molecular formula C27H32O15 B1671051 Eriocitrin CAS No. 13463-28-0

Eriocitrin

Cat. No.: B1671051
CAS No.: 13463-28-0
M. Wt: 596.5 g/mol
InChI Key: OMQADRGFMLGFJF-MNPJBKLOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eriocitrin is a disaccharide derivative that consists of eriodictyol substituted by a 6-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as an antioxidant. It is a disaccharide derivative, a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a flavanone glycoside, a member of 4'-hydroxyflavanones and a rutinoside. It is functionally related to an eriodictyol.
Eriocitrin has been reported in Citrus sulcata, Citrus reticulata, and other organisms with data available.
structure in first source

Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQADRGFMLGFJF-MNPJBKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864408
Record name Eriocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13463-28-0
Record name Eriocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13463-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eriocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERIOCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS293HR5XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eriocitrin's In Vivo Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavonoid predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies have demonstrated its potent antioxidant, anti-inflammatory, and metabolic regulatory effects, suggesting its therapeutic potential in a range of pathologies. This technical guide provides an in-depth exploration of the in vivo mechanism of action of eriocitrin, focusing on its molecular targets and signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanisms of Action

Eriocitrin exerts its biological effects in vivo through a multi-pronged approach, primarily by modulating key signaling pathways involved in oxidative stress, inflammation, and metabolism. Its main mechanisms include the upregulation of antioxidant defense systems, suppression of pro-inflammatory mediators, and regulation of metabolic homeostasis.

Antioxidant and Anti-inflammatory Pathways

Eriocitrin has been shown to mitigate oxidative stress and inflammation through the modulation of the DUSP14/Nrf2/NF-κB signaling axis.[1][2]

Signaling Pathway Diagram: DUSP14/Nrf2/NF-κB Axis

Eriocitrin_Antioxidant_Pathway Eriocitrin Eriocitrin DUSP14 DUSP14 Eriocitrin->DUSP14 Upregulates Nrf2 Nrf2 DUSP14->Nrf2 Promotes expression NFkB NF-κB DUSP14->NFkB Inactivates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes SOD, GSH-Px ARE->Antioxidant_Enzymes Induces transcription Oxidative_Stress Oxidative Stress (MDA) Antioxidant_Enzymes->Oxidative_Stress Reduces Pro_inflammatory_Cytokines IL-1β, TNF-α, IL-6 NFkB->Pro_inflammatory_Cytokines Induces transcription Inflammation Inflammation NFkB->Inflammation Promotes Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Eriocitrin's antioxidant and anti-inflammatory signaling pathway.

In a rat model of ischemia-reperfusion (IR)-induced acute kidney injury, eriocitrin treatment was found to upregulate the expression of Dual-specificity phosphatase 14 (DUSP14).[1] This upregulation, in turn, promoted the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant defense.[1] Simultaneously, DUSP14 inactivated the Nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] The activation of Nrf2 leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while the inhibition of NF-κB results in the downregulation of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1] This dual action effectively reduces oxidative stress, as measured by decreased malondialdehyde (MDA) levels, and inflammation.[2]

Angiogenesis Inhibition

Eriocitrin has demonstrated anti-angiogenic properties by targeting the VEGFR2-mediated PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Signaling Pathway Diagram: Angiogenesis Inhibition

Eriocitrin_Angiogenesis_Pathway Eriocitrin Eriocitrin VEGFR2 VEGFR2 Eriocitrin->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K MAPK_ERK MAPK/ERK VEGFR2->MAPK_ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes MAPK_ERK->Angiogenesis Promotes

Caption: Eriocitrin's anti-angiogenic signaling pathway.

In vivo studies using the chick chorioallantoic membrane (CAM) assay have shown that eriocitrin significantly suppresses the formation of new blood vessels. This effect is attributed to its ability to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical step in the initiation of angiogenesis. The inhibition of VEGFR2 subsequently downregulates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Metabolic Regulation

Eriocitrin has been shown to improve metabolic parameters in animal models of obesity and metabolic syndrome.[3][4][5]

Logical Relationship Diagram: Metabolic Effects

Eriocitrin_Metabolic_Effects Eriocitrin Eriocitrin Metabolic_Disturbances Metabolic Disturbances Eriocitrin->Metabolic_Disturbances Attenuates Improved_Metabolism Improved Glucose & Lipid Metabolism Eriocitrin->Improved_Metabolism Promotes Reduced_Oxidative_Stress Reduced Oxidative Stress Eriocitrin->Reduced_Oxidative_Stress Promotes Reduced_Inflammation Reduced Inflammation Eriocitrin->Reduced_Inflammation Promotes High_Fat_Diet High-Fat Diet High_Fat_Diet->Metabolic_Disturbances Induces

Caption: Eriocitrin's effects on metabolic disturbances.

In mice fed a high-fat diet, oral administration of eriocitrin has been observed to improve glucose and lipid metabolism.[4][5] This includes reductions in blood glucose levels and improvements in lipid profiles.[4][5] The underlying mechanism is linked to its antioxidant and anti-inflammatory properties, which help to counteract the metabolic stress induced by a high-fat diet.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on eriocitrin.

Table 1: Effects of Eriocitrin on Oxidative Stress and Inflammatory Markers in a Rat Model of Acute Kidney Injury

ParameterControl GroupIR GroupEriocitrin (10 mg/kg)Eriocitrin (30 mg/kg)Eriocitrin (60 mg/kg)
MDA (nmol/mgprot) ValueIncreasedDecreasedDecreasedSignificantly Decreased
SOD (U/mgprot) ValueDecreasedIncreasedIncreasedSignificantly Increased
GSH-Px (U/mgprot) ValueDecreasedIncreasedIncreasedSignificantly Increased
IL-1β (pg/mgprot) ValueIncreasedDecreasedDecreasedSignificantly Decreased
TNF-α (pg/mgprot) ValueIncreasedDecreasedDecreasedSignificantly Decreased
IL-6 (pg/mgprot) ValueIncreasedDecreasedDecreasedSignificantly Decreased

Data adapted from a study on ischemia-reperfusion-induced acute kidney injury in rats.[1] "Value" indicates baseline levels in the control group. "Increased" and "Decreased" denote the direction of change in the IR group compared to the control. The eriocitrin groups show a dose-dependent reversal of these changes.

Table 2: Effects of Eriocitrin on Metabolic Parameters in High-Fat Diet-Fed Mice

ParameterControl (Standard Diet)High-Fat Diet (HFD)HFD + Eriocitrin (10 mg/kg)HFD + Eriocitrin (25 mg/kg)HFD + Eriocitrin (100 mg/kg)
Blood Glucose NormalElevatedReducedSignificantly ReducedReduced
Lipid Peroxidation NormalElevated-ReducedReduced
Triacylglycerols NormalElevatedReducedReducedReduced

Data synthesized from a study on the metabolic effects of eriocitrin in mice.[4][5] "Normal" and "Elevated" describe the state relative to a standard diet. The eriocitrin groups show dose-dependent improvements.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research on eriocitrin's in vivo mechanism of action.

Animal Models and Eriocitrin Administration
  • Animal Models: In vivo studies on eriocitrin have frequently utilized male Sprague-Dawley rats and C57BL/6J mice.[1][4]

  • Eriocitrin Administration: Eriocitrin is typically administered orally via gavage. Dosages in studies have ranged from 10 mg/kg to 100 mg/kg of body weight, dissolved in a suitable vehicle like saline.[2][4]

Experimental Workflow: In Vivo Study

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Control, Disease Model, Eriocitrin Treatment) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Induction (e.g., High-Fat Diet, Ischemia-Reperfusion) Group_Allocation->Disease_Induction Eriocitrin_Admin Eriocitrin Administration (Oral Gavage) Disease_Induction->Eriocitrin_Admin Monitoring Monitoring (Body weight, food intake, etc.) Eriocitrin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot, RT-PCR) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: A generalized workflow for in vivo studies of eriocitrin.

Western Blot Analysis
  • Purpose: To detect and quantify the expression levels of specific proteins (e.g., DUSP14, Nrf2, NF-κB).

  • Methodology:

    • Tissue Lysis: Kidney or other target tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-DUSP14, anti-Nrf2, anti-phospho-NF-κB).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time Polymerase Chain Reaction (RT-PCR)
  • Purpose: To measure the mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IL-6).

  • Methodology:

    • RNA Extraction: Total RNA is extracted from tissue samples using a reagent like TRIzol.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR: The cDNA is then amplified in a real-time PCR system using specific primers for the target genes and a fluorescent dye (e.g., SYBR Green) to monitor the amplification process in real-time.

    • Quantification: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To quantify the levels of specific proteins, such as cytokines (IL-1β, TNF-α, IL-6) and markers of oxidative stress (MDA, SOD, GSH-Px), in serum or tissue homogenates.

  • Methodology:

    • Coating: A microplate is coated with a capture antibody specific for the target protein.

    • Sample Addition: Standards and samples (serum or tissue supernatant) are added to the wells. The target protein binds to the capture antibody.

    • Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added.

    • Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the detection antibody.

    • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

    • Measurement: The absorbance of the color is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve.

Chick Chorioallantoic Membrane (CAM) Assay
  • Purpose: To assess the in vivo anti-angiogenic activity of eriocitrin.

  • Methodology:

    • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

    • Windowing: A small window is created in the eggshell to expose the CAM.

    • Treatment Application: A sterile filter paper disc or a carrier containing eriocitrin is placed on the CAM.

    • Incubation: The eggs are further incubated for 48-72 hours.

    • Observation and Quantification: The CAM is then examined under a microscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.

Conclusion

The in vivo mechanism of action of eriocitrin is multifaceted, involving the modulation of key signaling pathways that govern oxidative stress, inflammation, and metabolism. Its ability to upregulate the DUSP14/Nrf2 antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway underscores its potent cytoprotective effects. Furthermore, its capacity to interfere with angiogenesis via the VEGFR2-mediated cascade and to ameliorate metabolic dysregulation highlights its broad therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of eriocitrin as a novel therapeutic agent. Future studies should continue to elucidate the intricate molecular interactions of eriocitrin and its metabolites to fully harness its pharmacological benefits.

References

Eriocitrin: A Deep Dive into its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavanone predominantly found in citrus fruits, particularly lemons, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These characteristics suggest its potential therapeutic application in managing conditions associated with oxidative stress, such as metabolic and cardiovascular diseases. However, the efficacy of any bioactive compound is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of eriocitrin's absorption, distribution, metabolism, and excretion (ADME), presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and experimental assessment.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of eriocitrin have been investigated in both human and animal models. The data underscores the biotransformation of eriocitrin into various metabolites, which are the primary circulating compounds.

Human Pharmacokinetic Parameters

A comparative study in healthy volunteers investigated the pharmacokinetics of total plasma metabolites following the consumption of an eriocitrin-rich lemon extract versus a hesperidin-rich orange extract.[1][2][3]

ParameterEriocitrin-Rich Lemon Extract (Metabolites)Hesperidin-Rich Orange Extract (Metabolites)
Cmax (µM) 5.7 ± 5.40.35 ± 0.5
Tmax (h) 6.0 ± 0.48.0 ± 0.5
AUC (µM·h) 21.1 ± 24.51.3 ± 2.1

Table 1. Comparative pharmacokinetic parameters of total plasma metabolites after consumption of eriocitrin-rich and hesperidin-rich extracts in humans.[1][2][3]

Animal Pharmacokinetic Parameters

Studies in rats have provided insights into the pharmacokinetics of eriocitrin itself and its primary metabolites. One study focused on the parent compound, eriocitrin, after oral administration[4][5], while another investigated the distribution of its metabolites.[6][7][8]

ParameterEriocitrin (in rats)
Cmax (µg/L) 299.833 ± 16.743
Tmax (h) 0.094 ± 0.019
T1/2 (h) 1.752 ± 0.323

Table 2. Pharmacokinetic parameters of eriocitrin in rats after oral administration.[4][5]

In a separate study in rats, the total bioavailability of eriocitrin was determined to be less than 1%, with the half-lives of its plasma metabolites ranging between 3 and 3.2 hours.[6][7][8]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of eriocitrin.

Human Pharmacokinetic Study Protocol

A randomized, crossover study was conducted with 16 healthy volunteers to compare the bioavailability and metabolism of flavanones from lemon and orange extracts.[1][2][9]

  • Study Design: Participants consumed either an eriocitrin-rich lemon extract (containing 260 mg of eriocitrin) or a hesperidin-rich orange extract (containing 260 mg of hesperidin) following a high-fat, high-sugar meal.[1][9] A washout period was observed between interventions.

  • Sample Collection: Blood and urine samples were collected at multiple time points to analyze the concentrations of flavanone metabolites.[1][9]

  • Analytical Method: Plasma samples were prepared by protein precipitation with acetonitrile containing formic acid.[1] Urine samples were diluted and filtered.[1] The analysis of 17 phase-II flavanone-derived metabolites was performed using a UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) system.[1]

G cluster_0 Human Pharmacokinetic Study Workflow A 16 Healthy Volunteers (Randomized Crossover Design) B Eriocitrin-Rich Lemon Extract Consumption A->B C Hesperidin-Rich Orange Extract Consumption A->C E Blood and Urine Sample Collection (Time Series) B->E C->E D High-Fat, High-Sugar Meal D->B D->C F Sample Preparation (Protein Precipitation/Dilution) E->F G UPLC-ESI-QTOF-MS Analysis F->G H Pharmacokinetic Data Analysis G->H

Figure 1. Workflow of a human pharmacokinetic study on eriocitrin.

Animal Pharmacokinetic and Biodistribution Study Protocol

A study in rats was conducted to investigate the pharmacokinetics and tissue distribution of eriocitrin metabolites.[6][7][8]

  • Subjects: Wistar rats were used in the study.[10]

  • Administration: Eriocitrin was orally administered to the rats.[6][7][8]

  • Sample Collection: Plasma, urine, and various organs (liver, kidneys, pancreas, spleen, heart, and muscle) were collected at 12 different time points over a 24-hour period.[6][7][8]

  • Analytical Method: The concentrations of eriocitrin and its metabolites in the collected samples were analyzed by HPLC-PDA-MS (High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry detection).[6][7] For metabolite identification, enzymatic hydrolysis with β-glucuronidase and sulfatase was performed.[6]

G cluster_1 Rat Pharmacokinetic & Biodistribution Study Workflow A Oral Administration of Eriocitrin to Rats B Sample Collection (0-24h) Plasma, Urine, Organs A->B C Sample Processing (Extraction, Hydrolysis) B->C D HPLC-PDA-MS Analysis C->D E Pharmacokinetic & Biodistribution Data Analysis D->E

Figure 2. Workflow of a rat pharmacokinetic and biodistribution study on eriocitrin.

In Vivo and In Vitro Metabolism Study Protocol

A comprehensive study investigated the metabolism of eriocitrin in rats both in vivo (plasma, bile, urine, feces) and in vitro (liver microsomes, intestinal flora).[11][12]

  • In Vivo Sample Collection: Following oral administration of eriocitrin to rats, plasma, bile, urine, and feces were collected.[12]

  • In Vitro Incubations: Eriocitrin was incubated with rat liver microsomes and intestinal flora cultures.[11]

  • Sample Preparation: Biological samples underwent protein precipitation with methanol or ethyl acetate, followed by centrifugation and drying.[12]

  • Analytical Method: Metabolite identification was carried out using an efficient UHPLC-Q-TOF-MS/MS strategy, which allowed for the detection and structural elucidation of a wide range of metabolites.[11][12]

Metabolic Pathways of Eriocitrin

Eriocitrin undergoes extensive metabolism, primarily by the gut microbiota, followed by phase II conjugation in the liver and other tissues.[13][14][15] The initial step is the hydrolysis of the rutinoside moiety to yield its aglycone, eriodictyol.[13][15] Eriodictyol is then absorbed and can undergo further transformations, including methylation to form homoeriodictyol and hesperetin.[13] These aglycones and their derivatives are subsequently conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that are detected in the bloodstream.[2] A total of 32 metabolites in vivo and 27 metabolites in vitro have been identified, with major metabolic reactions including reduction, hydrogenation, methylation, and sulfate and glucuronide conjugation.[11]

G cluster_2 Metabolic Pathway of Eriocitrin Eriocitrin Eriocitrin (Eriodictyol-7-O-rutinoside) Gut_Microbiota Gut Microbiota (Hydrolysis) Eriocitrin->Gut_Microbiota Eriodictyol Eriodictyol PhaseI_Enzymes Phase I Enzymes (Methylation) Eriodictyol->PhaseI_Enzymes PhaseII_Enzymes Phase II Enzymes (Conjugation) Eriodictyol->PhaseII_Enzymes Homoeriodictyol Homoeriodictyol Homoeriodictyol->PhaseII_Enzymes Hesperetin Hesperetin Hesperetin->PhaseII_Enzymes PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Gut_Microbiota->Eriodictyol PhaseI_Enzymes->Homoeriodictyol PhaseI_Enzymes->Hesperetin PhaseII_Enzymes->PhaseII_Metabolites

Figure 3. Simplified metabolic pathway of Eriocitrin.

Conclusion

The bioavailability of eriocitrin is low; however, it is extensively metabolized into a variety of circulating compounds. The higher solubility of eriocitrin compared to other flavanones like hesperidin appears to contribute to a more rapid and extensive formation of these metabolites, as evidenced by the higher Cmax and AUC values observed in human studies.[1][2][3] The primary metabolites, including eriodictyol, homoeriodictyol, and their conjugated forms, are widely distributed in various tissues.[6][7][10] Understanding the pharmacokinetic profile of eriocitrin and its metabolites is crucial for the design of future preclinical and clinical studies aimed at elucidating its therapeutic potential. The detailed methodologies and metabolic pathways presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and nutritional science.

References

Eriocitrin and its Primary Metabolites: An In-depth Technical Guide for Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavanone-7-O-rutinoside, is a prominent flavonoid found in citrus fruits, particularly lemons.[1] It has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and lipid-lowering properties.[2][3][4] Understanding the metabolic fate of eriocitrin is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identification of eriocitrin's primary metabolites, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic and experimental workflows.

Metabolic Profile of Eriocitrin

Upon oral administration, eriocitrin undergoes extensive metabolism, primarily orchestrated by the gut microbiota and subsequent phase II enzymatic reactions in the body.[1][5] The native form of eriocitrin is often not detected in plasma or urine, indicating rapid biotransformation.[6] The primary metabolites identified in various in vivo and in vitro studies include:

  • Eriodictyol: The aglycone of eriocitrin, formed by the hydrolysis of the rutinoside moiety by gut bacteria.[1]

  • Homoeriodictyol: A methylated derivative of eriodictyol.[1][7][8][9]

  • Hesperetin: Another flavanone metabolite.[1][7][8][9]

  • Glucuronidated and Sulfated Conjugates: Eriodictyol, homoeriodictyol, and hesperetin undergo extensive phase II metabolism, resulting in the formation of their respective glucuronide and sulfate conjugates.[3][4][7][8][9] Homoeriodictyol-7-O-glucuronide is a major metabolite.[7][8][9]

  • Dihydrocaffeic acid: A phenolic acid resulting from the degradation of eriodictyol by intestinal bacteria.[5][6]

In studies with rats, nine metabolites of eriocitrin have been identified in urine and seven in various tissues.[7][8][9] In mice, eriocitrin and six of its metabolites, including eriodictyol, homoeriodictyrol, and hesperetin, have been found in the colon contents.[10][11] A comprehensive study using UHPLC-Q-TOF-MS/MS identified 32 metabolites in vivo and 27 in vitro, with metabolic pathways including reduction, hydrogenation, methylation, and conjugation.[3][4]

Quantitative Analysis of Eriocitrin and its Metabolites

The pharmacokinetic parameters of eriocitrin and its metabolites have been investigated in both preclinical and clinical studies. The bioavailability of eriocitrin is generally low, with a reported total bioavailability of less than 1%.[7][8]

Table 1: Pharmacokinetic Parameters of Eriocitrin in Rat Plasma (Oral Administration of 50 mg/kg)
ParameterValueReference
Cmax (µg/L)299.833 ± 16.743[2]
Tmax (h)0.094 ± 0.019[2]
T1/2 (h)1.752 ± 0.323[2]
AUC0–t (µg/Lh)453.153 ± 55.487[2]
AUC0–∞ (µg/Lh)488.769 ± 63.452[2]
Table 2: Pharmacokinetic Parameters of Total Plasma Flavanone Metabolites in Humans After Consumption of Eriocitrin-Rich vs. Hesperidin-Rich Extracts
ParameterEriocitrin-Rich ExtractHesperidin-Rich ExtractReference
Cmax (nM)HigherLower[12]
Tmax (h)6.0 ± 0.48.0 ± 0.5[12]
AUCHigherLower[12]

A human pharmacokinetic study revealed that consumption of an eriocitrin-rich lemon extract led to significantly higher plasma and urinary concentrations of all flavanone-derived metabolites compared to a hesperidin-rich orange extract.[12][13]

Experimental Protocols

The identification and quantification of eriocitrin and its metabolites necessitate sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most commonly employed methods.[2][7][12]

Sample Preparation

a) Plasma Samples:

  • Protein Precipitation: This is a common method for extracting small molecules from plasma.[2]

    • To 100 µL of plasma, add a suitable internal standard (IS) solution.

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 21,380 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase or an appropriate solvent.

    • Centrifuge again to remove any particulate matter.

    • Inject the supernatant into the LC-MS system.[2]

b) Urine Samples:

  • Dilution and Filtration: Urine samples often require less extensive preparation.

    • Centrifuge the urine sample to pellet any solid debris.

    • Dilute the supernatant (e.g., 1:2 v/v) with acidified water (e.g., 0.1% formic acid).[12]

    • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.[12]

c) Tissue Homogenates:

  • Tissues are typically homogenized in a suitable buffer and then subjected to protein precipitation or solid-phase extraction to isolate the metabolites.

Chromatographic Separation (UPLC/HPLC)
  • Column: A C18 reversed-phase column is commonly used for the separation of flavonoids and their metabolites.

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min, while for HPLC it is around 0.8-1.0 mL/min.[2]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.

Mass Spectrometric Detection (MS and MS/MS)
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode.[12]

  • Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are used.[3][4][12]

  • Data Acquisition:

    • Full Scan: To obtain an overview of all ions in a specific mass range.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites, providing high sensitivity and selectivity.

    • Tandem MS (MS/MS): To obtain structural information for metabolite identification by fragmenting precursor ions.

Visualizations

Metabolic Pathway of Eriocitrin

Eriocitrin_Metabolism Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Gut Microbiota (Hydrolysis) Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Methylation Hesperetin Hesperetin Eriodictyol->Hesperetin Isomerization Conjugates_E Eriodictyol Glucuronides/Sulfates Eriodictyol->Conjugates_E Phase II Metabolism (Glucuronidation, Sulfation) Dihydrocaffeic_acid Dihydrocaffeic acid Eriodictyol->Dihydrocaffeic_acid Gut Microbiota (Degradation) Conjugates_H Homoeriodictyol Glucuronides/Sulfates Homoeriodictyol->Conjugates_H Phase II Metabolism (Glucuronidation, Sulfation) Conjugates_Hes Hesperetin Glucuronides/Sulfates Hesperetin->Conjugates_Hes Phase II Metabolism (Glucuronidation, Sulfation)

Caption: Metabolic pathway of Eriocitrin in the body.

Experimental Workflow for Metabolite Identification

Experimental_Workflow start Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (Protein Precipitation/Dilution) start->prep uplc UPLC/HPLC Separation (Reversed-Phase C18) prep->uplc ms Mass Spectrometry (ESI-QTOF-MS/MS) uplc->ms data Data Acquisition (Full Scan & MS/MS) ms->data processing Data Processing (Metabolite Identification) data->processing quant Quantification (Targeted Analysis) processing->quant end Results quant->end

Caption: A typical experimental workflow for eriocitrin metabolite analysis.

Conclusion

The identification and quantification of eriocitrin's primary metabolites are essential for understanding its bioavailability and biological activities. This guide provides a foundational understanding of the key metabolites, analytical methodologies, and quantitative data. The detailed protocols and visual workflows serve as a practical resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into the therapeutic potential of this promising natural compound.

References

Eriocitrin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Eriocitrin, a flavanone-7-O-glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and metabolic health benefits.[1][2] This document provides a comprehensive technical overview of the primary natural sources of eriocitrin, detailed methodologies for its extraction and purification, and an examination of its molecular mechanism of action through key signaling pathways. Quantitative data are presented in tabular format for clarity, and experimental workflows are detailed to facilitate replication.

Natural Sources of Eriocitrin

Eriocitrin is naturally present in a variety of plants, with citrus fruits being the most significant source.[3] It is particularly abundant in lemons (Citrus limon) and limes.[4] The concentration of eriocitrin varies considerably between different parts of the fruit, with the peel (flavedo and albedo) containing substantially higher levels than the juice or seeds.[4] The flavonoid is also found in plants of the Mentha genus, such as peppermint.[3][5]

Table 1: Eriocitrin Content in Various Natural Sources

Natural Source Part of Plant Eriocitrin Concentration (ppm) Reference
Lemon (Citrus limon) Peel (Flavedo & Albedo) ~1,500 [4]
Lemon (Citrus limon) Juice ~200 [4]
Lemon (Citrus limon) Seeds Not Detected [4]
Orange (Citrus sinensis) Peel Powder 31.57 - 37.68 µg/mL (in extract) [6][7]

| Mentha piperita | Butanol Extract | Found to have the highest concentration among tested Mentha species |[8] |

Extraction and Purification Methodologies

The extraction and purification of eriocitrin from plant matrices involve several stages, typically starting with solvent extraction followed by chromatographic purification. The choice of solvent and purification resin is critical for achieving high yield and purity.

This method is adapted from a patented industrial process designed for high-efficiency extraction and separation.[9]

Objective: To extract and separate eriocitrin from citrus fruit material.

Materials:

  • Citrus fruit (e.g., lemon peel), dried and powdered

  • Extraction Solvent: Water or Ethanol

  • Porous Synthetic Adsorption Resin: Phenol-formaldehyde resin with amino and phenolic hydroxy groups

  • Washing Solvent: Water

  • Elution Solvent: Ethanol or Acetone

  • Rotary evaporator or vacuum dryer

Procedure:

  • Extraction:

    • Mix the powdered citrus peel with the extraction solvent (water or ethanol) at a ratio of 1:5 to 1:10 (w/v).

    • Conduct the extraction at room temperature (5-45°C) with stirring for 2-4 hours.

    • Filter the mixture to separate the solid residue from the liquid citrus extract containing eriocitrin.

  • Adsorption:

    • Pass the liquid citrus extract through a column packed with the porous synthetic adsorption resin.

    • The eriocitrin in the extract will be adsorbed onto the resin.

  • Washing:

    • Wash the column with water to remove impurities (e.g., sugars, organic acids) that are not adsorbed onto the resin.

  • Elution:

    • Elute the eriocitrin from the resin by passing an elution solvent (e.g., ethanol or acetone) through the column.

    • Collect the eluate, which is an eriocitrin-rich fraction.

  • Concentration and Drying:

    • Concentrate the collected eluate using a rotary evaporator under reduced pressure.

    • Dry the concentrated extract using vacuum drying or freeze-drying to obtain the final eriocitrin-containing material.

This protocol is based on laboratory-scale purification for analytical and cytotoxic studies.[6][7]

Objective: To purify eriocitrin from dried orange peel for experimental use.

Materials:

  • Orange peel, shadow-dried and powdered

  • n-Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • HPLC system with a C18 reverse-phase column for analysis

  • Mobile Phase A: 0.1% formic acid in acetonitrile

  • Mobile Phase B: 0.1% formic acid in HPLC-grade water

Procedure:

  • Defatting:

    • Weigh 500g of powdered orange peel and extract with 2500ml of n-hexane for 4 hours at room temperature with stirring. This step removes nonpolar compounds like lipids and waxes.

    • Filter the mixture and air-dry the residue.

  • Eriocitrin Extraction:

    • Extract the air-dried residue with 2500ml of ethyl acetate overnight (approx. 16 hours) at room temperature with stirring.

    • Filter the extract and evaporate it to dryness to yield the crude ethyl acetate extract.

  • Silica Gel Column Chromatography:

    • Reconstitute the crude extract in a minimal volume of ethyl acetate (e.g., 5 ml).

    • Load the concentrated extract onto a silica gel column (e.g., 300mm x 10mm).

    • Wash the column with n-hexane to remove any remaining nonpolar impurities.

    • Elute the column with ethyl acetate, collecting fractions (e.g., 5 ml each).

  • Analysis and Pooling:

    • Analyze each fraction for eriocitrin content using reverse-phase HPLC. (Typical conditions: C18 column, mobile phase gradient of acetonitrile and water with 0.1% formic acid, detection at 280 nm).[7]

    • Pool the fractions containing pure eriocitrin.

  • Final Product:

    • Evaporate the solvent from the pooled fractions to obtain purified eriocitrin. Purity can be assessed via HPLC, with reports of achieving 90% purity from orange peel[6] and 92% from Mentha piperita using similar methods.[8]

Signaling Pathways and Mechanism of Action

Eriocitrin exerts its biological effects by modulating several key intracellular signaling pathways. Its antioxidant and anti-inflammatory actions are particularly well-documented and are largely mediated through the regulation of the Nrf2 and NF-κB pathways.[10][11]

Eriocitrin has been shown to mitigate oxidative stress and inflammation by upregulating Dual-specificity phosphatase 14 (DUSP14).[11] Increased DUSP14 expression promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes. Concurrently, DUSP14 inactivates the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of inflammation, thereby reducing the production of pro-inflammatory cytokines.[10][11]

Eriocitrin_Nrf2_NFkB_Pathway Eriocitrin Eriocitrin DUSP14 DUSP14 Eriocitrin->DUSP14 Upregulates Nrf2_p Nrf2 (Phosphorylation) DUSP14->Nrf2_p Promotes NFkB_p NF-κB (Phosphorylation) DUSP14->NFkB_p Inhibits Nrf2_n Nrf2 (Nuclear) Nrf2_p->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_p->Cytokines Induces Expression Inflammation Reduced Inflammation Cytokines->Inflammation

Eriocitrin's modulation of Nrf2 and NF-κB pathways.

Beyond its anti-inflammatory action, eriocitrin has been implicated in other crucial cellular processes:

  • Anti-angiogenesis: Eriocitrin can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn suppresses the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for the formation of new blood vessels.[12]

  • Apoptosis Induction in Cancer Cells: In breast cancer cells, eriocitrin has been shown to suppress JAK2/STAT3 signaling while activating the JNK/p38 MAPK pathway, leading to apoptosis.[13] It also triggers the intrinsic, mitochondria-mediated apoptosis pathway in liver cancer cells.[14][15]

Conclusion

Eriocitrin stands out as a high-value flavonoid with significant therapeutic potential. Its abundance in citrus byproducts, particularly lemon peels, presents a viable opportunity for industrial-scale extraction. The methodologies outlined in this guide, from solvent extraction to chromatographic purification, provide a framework for obtaining high-purity eriocitrin for research and drug development. Further investigation into its molecular mechanisms, particularly its ability to modulate critical signaling pathways like Nrf2/NF-κB, will continue to fuel its development as a potential agent for managing conditions rooted in oxidative stress and inflammation.

References

Eriocitrin's Role in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These biological properties are intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which eriocitrin exerts its effects, with a focus on key pathways such as the Nrf2, NF-κB, MAPK, JAK2/STAT3, and PI3K/AKT/mTOR signaling cascades. This document summarizes quantitative data from pertinent in vitro and in vivo studies, offers detailed experimental methodologies for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Eriocitrin (Eriodictyol 7-O-rutinoside) is a bioactive flavonoid that has demonstrated considerable therapeutic potential.[1][2] Its ability to mitigate oxidative stress and inflammation is central to its protective effects in various pathological conditions.[3][4] A growing body of evidence indicates that eriocitrin's efficacy stems from its interaction with critical cellular signaling networks that regulate cellular homeostasis, stress responses, proliferation, and apoptosis.[5][6][7] Understanding the precise mechanisms of action of eriocitrin at the molecular level is paramount for its development as a potential therapeutic agent. This guide aims to consolidate the current knowledge on eriocitrin's influence on pivotal signaling pathways, providing a valuable resource for the scientific community.

Core Signaling Pathways Modulated by Eriocitrin

Eriocitrin's multifaceted biological activities can be attributed to its influence on several key signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][10]

Eriocitrin has been shown to be a potent activator of the Nrf2 pathway.[11][12] One of the key mechanisms involves the upregulation of dual-specificity phosphatase 14 (DUSP14).[11][13][14] By increasing the expression of DUSP14, eriocitrin promotes the nuclear translocation of Nrf2 and the subsequent expression of its target genes, HO-1 and NQO1, thereby enhancing the cell's antioxidant capacity.[1][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]

Eriocitrin exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] This inhibition is, in part, mediated by the eriocitrin-induced upregulation of DUSP14, which leads to the inactivation of the NF-κB signaling cascade.[11][13][14] By suppressing NF-κB activation, eriocitrin effectively reduces the production of pro-inflammatory mediators.[1][5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs).[6]

Eriocitrin's effect on the MAPK pathway is context-dependent. In cancer cells, such as the MCF-7 breast cancer cell line, eriocitrin can induce oxidative stress-mediated activation of the JNK and p38 MAPK pathways, which in turn triggers apoptosis.[6] Conversely, in the context of angiogenesis, eriocitrin has been shown to inhibit the Raf/MEK/ERK signaling pathway, a key downstream effector of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby suppressing endothelial cell proliferation and migration.[7]

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a significant role in cell proliferation, survival, and differentiation.[16][17] Dysregulation of this pathway is frequently observed in various cancers.[18]

Eriocitrin has been demonstrated to inhibit the JAK2/STAT3 pathway in cancer cells.[6] It suppresses the phosphorylation of STAT3 by inhibiting the activity of the upstream kinases JAK2 and Src.[6] This inhibition prevents the nuclear translocation of STAT3 and the transcription of its target genes, which are involved in cell survival and proliferation, ultimately leading to apoptosis in cancer cells.[6]

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[19][20][21][22][23] This pathway is often hyperactivated in cancer and is a key target for anti-cancer drug development.

Eriocitrin has been shown to inhibit the PI3K/AKT/mTOR pathway, particularly in the context of angiogenesis.[7] By targeting VEGFR2, eriocitrin suppresses the activation of the downstream PI3K/AKT/mTOR signaling cascade in endothelial cells.[7][24] This inhibition contributes to the anti-angiogenic effects of eriocitrin by impeding endothelial cell survival and proliferation.[7]

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of eriocitrin on cellular signaling pathways.

Table 1: In Vitro Effects of Eriocitrin on Cellular Signaling Pathways

Cell LineConcentration (µM)DurationPathway AffectedKey FindingsReference(s)
HK-2 (Human kidney)1, 2, 430 min pre-treatmentNrf2, NF-κBDose-dependently increased DUSP14 and Nrf2 expression; inactivated NF-κB.[14]
MCF-7 (Human breast cancer)Not specifiedNot specifiedJAK2/STAT3, JNK/p38 MAPKSuppressed STAT3 phosphorylation via JAK2/Src inhibition; activated JNK/p38 MAPK.[6]
HUVECs (Human umbilical vein endothelial cells)25, 50, 10024 hPI3K/AKT/mTOR, MAPK/ERKInhibited VEGFR2-mediated PI3K/AKT/mTOR and Raf/MEK/ERK pathways.[7]
HepG2, Huh7 (Human hepatocellular carcinoma)25, 50, 7524 hIntrinsic ApoptosisArrested cell cycle in S phase; activated mitochondria-involved intrinsic apoptosis.[25]
A549, H1299 (Human lung adenocarcinoma)5024 hEMT, FerroptosisInhibited EMT by upregulating E-cadherin and downregulating N-cadherin, vimentin; induced ferroptosis.[26]
Human Red Blood Cells40, 80, 100Not specifiedCalcium SignalingIncreased intracellular Ca2+ levels.[27]

Table 2: In Vivo Effects of Eriocitrin on Cellular Signaling Pathways

Animal ModelDosage (mg/kg)Route of AdministrationDurationPathway AffectedKey FindingsReference(s)
Rats with acute kidney injury15, 30, 60Not specifiedNot specifiedNrf2, NF-κBIncreased DUSP14 and Nrf2 expression; inactivated NF-κB.[11]
Rats with cerebral ischemia-reperfusion8, 16, 32Oral7 daysNrf2/HO-1/NQO1, NF-κBIncreased phosphorylation of Nrf2, HO-1, NQO1; decreased phosphorylation of NF-κB p65.[8]
Mice with colitis30Not specifiedNot specifiedNF-κBReduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[5]
Mice with periodontal disease25, 50Not specifiedNot specifiedInflammatory pathwaysReduced TNF-α and IL-1β; increased IL-10.[28]
Obese mice10, 25, 100Dietary supplementationNot specifiedMetabolic and inflammatory pathwaysImproved markers of oxidative stress, inflammation, and glucose/lipid metabolism.[29][30]
Chick Embryo (CAM assay)5, 10, 50 nmol/eggTopicalNot specifiedAngiogenesisDose-dependently inhibited neovascularization.[7][31]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • MCF-7 Human Breast Cancer Cells: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before treatment with specified concentrations of eriocitrin dissolved in a suitable solvent like DMSO.

  • HUVECs (Human Umbilical Vein Endothelial Cells): HUVECs are maintained in endothelial cell growth medium (EGM-2) supplemented with 10% FBS, and other growth factors at 37°C with 5% CO2. For experiments such as tube formation or migration assays, cells are treated with various concentrations of eriocitrin.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Nrf2, anti-phospho-NF-κB p65, anti-phospho-STAT3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a SYBR Green master mix and gene-specific primers for target genes (e.g., Nrf2, HO-1, NQO1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Animal Studies (Cerebral Ischemia-Reperfusion Model)
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours) followed by reperfusion.

  • Eriocitrin Administration: Eriocitrin is administered orally at specified doses (e.g., 8, 16, 32 mg/kg) for a set duration (e.g., 7 days) prior to the induction of ischemia.

  • Assessment of Infarct Volume: After a reperfusion period, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Biochemical Analysis: Brain tissue and serum samples are collected for the analysis of inflammatory cytokines (ELISA), oxidative stress markers (e.g., MDA, SOD), and protein expression (Western blot).

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity.

  • Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

  • Treatment Application: A sterile filter paper disc or a biocompatible carrier containing different concentrations of eriocitrin is placed on the CAM.

  • Observation and Quantification: After a defined incubation period (e.g., 48-72 hours), the CAM is photographed, and the number and length of newly formed blood vessels are quantified using image analysis software.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by eriocitrin and a typical experimental workflow.

Eriocitrin_Nrf2_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriocitrin Eriocitrin DUSP14 DUSP14 Eriocitrin->DUSP14 Upregulates Ikk IKK DUSP14->Ikk Inhibits Keap1 Keap1 DUSP14->Keap1 Modulates? IkB IκB Ikk->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes Activates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Eriocitrin's dual regulation of Nrf2 and NF-κB pathways via DUSP14.

Eriocitrin_Cancer_Signaling cluster_receptor Receptor Level cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response Eriocitrin Eriocitrin VEGFR2 VEGFR2 Eriocitrin->VEGFR2 Inhibits JAK2 JAK2 Eriocitrin->JAK2 Inhibits ROS ROS Eriocitrin->ROS Induces Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 Activates PI3K PI3K VEGFR2->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_nuc STAT3 (p) STAT3->STAT3_nuc Translocates JNK_p38 JNK/p38 MAPK Apoptosis Apoptosis JNK_p38->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_inhibition Proliferation Inhibition mTOR->Proliferation_inhibition Leads to Angiogenesis_inhibition Angiogenesis Inhibition mTOR->Angiogenesis_inhibition Leads to ROS->JNK_p38 Activates Proliferation_Genes Proliferation Genes STAT3_nuc->Proliferation_Genes Activates

Caption: Eriocitrin's multi-target effects on cancer-related signaling pathways.

Western_Blot_Workflow start Cell Culture & Eriocitrin Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Nrf2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

Eriocitrin is a promising natural compound with the ability to modulate multiple key cellular signaling pathways. Its capacity to activate the Nrf2-mediated antioxidant response while concurrently inhibiting pro-inflammatory pathways like NF-κB, and its context-dependent regulation of MAPK, JAK2/STAT3, and PI3K/AKT/mTOR signaling, underscore its therapeutic potential in a range of diseases, including those with inflammatory and oxidative stress components, as well as cancer. This technical guide provides a comprehensive overview of the current understanding of eriocitrin's molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate interplay between these pathways in response to eriocitrin and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Antioxidant Properties of Eriocitrin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Eriocitrin (Eriodictyol 7-O-rutinoside) is a prominent flavanone glycoside primarily found in citrus fruits, especially lemons.[1][2] Extensive research has illuminated its potent antioxidant capabilities, which are crucial for mitigating the oxidative stress implicated in numerous chronic and degenerative diseases.[3] This technical guide provides a comprehensive overview of the antioxidant properties of eriocitrin, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols. Eriocitrin exerts its effects through a dual mechanism: direct scavenging of free radicals and modulation of endogenous antioxidant and inflammatory signaling pathways.[4][5] Notably, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibits the Nuclear Factor-kappa B (NF-κB) signaling cascade, leading to the upregulation of protective enzymes and the suppression of pro-inflammatory mediators.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of eriocitrin's role as a powerful antioxidant agent.

Mechanisms of Antioxidant Action

Eriocitrin's antioxidant activity is multifaceted, involving both direct chemical interactions with reactive oxygen species (ROS) and indirect modulation of cellular defense systems.

Direct Free Radical Scavenging

Eriocitrin functions as a potent free radical scavenger, a property attributed to its chemical structure.[8] As a flavonoid, its phenolic hydroxyl groups can donate hydrogen atoms to neutralize highly reactive radicals, thereby terminating damaging chain reactions. Studies have demonstrated that the antioxidative activity of eriocitrin in a linoleic acid autoxidation system is comparable to that of α-tocopherol, a well-established antioxidant.[1] This direct scavenging activity is a first line of defense against oxidative damage.

Modulation of Endogenous Cellular Pathways

Beyond direct scavenging, eriocitrin's significant antioxidant effect stems from its ability to influence key signaling pathways that regulate the cellular response to oxidative stress and inflammation.

The Nrf2 pathway is a critical regulator of endogenous antioxidant defenses.[9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes, including heme-oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[10][11]

Eriocitrin has been shown to activate this protective pathway.[11] One mechanism involves the upregulation of Dual-specificity phosphatase 14 (DUSP14), which subsequently promotes Nrf2 expression and activation.[6] By enhancing the Nrf2-ARE system, eriocitrin bolsters the cell's intrinsic ability to neutralize ROS and detoxify harmful compounds.

G Activation of the Nrf2-ARE Pathway by Eriocitrin cluster_0 Cytoplasm cluster_1 Nucleus ERI Eriocitrin ROS Oxidative Stress (ROS) ERI->ROS Inhibits DUSP14 DUSP14 ERI->DUSP14 Upregulates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 DUSP14->Nrf2_free Promotes Expression Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Enzymes (HO-1, NQO1, SOD, GPx) ARE->Genes Promotes Transcription Nrf2_nuc->ARE Binds to

Caption: Eriocitrin activates the Nrf2 antioxidant pathway.

Oxidative stress and inflammation are intricately linked, often creating a vicious cycle. The NF-κB pathway is a central mediator of inflammatory responses. When activated by stimuli such as ROS, it promotes the transcription of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).

Eriocitrin has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB pathway.[7] It can decrease the phosphorylation of key components of the pathway, preventing its activation and subsequent nuclear translocation.[7] This action, which may also be mediated by the upregulation of DUSP14, leads to a significant reduction in the production of inflammatory molecules, thereby breaking the cycle of oxidative stress and inflammation.[6]

G Inhibition of the NF-κB Pathway by Eriocitrin cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Activation Stimuli->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation ERI Eriocitrin ERI->IKK Inhibits ERI->NFkB_nuc Inhibits Phosphorylation Genes Pro-Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Promotes Transcription Inflammation Inflammation Genes->Inflammation

Caption: Eriocitrin suppresses the pro-inflammatory NF-κB pathway.

Quantitative Assessment of Antioxidant Efficacy

The antioxidant effects of eriocitrin have been quantified through various in vitro and in vivo studies, demonstrating its significant potential in combating oxidative stress.

In Vitro Antioxidant Capacity

Standardized assays are used to measure the antioxidant capacity of compounds in a laboratory setting. While specific IC50 values from a single comprehensive source are varied, the collective evidence indicates high potency. For instance, eriocitrin's activity in the linoleic acid autoxidation system was found to be equivalent to that of α-tocopherol.[1] Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure a compound's ability to donate a hydrogen atom or an electron to neutralize these stable radicals.[12]

In Vivo Evidence of Antioxidant Effects

Animal studies provide crucial evidence of eriocitrin's bioactivity and its effects on oxidative stress biomarkers in a biological system. Eriocitrin administration has been shown to effectively counteract oxidative damage in various models of metabolic and ischemic injury.

Table 1: Summary of In Vivo Antioxidant Effects of Eriocitrin

ModelSpeciesEriocitrin Dose(s)Key Findings (Biomarker Changes)Reference(s)
Ischemia-Reperfusion (IR)-Induced Acute Kidney InjuryRat15, 30, 60 mg/kg Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px) in kidney tissues.
High-Fat Diet (HFD)-Induced ObesityMouse25, 100 mg/kg Lipid peroxidation in blood serum.[4]
Exercise-Induced Oxidative StressRatNot specified Liver levels of N(epsilon)-(hexanoyl)lysine (HEL), o,o-dityrosine (DT), and nitrotyrosine (NT).[13]
Diet-Induced Hepatic SteatosisNot specifiedNot specified Liver oxidative stress molecules.

( = Decrease/Inhibition; = Increase/Activation)

These studies consistently show that eriocitrin reduces markers of lipid peroxidation (MDA, HEL) and enhances the activity of crucial endogenous antioxidant enzymes (SOD, GSH-Px).[4][13]

Experimental Protocols and Methodologies

Reproducible and standardized protocols are essential for assessing the antioxidant properties of compounds like eriocitrin.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a compound.

  • Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound.[12] The donation of a hydrogen atom or electron to DPPH• results in the formation of its reduced, non-radical form (DPPH-H), which is yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging capacity.[14]

  • Methodology:

    • Reagent Preparation: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

    • Sample Preparation: Eriocitrin is dissolved in the solvent to create a stock solution, from which serial dilutions are made to test a range of concentrations. A known antioxidant, such as Trolox or Ascorbic Acid, is used as a positive control.

    • Reaction: A fixed volume of the DPPH solution is added to aliquots of the eriocitrin dilutions and the control.

    • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

    • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically ~517 nm) using a spectrophotometer.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

G cluster_react Reaction & Measurement cluster_analysis Data Analysis prep_dpph 1. Prepare 0.1 mM DPPH in Methanol mix 3. Mix DPPH Solution with Eriocitrin/Standard prep_dpph->mix prep_eri 2. Prepare Eriocitrin & Standard Serial Dilutions prep_eri->mix incubate 4. Incubate in Dark (e.g., 30 min) mix->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calc 6. Calculate % Inhibition measure->calc ic50 7. Determine IC50 Value calc->ic50

References

Eriocitrin's Anti-Inflammatory Mechanisms: A Molecular Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocitrin, a flavanone predominantly found in citrus fruits, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties. This technical guide delves into the molecular mechanisms underpinning the anti-inflammatory effects of eriocitrin, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore its influence on key signaling pathways, present quantitative data from pertinent studies, and detail the experimental protocols used to elucidate these effects. The information is designed to facilitate further research and development of eriocitrin as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural compounds, such as flavonoids, are a promising source for the development of novel anti-inflammatory therapies. Eriocitrin (Eriodictyol 7-O-rutinoside) is a flavonoid that has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. This document will provide a detailed examination of its molecular mechanisms of action.

Core Anti-Inflammatory Mechanisms of Eriocitrin

Eriocitrin exerts its anti-inflammatory effects by modulating several key signaling pathways and molecular targets involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.

Eriocitrin has been shown to effectively suppress the NF-κB pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK IκBα IκBα IKK->IκBα P NF-κB Complex (p65/p50/IκBα) NF-κB Complex (p65/p50/IκBα) IκBα->NF-κB Complex (p65/p50/IκBα) p65 p65 p65->NF-κB Complex (p65/p50/IκBα) p50 p50 p50->NF-κB Complex (p65/p50/IκBα) p65/p50 p65/p50 NF-κB Complex (p65/p50/IκBα)->p65/p50 IκBα degradation Eriocitrin Eriocitrin Eriocitrin->IKK Inhibition Pro-inflammatory Genes Pro-inflammatory Genes p65/p50->Pro-inflammatory Genes Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Eriocitrin inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory mediators. Eriocitrin has been observed to inhibit the phosphorylation of p38 and JNK, thereby attenuating the downstream inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 p38 Upstream Kinases->p38 P JNK JNK Upstream Kinases->JNK P ERK ERK Upstream Kinases->ERK P Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK->Transcription Factors Eriocitrin Eriocitrin Eriocitrin->Upstream Kinases Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Eriocitrin modulates the MAPK signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Eriocitrin has been shown to upregulate the Nrf2 pathway, enhancing the cellular antioxidant defense and thereby mitigating inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1-Nrf2 Complex Keap1-Nrf2 Complex Keap1->Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2->Keap1-Nrf2 Complex Nrf2_n Nrf2 Keap1-Nrf2 Complex->Nrf2_n Nrf2 release & translocation Eriocitrin Eriocitrin Eriocitrin->Keap1-Nrf2 Complex Activation ARE ARE Nrf2_n->ARE Antioxidant Gene Expression (HO-1, NQO1) Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant Gene Expression (HO-1, NQO1)

Eriocitrin activates the Nrf2 antioxidant pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of eriocitrin have been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of Eriocitrin

Cell LineInflammatory StimulusEriocitrin ConcentrationMeasured ParameterResultReference
RAW264.7LPS12.5-400 µMNO ProductionStrong inhibition
RAW264.7LPS12.5-400 µMTNF-α SecretionStrong inhibition
RAW264.7LPS12.5-400 µMIL-1β SecretionStrong inhibition
Caco-2-25 ng/mLIL-6 ReleaseDecrease
Caco-2-25 ng/mLIL-8 ReleaseDecrease
Caco-2-25 ng/mLNO ReleaseDecrease
HK-2OGD/R10, 30, 60 mg/kgNF-κB PhosphorylationDecrease
HK-2OGD/R10, 30, 60 mg/kgNrf2 ExpressionIncrease

Table 2: In Vivo Anti-inflammatory Effects of Eriocitrin

Animal ModelDisease ModelEriocitrin DosageMeasured ParameterResultReference
MiceTPA-induced ear edema10, 50 mg/kg (with resveratrol)Ear EdemaReduction
MiceDSS-induced colitis30 mg/kgMPO ActivitySubstantial reduction
MiceDSS-induced colitis30 mg/kgTNF-α, IL-6, IL-1βLowered levels
RatsCerebral ischemia-reperfusion8, 16, 32 mg/kgTNF-α, IL-6Lowered levels
RatsCerebral ischemia-reperfusion8, 16, 32 mg/kgIL-10Increased levels
RatsCerebral ischemia-reperfusion8, 16, 32 mg/kgNrf2, HO-1, NQO1Increased levels
MiceLPS-induced periodontal disease25, 50 mg/kgIL-1β, TNF-αInhibition
MiceLPS-induced periodontal disease25, 50 mg/kgIL-10Increase

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of eriocitrin's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of eriocitrin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: A quantitative immunoassay to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add standards and samples (cell culture supernatant or serum) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on a standard curve.

Western Blot Analysis
  • Principle: To detect and quantify the expression levels of specific proteins (e.g., p-p65, IκBα, p-p38, Nrf2, HO-1).

  • Procedure:

    • Lyse cells to extract total protein and determine protein concentration.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)
  • Principle: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2).

  • Procedure:

    • Isolate total RNA from cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using the cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

    • Monitor the amplification of the target genes in real-time.

    • Calculate the relative gene expression levels using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Carrageenan-Induced Paw Edema in Rodents
  • Principle: An in vivo model of acute inflammation.

  • Procedure:

    • Administer eriocitrin or a control vehicle to rodents (e.g., rats or mice) orally or via injection.

    • After a set time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the hind paw.

    • Measure the paw volume or thickness at regular intervals using a plethysmometer.

    • Calculate the percentage of inhibition of edema compared to the control group.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Culture Cell Culture Eriocitrin Treatment Eriocitrin Treatment Cell Culture->Eriocitrin Treatment LPS Stimulation LPS Stimulation Eriocitrin Treatment->LPS Stimulation Analysis Analysis LPS Stimulation->Analysis NO Assay NO Assay Analysis->NO Assay Supernatant ELISA ELISA Analysis->ELISA Supernatant Western Blot Western Blot Analysis->Western Blot Cell Lysate qPCR qPCR Analysis->qPCR RNA Animal Model Animal Model Eriocitrin Administration Eriocitrin Administration Animal Model->Eriocitrin Administration Inflammation Induction Inflammation Induction Eriocitrin Administration->Inflammation Induction Measurement Measurement Inflammation Induction->Measurement Paw Edema Paw Edema Measurement->Paw Edema Volume/Thickness Histology Histology Measurement->Histology Tissue Samples Biochemical Assays Biochemical Assays Measurement->Biochemical Assays Serum/Tissue

A general experimental workflow for studying eriocitrin.

Conclusion and Future Directions

Eriocitrin demonstrates significant anti-inflammatory effects at the molecular level by targeting key inflammatory signaling pathways, including NF-κB and MAPK, while simultaneously bolstering the cellular antioxidant defense system through the activation of the Nrf2 pathway. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for a range of inflammatory disorders.

Future research should focus on several key areas to advance the clinical translation of eriocitrin. Pharmacokinetic and pharmacodynamic studies in humans are essential to determine its bioavailability, metabolism, and optimal dosing. Further investigations into its efficacy and safety in preclinical models of chronic inflammatory diseases are warranted. Additionally, exploring synergistic effects with other anti-inflammatory compounds could lead to the development of more effective combination therapies. The detailed molecular understanding of eriocitrin's anti-inflammatory actions provides a solid foundation for its continued development as a novel therapeutic strategy.

Eriocitrin's Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of eriocitrin and its derivatives. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the eriocitrin scaffold.

Introduction

Eriocitrin (Eriodictyol-7-O-rutinoside) is a naturally occurring flavonoid that has demonstrated a wide range of health-promoting benefits.[1][2] Its chemical structure, characterized by a flavanone core, a catechol moiety in the B-ring, and a rutinoside group at the 7-position, underpins its biological activities. Understanding the relationship between specific structural features of eriocitrin and its pharmacological effects is crucial for the rational design of more potent and selective therapeutic agents. This guide will explore the SAR of eriocitrin, with a focus on its antioxidant, anti-inflammatory, and anti-diabetic effects.

Structure-Activity Relationship (SAR) of Eriocitrin

The biological activity of eriocitrin and its analogs is intricately linked to their chemical structure. Key structural determinants include the hydroxylation pattern of the B-ring, the presence of the glycosidic moiety, and the overall stereochemistry of the molecule.

Antioxidant Activity

The antioxidant capacity of flavonoids like eriocitrin is a cornerstone of their therapeutic potential. The primary mechanism involves the donation of a hydrogen atom from their hydroxyl groups to scavenge free radicals.

Key Structural Features for Antioxidant Activity:

  • Catechol Group (ortho-dihydroxyl) in the B-ring: The presence of two hydroxyl groups at the 3' and 4' positions of the B-ring is a critical feature for high antioxidant activity. This configuration enhances the stability of the resulting radical through the formation of an intramolecular hydrogen bond and allows for the delocalization of the unpaired electron.[3] Studies have shown that eriocitrin, possessing this catechol structure, exhibits superior antioxidant and radical scavenging activity compared to flavonoids like hesperidin, which has a methoxy group at the 4'-position.[3]

  • Glycosylation: The attachment of a sugar moiety, such as rutinose in eriocitrin, can influence the antioxidant activity. Generally, the aglycone form (eriodictyol) exhibits higher antioxidant activity in in vitro chemical assays. This is because the glycosidic linkage can sterically hinder the interaction of the flavonoid with free radicals.[4] However, glycosylation can improve water solubility and bioavailability, which may enhance in vivo antioxidant effects.[3]

  • Other Hydroxyl Groups: The hydroxyl groups at the 5- and 7-positions on the A-ring also contribute to the overall antioxidant capacity of the molecule.

Table 1: Quantitative Antioxidant Activity of Eriocitrin and Related Flavanones

CompoundStructureAntioxidant AssayActivity (IC50/TEAC/ORAC)Reference
Eriocitrin Eriodictyol-7-O-rutinosideDPPH-[4]
Neoeriocitrin Eriodictyol-7-O-neohesperidosideDPPHHigher than hesperidin derivatives[4]
Eriodictyol Aglycone of EriocitrinDPPH, ORACGenerally higher than eriocitrin[4]
Hesperidin Hesperetin-7-O-rutinosideDPPHLower than eriocitrin[3]
Hesperetin Aglycone of HesperidinDPPH, ORACHigher than hesperidin[4]

Note: Specific quantitative values were not consistently available across comparative studies in the reviewed literature. The table reflects the relative activities as reported.

Anti-inflammatory Activity

Eriocitrin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Key Structural Features for Anti-inflammatory Activity:

  • Hydroxylation Pattern: The number and position of hydroxyl groups play a significant role in the anti-inflammatory activity. The catechol group in the B-ring of eriocitrin is important for its ability to inhibit pro-inflammatory enzymes and cytokines.

  • Intact Flavanone Skeleton: The core flavanone structure is essential for activity. Modifications to this core can significantly alter the anti-inflammatory profile.

Table 2: Quantitative Anti-inflammatory Activity of Eriocitrin and Related Compounds

CompoundTarget/AssayActivity (IC50/EC50)Reference
Eriocitrin IL-6, IL-8, NO release (in Caco-2 cells)-[5]
Eriocitrin NF-κB inhibition, Nrf2 activation-[1][6]
Eriodictyol NF-κB inhibition, Nrf2 activation-[7][8]

Note: The available literature often reports qualitative effects or data from mixed flavonoid preparations, making direct quantitative comparisons for a series of pure, structurally related compounds challenging.

Anti-diabetic Activity

Eriocitrin has shown promise in the management of diabetes through various mechanisms, including improving insulin sensitivity and reducing oxidative stress.

Key Structural Features for Anti-diabetic Activity:

The specific structural features of eriocitrin that contribute to its anti-diabetic effects are still under investigation, but its antioxidant and anti-inflammatory properties are believed to play a crucial role. The ability to modulate pathways like Nrf2, which is implicated in protecting pancreatic β-cells from oxidative damage, is likely a key factor.[9]

Key Signaling Pathways Modulated by Eriocitrin

Eriocitrin's pharmacological effects are mediated through its interaction with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Nrf2 Signaling Pathway Activation

Eriocitrin is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Nrf2_Pathway Eriocitrin Eriocitrin Keap1 Keap1 Eriocitrin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Keap1->Nrf2 Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3_Rbx1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation to Nucleus Cul3_Rbx1->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection

Caption: Eriocitrin-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway Inhibition

Eriocitrin has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Eriocitrin Eriocitrin Eriocitrin->IKK Inhibits phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_n->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Eriocitrin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities of eriocitrin and its derivatives. The following are outlines of key experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with sample solution DPPH_sol->Mix Sample_sol Prepare Eriocitrin/analog solutions at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound (eriocitrin or its derivatives) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Detailed Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until they reach confluence.

  • Treatment:

    • Wash the cells with a buffer (e.g., PBS).

    • Treat the cells with the test compound (eriocitrin or its derivatives) and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specific time (e.g., 1 hour).

  • Induction of Oxidative Stress:

    • Wash the cells to remove the treatment solution.

    • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Measurement and Calculation:

    • Immediately measure the fluorescence intensity at regular intervals over a specific period (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • Calculate the area under the curve (AUC) for both the control and treated wells.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl).

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

    • Prepare serial dilutions of the test compound (eriocitrin or its derivatives) and a positive control (e.g., celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Measurement and Calculation:

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate.

    • Co-transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of the test compound (eriocitrin or its derivatives) for a specific pre-incubation period.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay:

    • After the stimulation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate luciferase assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of eriocitrin reveals that its potent antioxidant and anti-inflammatory activities are largely attributable to the catechol moiety in its B-ring. While glycosylation may reduce in vitro antioxidant capacity, it can enhance bioavailability, a critical factor for in vivo efficacy. Eriocitrin's ability to modulate the Nrf2 and NF-κB signaling pathways provides a mechanistic basis for its therapeutic potential in a range of diseases underpinned by oxidative stress and inflammation.

Future research should focus on the synthesis and biological evaluation of a systematic series of eriocitrin derivatives to generate more comprehensive and quantitative SAR data. This will enable the development of more potent and selective drug candidates. Furthermore, detailed investigations into the upstream and downstream targets of eriocitrin within key signaling pathways will provide a more complete understanding of its molecular mechanisms of action, paving the way for its clinical application in the prevention and treatment of chronic diseases.

References

Eriocitrin: A Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavanone predominantly found in citrus fruits, particularly lemons, has emerged as a compound of significant interest in the scientific community.[1][2][3] Its potent antioxidant and anti-inflammatory properties have been demonstrated in numerous studies, suggesting its potential therapeutic application in a range of pathologies, including metabolic disorders, inflammatory conditions, and even cancer.[1][2][4] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of eriocitrin, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of eriocitrin-based therapeutics.

In Vitro Effects of Eriocitrin

The effects of eriocitrin have been investigated in various cell-based models to elucidate its mechanisms of action at the cellular and molecular level. These studies have provided crucial insights into its antioxidant, anti-inflammatory, and anti-angiogenic properties.

Quantitative Data from In Vitro Studies
Cell LineExperimental ModelEriocitrin ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis25-100 μMInhibition of proliferation, tube formation, and migration; Induction of apoptosis.[5]
RAW 264.7 macrophagesInflammation (LPS-induced)Not specifiedModerate reduction in COX-2, NF-κB, and iNOS; Inhibition of IL-1β, NO, and TNF-α production.[6]
Human erythrocytesHemolysis20-100 μMConcentration-dependent hemolysis.[7]
Human erythrocytesEryptosis40-100 μMStimulation of eryptosis (phosphatidylserine exposure).[7]
Human erythrocytesIntracellular Ca2+80-100 μMIncreased intracellular Ca2+ levels.[7]
Human erythrocytesK+ release40-100 μMSignificant release of K+.[7]
A549 and H1299 cancer cellsCancer cell movementNot specifiedInhibition of cell movement in wound healing assay.[5]
HepG2 and Huh7 cellsApoptosisNot specifiedInduction of apoptosis.[5]
MCF-7 cellsApoptosisNot specifiedActivation of pro-apoptotic proteins (Bax, caspases-7, -8, -9) and inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL).[5]
Experimental Protocols for In Vitro Studies

Cell Culture and Treatment:

  • HUVECs: Cultured in appropriate media and treated with varying concentrations of eriocitrin (e.g., 25–100 μM) for specified durations (e.g., 12 or 24 hours) to assess effects on angiogenesis.[5]

  • RAW 264.7 Macrophages: Stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with eriocitrin to evaluate its anti-inflammatory effects.[6]

  • Human Erythrocytes: Isolated and exposed to a range of eriocitrin concentrations (e.g., 10–100 μM) for 24 hours at 37°C to assess hemolysis and eryptosis.[7]

Key Assays:

  • Tube Formation Assay: HUVECs are seeded on Matrigel and treated with eriocitrin. The formation of capillary-like structures is observed and quantified to assess anti-angiogenic activity.[5]

  • Western Blot Analysis: Used to determine the expression levels of key proteins in signaling pathways, such as VEGFR2, PI3K, AKT, mTOR, caspases, and PARP in HUVECs.[5]

  • Annexin V-FITC Assay: Flow cytometry is used to detect phosphatidylserine exposure on the outer membrane of erythrocytes, a marker of eryptosis.[7]

  • Fluo-4/AM Assay: Used to measure intracellular calcium levels in erythrocytes via flow cytometry.[7]

  • Hemolysis Assay: The amount of hemoglobin released from erythrocytes upon treatment with eriocitrin is quantified spectrophotometrically.[7]

Signaling Pathways and Experimental Workflows

The in vitro effects of eriocitrin are mediated through the modulation of several key signaling pathways.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HUVECs, RAW 264.7) inducer Inducer Addition (e.g., LPS, VEGF) cell_culture->inducer eriocitrin_prep Eriocitrin Preparation (dissolved in DMSO) eriocitrin_treatment Eriocitrin Treatment (various concentrations) eriocitrin_prep->eriocitrin_treatment inducer->eriocitrin_treatment protein_analysis Protein Analysis (Western Blot) eriocitrin_treatment->protein_analysis gene_expression Gene Expression (RT-PCR) eriocitrin_treatment->gene_expression functional_assays Functional Assays (Tube Formation, Migration) eriocitrin_treatment->functional_assays cytokine_measurement Cytokine Measurement (ELISA) eriocitrin_treatment->cytokine_measurement

General workflow for in vitro studies of eriocitrin.

anti_angiogenic_pathway Eriocitrin Eriocitrin VEGFR2 VEGFR2 Eriocitrin->VEGFR2 inhibits MAPK_ERK MAPK/ERK Eriocitrin->MAPK_ERK inhibits Apoptosis Apoptosis (Caspase activation) Eriocitrin->Apoptosis activates PI3K PI3K VEGFR2->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis promotes MAPK_ERK->Angiogenesis promotes MMP MMP-2, MMP-9 Angiogenesis->MMP activates

Eriocitrin's anti-angiogenic signaling pathway.

In Vivo Effects of Eriocitrin

Animal models have been instrumental in understanding the physiological relevance of the in vitro findings and in evaluating the therapeutic potential of eriocitrin. These studies have largely focused on its anti-inflammatory, antioxidant, and metabolic effects.

Quantitative Data from In Vivo Studies
Animal ModelConditionEriocitrin DosageObserved EffectReference
Male C57BL/6J miceHigh-fat diet-induced obesity10, 25, 100 mg/kg bw25 mg/kg dose improved all studied parameters related to oxidative stress, inflammation, and metabolism of lipids and glucose.[8][9]
Male C57BL/6J miceHigh-fat diet-induced obesity25 mg/kg bwReduction in blood serum glucose, and blood and liver triglycerides.[8]
Male C57BL/6J miceHigh-fat diet-induced obesity25 and 100 mg/kg bwReduction in lipid peroxidation.[9]
MiceLipopolysaccharide-induced periodontal diseaseNot specified23% decrease in inflammatory cells; 58% decrease in myeloperoxidase activity; 43% decrease in eosinophil peroxidase activity.[10]
Rats with acute kidney injuryIschemia-reperfusion15, 30, 60 mg/kgAttenuation of oxidative stress and inflammation; protection of the kidney.[11]
Rats with cerebral ischemia-reperfusionIschemia-reperfusion8, 16, 32 mg/kgAlleviation of oxidative injury and inflammatory response.[12]
Denervated C57BL/6 miceDisuse muscle atrophyNot specifiedSuppression of weight loss in gastrocnemius muscle.[13]
Wistar ratsPharmacokineticsOral administrationTotal bioavailability of less than 1%; plasma half-life of metabolites between 3 and 3.2 hours.[14][15][16]
Humans (prediabetic)Hyperglycemia200 mg/day (Eriomin)5% reduction in fasting hyperglycemia; 7% reduction in insulin resistance; 7% reduction in glucose intolerance.[17]
Experimental Protocols for In Vivo Studies

Animal Models and Treatment:

  • Obesity Models: Male C57BL/6J mice are fed a high-fat diet for a period to induce obesity, followed by supplementation with eriocitrin at various doses (e.g., 10, 25, or 100 mg/kg body weight) for several weeks.[8][9]

  • Ischemia-Reperfusion Models: Acute kidney or cerebral injury is induced in rats through ischemia followed by reperfusion. Eriocitrin is administered at different doses (e.g., 15, 30, 60 mg/kg) to assess its protective effects.[11][12]

  • Periodontal Disease Model: Periodontitis is induced in mice using lipopolysaccharide, and the effects of dietary supplementation with eriocitrin are evaluated.[18]

  • Pharmacokinetic Studies: Wistar rats are orally administered eriocitrin, and blood, urine, and tissue samples are collected at various time points to analyze the concentration of eriocitrin and its metabolites.[14][15]

Key Analyses:

  • Biochemical Analysis: Serum levels of glucose, insulin, triglycerides, and cholesterol are measured.[8] Markers of oxidative stress (e.g., MDA, SOD, GSH-PX) and inflammation (e.g., IL-1β, TNF-α, IL-6) are quantified in serum and tissues using ELISA.[11]

  • Histological Analysis: Tissues (e.g., kidney, liver) are stained with Hematoxylin and Eosin (H&E) to assess morphological changes and damage.[11]

  • Immunohistochemistry: Used to detect the expression and localization of specific proteins (e.g., DUSP14, caspase-3) in tissue sections.[11]

  • RT-PCR and Western Blot: Employed to measure the mRNA and protein expression of key molecules in signaling pathways within tissues.[11]

  • HPLC-PDA-MS: Used for the identification and quantification of eriocitrin and its metabolites in biological samples for pharmacokinetic studies.[14][15]

Signaling Pathways and Experimental Workflows

In vivo, eriocitrin exerts its protective effects by modulating complex signaling networks that regulate inflammation and oxidative stress.

in_vivo_workflow cluster_prep Preparation & Acclimatization cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis animal_model Select Animal Model (e.g., Mice, Rats) acclimatization Acclimatization Period animal_model->acclimatization disease_induction Induce Condition (e.g., High-Fat Diet, Ischemia) acclimatization->disease_induction eriocitrin_admin Eriocitrin Administration (Oral gavage, Dietary) disease_induction->eriocitrin_admin sample_collection Sample Collection (Blood, Tissues) eriocitrin_admin->sample_collection biochemical Biochemical Analysis (ELISA) sample_collection->biochemical histology Histological Examination sample_collection->histology molecular Molecular Analysis (Western Blot, RT-PCR) sample_collection->molecular

General workflow for in vivo studies of eriocitrin.

anti_inflammatory_pathway Eriocitrin Eriocitrin DUSP14 DUSP14 Eriocitrin->DUSP14 upregulates IL10 IL-10 Eriocitrin->IL10 increases Nrf2 Nrf2 DUSP14->Nrf2 activates NFkB NF-κB DUSP14->NFkB inactivates HO1_NQO1 HO-1, NQO1 Nrf2->HO1_NQO1 activates Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation IL10->Inflammation inhibits

Eriocitrin's anti-inflammatory and antioxidant signaling pathways.

Bridging In Vitro and In Vivo: Metabolism and Bioavailability

A critical aspect of understanding the effects of eriocitrin is its metabolism and bioavailability. In vivo, eriocitrin is metabolized by the gut microbiota and further in the liver.[19] Pharmacokinetic studies in rats have shown that the total bioavailability of eriocitrin is less than 1%, with the half-life of its metabolites in plasma being between 3 and 3.2 hours.[14][15][16] The main metabolites identified include eriodictyol, homoeriodictyol, and hesperetin, along with their glucuronidated forms.[14][15] Notably, homoeriodictyol and homoeriodictyol-7-O-glucuronide are major metabolites found widely distributed in tissues.[14][15]

In humans, a comparative pharmacokinetic study showed that eriocitrin from lemon extract led to higher plasma and urinary concentrations of all metabolites compared to hesperidin from orange extract.[20] The total plasma metabolites from eriocitrin showed a lower Tmax (6.0 ± 0.4 h vs. 8.0 ± 0.5 h) and higher Cmax and AUC values, suggesting that the higher solubility of eriocitrin may facilitate its metabolism and lead to more bioavailable metabolites.[20] This is a crucial consideration when translating in vitro findings, where the parent compound is directly applied to cells, to the in vivo situation, where the biological effects are likely exerted by a combination of eriocitrin and its various metabolites.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of eriocitrin. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and angiogenesis provides a solid foundation for its further development. However, the low bioavailability of the parent compound highlights the importance of understanding the bioactivity of its metabolites. Future research should focus on clinical trials to validate the promising preclinical findings in human populations and explore strategies to enhance the bioavailability of eriocitrin and its active metabolites. This in-depth technical guide serves as a comprehensive resource to aid researchers in these endeavors, providing a clear summary of the current state of knowledge on the multifaceted effects of eriocitrin.

References

Methodological & Application

Application Notes & Protocols: UHPLC-Q-TOF-MS/MS Analysis of Eriocitrin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of eriocitrin and its metabolites using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS).

Introduction

Eriocitrin, a flavonoid glycoside predominantly found in citrus fruits like lemons, has garnered significant attention for its potent antioxidant, anti-inflammatory, and lipid-lowering properties.[1][2][3] Understanding the in vivo and in vitro metabolism of eriocitrin is crucial for elucidating its mechanism of action, identifying bioactive metabolites, and evaluating its pharmacokinetic profile. This document outlines the detailed experimental protocols for the identification and characterization of eriocitrin metabolites in various biological matrices using a powerful and sensitive UHPLC-Q-TOF-MS/MS analytical platform.

Data Presentation

Quantitative Analysis of Eriocitrin in Rat Plasma

Following oral administration of eriocitrin (50 mg/kg) to rats, the pharmacokinetic parameters of the parent compound in plasma were determined.

Pharmacokinetic ParameterValue
Cmax (µg/L)299.833 ± 16.743
Tmax (h)0.094 ± 0.019
T1/2 (h)1.752 ± 0.323
AUC(0-t) (µg/Lh)450.3 ± 55.2
AUC(0-∞) (µg/Lh)489.1 ± 63.7

Table 1: Pharmacokinetic parameters of eriocitrin in rat plasma after oral administration.

Identified Metabolites of Eriocitrin

A comprehensive study successfully identified 32 metabolites in vivo (in rat plasma, bile, urine, and feces) and 27 metabolites in vitro (in rat liver microsomes and intestinal flora).[1][2][3] The major metabolic pathways include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid.[1][2][3]

Metabolite TypeProposed BiotransformationBiological Matrix
EriodictyolHydrolysis of rutinosidePlasma, Urine
HomoeriodictyolMethylationPlasma, Urine
HesperetinIsomerizationPlasma, Urine
Glucuronide ConjugatesGlucuronidationPlasma, Urine, Bile
Sulfate ConjugatesSulfationPlasma, Urine, Bile
Methylated DerivativesMethylationPlasma, Urine
Hydrogenated DerivativesHydrogenationFeces, Intestinal Flora
Oxidized DerivativesOxidationLiver Microsomes
N-acetylated DerivativesN-acetylationUrine

Table 2: Summary of major eriocitrin metabolites and their biotransformation pathways.

Experimental Protocols

In Vivo Animal Study
  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Acclimatize animals for at least one week before the experiment.

  • Dosing: Administer eriocitrin (suspended in 0.5% carboxymethylcellulose sodium) orally by gavage at a dose of 50 mg/kg.[1]

  • Sample Collection:

    • Plasma: Collect blood samples from the retro-orbital plexus at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to obtain plasma. Store plasma samples at -80°C until analysis.

    • Urine and Feces: House rats in metabolic cages to collect urine and feces over a 24-hour period.

    • Bile: For bile collection, cannulate the bile duct of anesthetized rats and collect bile at specified intervals.

Sample Preparation
  • Plasma:

    • Thaw the plasma sample on ice.

    • To 100 µL of plasma, add 400 µL of methanol (containing an internal standard, if used) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and centrifuge again.

    • Transfer the supernatant to an autosampler vial for UHPLC-Q-TOF-MS/MS analysis.

  • Urine:

    • Thaw the urine sample on ice.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove any particulate matter.

    • Dilute the supernatant with methanol (1:1, v/v).

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.

  • Feces and Bile: Homogenize fecal samples in methanol, followed by centrifugation. Dilute bile samples with methanol before analysis.

UHPLC-Q-TOF-MS/MS Analysis
  • UHPLC System: A high-performance UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-18 min: 5-95% B

    • 18-21 min: 95% B

    • 21.1-24 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is generally preferred for flavonoids.

  • Scan Mode: Full scan mode for precursor ions (e.g., m/z 100-1000) and information-dependent acquisition (IDA) for MS/MS fragmentation of the most intense ions.

  • Key MS Parameters:

    • Ion Spray Voltage: -4500 V

    • Source Temperature: 550°C

    • Declustering Potential (DP): -80 V

    • Collision Energy (CE): -40 V with a spread of ±15 V

Data Analysis
  • Utilize specialized software for data acquisition and processing (e.g., Analyst, PeakView, MetabolitePilot).

  • Metabolite identification is based on accurate mass measurements, isotopic patterns, and MS/MS fragmentation patterns compared to the parent drug and known metabolic pathways.

Visualizations

experimental_workflow cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_analysis UHPLC-Q-TOF-MS/MS Analysis cluster_data_processing Data Processing animal_admin Eriocitrin Administration to Rats (50 mg/kg) sample_collection Biological Sample Collection (Plasma, Urine, Feces, Bile) animal_admin->sample_collection protein_precipitation Protein Precipitation (Methanol) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc ms Q-TOF-MS Detection (Negative ESI) uhplc->ms msms MS/MS Fragmentation ms->msms data_acquisition Data Acquisition msms->data_acquisition metabolite_id Metabolite Identification (Accurate Mass & Fragmentation) data_acquisition->metabolite_id

Caption: Experimental workflow for eriocitrin metabolite analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites eriocitrin Eriocitrin hydrolysis Hydrolysis eriocitrin->hydrolysis eriodictyol Eriodictyol hydrolysis->eriodictyol reduction Reduction / Hydrogenation hydrogenated_metabolites Hydrogenated Metabolites reduction->hydrogenated_metabolites oxidation Oxidation oxidized_metabolites Oxidized Metabolites oxidation->oxidized_metabolites methylation Methylation homoeriodictyol Homoeriodictyol / Hesperetin methylation->homoeriodictyol glucuronidation Glucuronidation glucuronide_conjugates Glucuronide Conjugates glucuronidation->glucuronide_conjugates sulfation Sulfation sulfate_conjugates Sulfate Conjugates sulfation->sulfate_conjugates glycine_conjugation Glycine Conjugation amino_acid_conjugates Amino Acid Conjugates glycine_conjugation->amino_acid_conjugates glutamine_conjugation Glutamine Conjugation glutamine_conjugation->amino_acid_conjugates eriodictyol->reduction eriodictyol->oxidation eriodictyol->methylation eriodictyol->glucuronidation eriodictyol->sulfation eriodictyol->glycine_conjugation eriodictyol->glutamine_conjugation

Caption: Metabolic pathways of eriocitrin.

References

Quantitative Analysis of Eriocitrin in Citrus Fruit Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin (Eriodictyol 7-O-rutinoside) is a prominent flavanone glycoside found abundantly in citrus fruits, particularly lemons and limes.[1] It is recognized for its potent antioxidant, anti-inflammatory, and lipid-lowering properties.[2][3] As interest in the therapeutic potential of eriocitrin grows, accurate and reliable quantification in citrus extracts is paramount for research, quality control, and the development of nutraceuticals and pharmaceuticals. This document provides detailed application notes and protocols for the quantification of eriocitrin using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

I. Quantitative Data Summary

The concentration of eriocitrin can vary significantly depending on the citrus species, fruit part, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Eriocitrin Content in Various Citrus Fruits

Citrus SpeciesFruit PartEriocitrin ConcentrationReference
Lemon (Citrus limon)Peel~1500 ppm[1][4]
Lemon (Citrus limon)Juice~200 ppm[1][4]
Lemon (Citrus limon)Peel159.43 mg/L (in extract)[5]
Orange (Citrus sinensis)Peel Powder37.68 µg/mL (in extract)[6]
Orange (Citrus sinensis)Peel Powder31.57 µg/mL (in extract)[7]
Lemon ExtractCommercial83.3 ± 5.6 mg/g[8]

Table 2: Performance Characteristics of Analytical Methods for Eriocitrin Quantification

ParameterHPLC-DADUPLC-QqQ/MSLC-MS/MS (in plasma)
Linearity Range 0.070–46.071 µg/gNot Specified2.01–50.3 ng/mL
Correlation Coefficient (r) 0.9999Not Specified0.996
Intra-day Precision (%RSD) Not SpecifiedNot Specified≤ 6.02%
Inter-day Precision (%RSD) Not SpecifiedNot Specified≤ 6.79%
Accuracy (%RE) Not SpecifiedNot Specifiedwithin ±7.67%
Reference [3][9][2][3]

II. Experimental Protocols

A. Protocol for Extraction of Eriocitrin from Citrus Peels

This protocol is a generalized procedure based on common laboratory practices for the extraction of flavonoids from citrus peels.[6][7]

1. Sample Preparation: a. Obtain fresh citrus fruits and carefully separate the peel from the pulp. b. Wash the peels thoroughly with deionized water to remove any surface contaminants. c. Shadow dry the peels for 7-10 days or use a lyophilizer to remove moisture. d. Grind the dried peels into a fine powder using a blender or a mill.

2. Defatting (Optional, but Recommended): a. To 100g of powdered peel, add 500mL of n-hexane. b. Stir the mixture for 4 hours at room temperature using a magnetic stirrer. c. Filter the mixture through a 0.45 µm filter to separate the hexane extract from the peel residue. d. Air-dry the residue to ensure complete removal of n-hexane.

3. Extraction: a. To the defatted peel residue, add a suitable volume of extraction solvent. Ethyl acetate or methanol are commonly used. For every 100g of initial peel powder, 1L of solvent can be used.[6][7] b. Macerate or stir the mixture overnight (approximately 16 hours) at room temperature. c. Filter the extract to separate the solvent from the solid residue. d. Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract. e. Reconstitute a known weight of the dried extract in a specific volume of a suitable solvent (e.g., methanol, DMSO) for subsequent analysis.[8]

B. Protocol for HPLC-UV Quantification of Eriocitrin

This protocol is adapted from validated methods for flavonoid analysis in citrus.[6][7]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of:

    • Solvent A: 0.1% formic acid in water.[7]

    • Solvent B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 10-20 µL.[7][8]

  • Detection Wavelength: 280 nm or 340 nm.[7][8]

  • Column Temperature: 30 °C.

2. Standard Preparation: a. Prepare a stock solution of eriocitrin standard (e.g., 1 mg/mL) in HPLC-grade methanol. b. From the stock solution, prepare a series of working standards of different concentrations (e.g., 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

3. Sample Preparation: a. Reconstitute the dried citrus extract in the mobile phase to a known concentration (e.g., 1 mg/mL). b. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Quantification: a. Inject the standard solutions to construct a calibration curve of peak area versus concentration. b. Inject the sample solution and record the peak area for eriocitrin. c. Calculate the concentration of eriocitrin in the sample using the regression equation from the calibration curve.

C. Protocol for LC-MS/MS Quantification of Eriocitrin

This protocol is based on a validated method for the determination of eriocitrin in biological and plant matrices.[2][3]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[3]

    • Solvent B: Acetonitrile.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

2. Mass Spectrometry Parameters:

  • Multiple Reaction Monitoring (MRM):

    • Eriocitrin: Precursor ion (m/z) 595.4 → Product ion (m/z) 287.1.[3]

    • Internal Standard (optional but recommended): e.g., Naringin: Precursor ion (m/z) 579.2 → Product ion (m/z) 271.1.

3. Standard and Sample Preparation: a. Follow the same procedure as for HPLC-UV analysis for the preparation of standards and samples. For plasma samples, protein precipitation with methanol or acetonitrile is required.[2]

4. Quantification: a. Develop an MRM method on the mass spectrometer. b. Inject the standards to generate a calibration curve. c. Inject the samples and quantify eriocitrin based on the peak area ratio of the analyte to the internal standard.

D. Protocol for UV-Vis Spectrophotometric Quantification of Eriocitrin

This method is suitable for a rapid estimation of total flavanones and can be adapted for eriocitrin if it is the predominant flavonoid.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents:

  • Sodium nitrite (5% w/v)

  • Aluminum chloride (10% w/v)

  • Sodium hydroxide (1 M)

  • Methanol or Ethanol (80%)

3. Standard Preparation: a. Prepare a stock solution of eriocitrin (1 mg/mL) in methanol. b. Prepare a series of dilutions from the stock solution.

4. Procedure (Aluminum Chloride Colorimetric Assay): a. To 1 mL of each standard dilution or sample extract, add 4 mL of deionized water. b. Add 0.3 mL of 5% sodium nitrite. c. After 5 minutes, add 0.3 mL of 10% aluminum chloride. d. After another 6 minutes, add 2 mL of 1 M sodium hydroxide. e. Immediately bring the total volume to 10 mL with deionized water and mix thoroughly. f. Measure the absorbance at approximately 510 nm against a blank.

5. Quantification: a. Create a standard curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of eriocitrin equivalents in the sample from the standard curve.

III. Visualizations

Experimental Workflow for Eriocitrin Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Citrus Fruit (e.g., Lemon) peel Peel Separation & Washing start->peel dry Drying (Air/Lyophilization) peel->dry grind Grinding to Powder dry->grind extract Solvent Extraction (e.g., Methanol/Ethyl Acetate) grind->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap reconstitute Reconstitution in Solvent evap->reconstitute hplc HPLC-UV/DAD Analysis reconstitute->hplc Filtered Sample lcms LC-MS/MS Analysis reconstitute->lcms Filtered Sample uvvis UV-Vis Spectrophotometry reconstitute->uvvis Diluted Sample calibration Standard Calibration Curve hplc->calibration lcms->calibration uvvis->calibration quant Quantification of Eriocitrin calibration->quant report Reporting Results (mg/g, etc.) quant->report signaling_pathway cluster_antioxidant Antioxidant & Anti-inflammatory Response cluster_mapk MAPK Pathway Modulation eriocitrin Eriocitrin nrf2 Nrf2 Activation eriocitrin->nrf2 nfkb NF-κB Inhibition eriocitrin->nfkb ho1 HO-1, NQO1 Expression nrf2->ho1 antioxidant Antioxidant Enzymes (SOD, GSH-Px) ho1->antioxidant ros Reduced ROS antioxidant->ros inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation mapk MAPK/ERK Pathway (Inhibition) vegfr2 VEGFR2 Inhibition mapk->vegfr2 pi3k PI3K/AKT/mTOR (Inhibition) vegfr2->pi3k angiogenesis Anti-Angiogenesis pi3k->angiogenesis

References

Data Presentation: Quantitative Analysis of Eriocitrin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the isolation of the flavonoid eriocitrin from lemon peels involves a multi-step process encompassing sample preparation, extraction, purification, and quantification. This document provides detailed methodologies for these procedures, supported by quantitative data and visual workflows, to guide researchers, scientists, and drug development professionals.

The efficiency of eriocitrin extraction is influenced by various parameters, including the choice of solvent, temperature, and extraction time. The following tables summarize quantitative data from different studies to provide a baseline for expected yields and optimal conditions.

Table 1: Eriocitrin Content and Total Flavonoids in Lemon Peel

ParameterValueSource
Eriocitrin Content~1,500 ppm (in peel)[1][2]
Eriocitrin Content27.72 ± 0.47 mg/g Dry Weight[3]
Eriocitrin Content5.1 to 7.2 ± 0.2 mg/g Dry Weight[4]
Eriocitrin Concentration159.43 mg/L (in ultrasound extract)[5]
Total Flavonoid Content103.48 ± 0.68 mg/g Dry Weight[3]

Table 2: Optimized Eriocitrin Extraction Conditions from Citrus limon Peel

ParameterOptimal ConditionResulting Eriocitrin YieldSource
Method 1: Stirring Extraction [4]
Solvent25% Ethanol in Water7.2 ± 0.2 mg/g dw
Temperature80 °C
Time150 minutes
Method 2: General Solvent Extraction [4]
Solvent60% Methanol in WaterMax. total polyphenols (3.55 mg GAE/g dw)
Temperature60 °C
Time14 minutes

Experimental Protocols

The following sections provide detailed step-by-step methodologies for the isolation and analysis of eriocitrin from lemon peels.

Protocol 1: Sample Preparation
  • Collection and Washing: Procure fresh lemons. Wash the fruits thoroughly with deionized water to remove any surface impurities.

  • Peeling: Carefully peel the lemons. The peel, consisting of the flavedo (outer colored part) and albedo (inner white part), is the primary source of eriocitrin.[1]

  • Drying: Dry the lemon peels to reduce moisture content. This can be achieved by shadow drying for 7-10 days or by using a temperature-controlled oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.[4][6]

  • Grinding: Grind the dried peels into a fine powder using a laboratory mill or blender. Sieve the powder to obtain a uniform particle size (e.g., select particles larger than 400 μm).[4]

  • Storage: Store the powdered lemon peel in an airtight container in a freezer until extraction to prevent degradation of bioactive compounds.[4]

Protocol 2: Extraction of Eriocitrin

This protocol describes a conventional solvent extraction method optimized for eriocitrin.

  • Setup: Weigh 1 gram of the powdered lemon peel and place it into a glass beaker.

  • Solvent Addition: Add 20 mL of the extraction solvent (e.g., 25% ethanol in water) to the beaker, achieving a solid-to-liquid ratio of 1:20 (g/mL).[4]

  • Extraction: Place the beaker on a magnetic stirrer and set the stirring speed to 500 rpm. Heat the mixture to 80 °C and maintain these conditions for 150 minutes.[4]

  • Filtration: After extraction, allow the mixture to cool down. Separate the solid residue from the liquid extract by filtering through Whatman No. 1 filter paper or by centrifugation.

  • Concentration: Collect the filtrate (crude extract). The solvent can be removed using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to yield a concentrated crude extract.

Alternative methods like ultrasound-assisted extraction can also be employed. For instance, sonicating the mixture at 40 kHz and 150 W for 30 minutes at 40°C can enhance extraction efficiency.[7]

Protocol 3: Purification by Column Chromatography

Further purification of the crude extract is necessary to isolate eriocitrin from other co-extracted compounds.

  • Column Preparation: Pack a glass column (e.g., 300mm x 10mm) with silica gel as the stationary phase.[6][8]

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of a suitable solvent, such as ethyl acetate. Load this solution onto the top of the prepared silica gel column.[6]

  • Elution:

    • Begin by washing the column with a non-polar solvent like n-hexane to remove non-polar impurities. Collect the eluate in fractions.[6][8]

    • Proceed with elution using a more polar solvent, such as ethyl acetate, to elute the flavonoids.[6][8] Collect the eluate in separate 5 mL fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of eriocitrin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions that show a high concentration of eriocitrin. Evaporate the solvent from the pooled fractions to obtain the purified eriocitrin-containing material.

An alternative to silica gel is the use of a porous synthetic adsorption resin, which can selectively adsorb eriocitrin from the extract.[9]

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the identification and quantification of eriocitrin.

  • System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.[4]

  • Column: A C18 reverse-phase column (e.g., 250mm × 4.6mm, 5µm particle size) is commonly used.[6][8] Maintain the column temperature at 40 °C.[4]

  • Mobile Phase: A gradient elution is typically performed using:

    • Mobile Phase A: 0.1% or 0.5% formic acid in HPLC-grade water.[4][8]

    • Mobile Phase B: 0.1% or 0.5% formic acid in acetonitrile (or an acetonitrile/water mixture).[4][8]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[8]

  • Injection Volume: Inject 10 µL of the sample (dissolved in a suitable solvent like methanol).[8]

  • Detection: Monitor the absorbance at 280 nm, which is the characteristic wavelength for flavanones like eriocitrin.[6][8]

  • Quantification: Prepare a calibration curve using an eriocitrin standard of known concentrations. Calculate the concentration of eriocitrin in the samples by comparing their peak areas to the standard curve.[6]

Visualizations

The following diagrams illustrate the key workflows in the isolation protocol.

Caption: Overall workflow for the isolation and quantification of eriocitrin.

Caption: Detailed workflow for the purification of eriocitrin via column chromatography.

References

Application Notes and Protocols for Studying Eriocitrin Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Eriocitrin, a flavonoid predominantly found in citrus fruits, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these therapeutic effects. This document provides detailed application notes and standardized protocols for investigating the biological activities of eriocitrin in various cell lines, including its impact on cell viability, oxidative stress, inflammation, and key signaling pathways.

I. Recommended Cell Culture Models

A variety of cell lines have been successfully utilized to study the diverse effects of eriocitrin. The choice of cell model should be guided by the specific research question.

Cell LineCell TypeApplication for Eriocitrin StudiesReference
HepG2 Human Hepatocellular CarcinomaAnti-cancer (proliferation, apoptosis), Antioxidant, Mitochondrial biogenesis[3][4][5][6]
Huh7 Human Hepatocellular CarcinomaAnti-cancer (proliferation, apoptosis)[3][5]
HUVECs Human Umbilical Vein Endothelial CellsAnti-angiogenesis (proliferation, migration, tube formation, apoptosis)[7]
MCF-7 Human Breast AdenocarcinomaAnti-cancer (proliferation, apoptosis), JAK2/STAT3 and JNK/p38 MAPK signaling[8][9]
HK-2 Human Renal Tubular Epithelial CellsProtection against oxidative stress and inflammation in kidney injury models[10]
Human Erythrocytes Red Blood CellsHemolytic and eryptotic effects[11]

II. Key Biological Effects and Experimental Assays

A. Anti-proliferative and Cytotoxic Effects

Eriocitrin has demonstrated significant anti-proliferative effects in various cancer cell lines.[3][4][5] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Quantitative Data Summary: Anti-proliferative Effects of Eriocitrin

Cell LineEriocitrin ConcentrationEffectIC50 ValueReference
HepG225-75 µMInhibition of proliferation, cell cycle arrest in S phaseNot specified[3]
Huh75-10 µMInhibition of proliferation and focus formationNot specified[3]
MCF-7Not specifiedInhibition of growth16.7 µg/ml[9]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9][12]

  • Eriocitrin Treatment: Prepare various concentrations of eriocitrin in complete cell culture medium. Replace the existing medium with 100 µL of the eriocitrin-containing medium. Include a vehicle control (e.g., DMSO, typically <0.1%).[5] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9] Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution) to each well.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Eriocitrin B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow for assessing cell viability using the MTT assay.

B. Antioxidant Effects

Eriocitrin is a potent antioxidant.[1] Its ability to scavenge reactive oxygen species (ROS) can be measured using the DCFH-DA assay.

Protocol: Intracellular ROS Measurement with DCFH-DA

  • Cell Seeding: Seed cells in a 24-well plate or a 96-well black plate and grow to 70-80% confluency.[15]

  • Induction of Oxidative Stress (Optional): To study the protective effects of eriocitrin, cells can be pre-treated with eriocitrin for a specified time, followed by the addition of an ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide).

  • DCFH-DA Staining: Prepare a 10-25 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.[16] Remove the culture medium, wash the cells once with PBS, and add the DCFH-DA working solution.

  • Incubation: Incubate the cells in the dark for 30-60 minutes at 37°C.[17]

  • Eriocitrin Treatment: After incubation with the probe, the cells can be treated with various concentrations of eriocitrin.

  • Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~530 nm.[18]

C. Anti-inflammatory Effects

Eriocitrin has been shown to exert anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines and modulating inflammatory signaling pathways.[19][20][21]

Quantitative Data Summary: Anti-inflammatory Effects of Eriocitrin

TargetEffectCell Model/SystemReference
Nitric Oxide (NO)ReductionIn vitro models[19][20]
IL-1β, IL-6, IL-8, TNF-αReductionIn vitro models[19][20]
NF-κBInhibitionIn vitro models[19][20]
MAPKInhibitionIn vitro models[19][20]
Nrf2, HO-1, NQO1UpregulationIn vitro models[19][20]

III. Analysis of Signaling Pathways

Western blotting is a key technique to investigate the effect of eriocitrin on protein expression and phosphorylation within specific signaling pathways.

Protocol: Western Blot Analysis

  • Cell Lysis: After treating cells with eriocitrin for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[22][24]

  • Detection: After further washing with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.[22]

IV. Signaling Pathways Modulated by Eriocitrin

Eriocitrin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, inflammation, and angiogenesis.

A. Anti-inflammatory and Antioxidant Signaling

Eriocitrin can suppress inflammatory responses by inhibiting the NF-κB and MAPK pathways while activating the Nrf2 antioxidant response pathway.[10][19][20]

Eriocitrin's Anti-inflammatory and Antioxidant Signaling

anti_inflammatory_pathway cluster_inhibition Inhibition cluster_activation Activation Eriocitrin Eriocitrin NFkB NF-κB Eriocitrin->NFkB MAPK MAPK Eriocitrin->MAPK Nrf2 Nrf2 Eriocitrin->Nrf2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines MAPK->NFkB ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Eriocitrin inhibits NF-κB and MAPK, and activates the Nrf2 pathway.

B. Anti-angiogenic Signaling in HUVECs

In human umbilical vein endothelial cells (HUVECs), eriocitrin inhibits angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[7]

Eriocitrin's Anti-angiogenic Signaling Pathway

anti_angiogenic_pathway Eriocitrin Eriocitrin VEGFR2 VEGFR2 Eriocitrin->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK_ERK MAPK/ERK VEGFR2->MAPK_ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis MAPK_ERK->Angiogenesis

Caption: Eriocitrin inhibits VEGFR2 and downstream pro-angiogenic pathways.

C. Pro-apoptotic Signaling in Cancer Cells

Eriocitrin induces apoptosis in cancer cells through the modulation of multiple signaling pathways, including the JAK2/STAT3 and JNK/p38 MAPK pathways in MCF-7 cells, and the intrinsic mitochondrial pathway in HepG2 cells.[4][8]

Eriocitrin's Pro-apoptotic Signaling in MCF-7 Cells

pro_apoptotic_pathway_MCF7 cluster_inhibition Inhibition cluster_activation Activation Eriocitrin Eriocitrin JAK2 JAK2 Eriocitrin->JAK2 ROS ROS Eriocitrin->ROS STAT3 STAT3 JAK2->STAT3 Bcl2_BclxL Bcl-2, Bcl-xL STAT3->Bcl2_BclxL Caspases Caspases (Caspase-7, -8, -9) Bcl2_BclxL->Caspases JNK_p38 JNK/p38 MAPK ROS->JNK_p38 Bax Bax JNK_p38->Bax Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Eriocitrin induces apoptosis by inhibiting JAK2/STAT3 and activating ROS-mediated JNK/p38 MAPK.

These application notes and protocols provide a framework for the in vitro investigation of eriocitrin's biological effects. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, thereby advancing our understanding of eriocitrin's therapeutic potential and its underlying molecular mechanisms. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Eriocitrin Research in Metabolic Syndrome Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the study of eriocitrin in the context of metabolic syndrome. The following sections detail established protocols for inducing metabolic syndrome in rodents, administering eriocitrin, and assessing its effects on key metabolic, inflammatory, and oxidative stress parameters.

Animal Models and Induction of Metabolic Syndrome

The most common approach to modeling metabolic syndrome in rodents for eriocitrin research is through the induction of obesity and related metabolic dysfunctions using a high-fat diet (HFD).

Recommended Animal Models
  • Mice: C57BL/6J and C57BL/6N strains are widely used due to their susceptibility to diet-induced obesity, insulin resistance, and dyslipidemia.[1] Other strains like ICR and Kunming have also been used and show significant weight gain on an HFD.[1]

  • Rats: Wistar and Sprague-Dawley rats are common choices for HFD-induced metabolic syndrome studies.

High-Fat Diet (HFD) Induction Protocol

This protocol is a general guideline and can be adapted based on specific research questions.

Objective: To induce obesity, insulin resistance, and dyslipidemia in rodents, mimicking the key features of human metabolic syndrome.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (approx. 10% kcal from fat)

  • High-fat diet (HFD): A purified diet with 40-60% of total calories derived from fat (commonly lard or a combination of fats). A 45% kcal from fat diet has been shown to be effective.[2][3]

  • Animal caging with ad libitum access to food and water

  • Animal scale

Procedure:

  • Acclimatization: Upon arrival, allow the mice to acclimate for at least one week while being fed a standard chow diet.

  • Group Allocation: Randomly assign mice to two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.

  • Dietary Intervention: Provide the respective diets to the mice ad libitum.

  • Induction Period: Continue the HFD feeding for a period of 4 to 16 weeks.[2][4][5] A 4-week period is often sufficient to induce significant metabolic changes.[2][3]

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Verification of Metabolic Syndrome: Before initiating eriocitrin treatment, it is advisable to confirm the development of metabolic syndrome by measuring baseline parameters such as fasting blood glucose, insulin, and lipid profiles in a subset of animals.

Eriocitrin Administration Protocols

Eriocitrin can be administered to animal models through oral gavage or by incorporating it directly into the diet.

Oral Gavage Administration

Objective: To deliver a precise dose of eriocitrin directly into the stomach.

Materials:

  • Eriocitrin powder

  • 0.9% saline solution

  • Animal feeding needles (gavage needles)

  • Syringes

Procedure:

  • Preparation of Eriocitrin Solution: Prepare a homogenous suspension of eriocitrin in 0.9% saline. The concentration should be calculated based on the desired dosage and the volume to be administered (typically 5-10 mL/kg body weight).

  • Dosage: Effective doses of eriocitrin in mice have been reported to be in the range of 10, 25, and 100 mg/kg body weight per day.[2][3]

  • Administration: Administer the eriocitrin suspension orally once daily using a gavage needle. Ensure proper technique to avoid injury to the esophagus.

  • Control Group: The control group should receive an equivalent volume of the vehicle (0.9% saline) by oral gavage.

Dietary Admixture

Objective: To provide continuous administration of eriocitrin through the diet.

Materials:

  • Eriocitrin powder

  • High-fat diet (powdered form)

  • Mixer

Procedure:

  • Calculation of Eriocitrin Concentration: Calculate the amount of eriocitrin needed based on the average daily food consumption of the animals and the desired daily dosage (e.g., mg of eriocitrin per kg of diet). One study used 0.005% (w/w) eriocitrin in the diet.[4]

  • Diet Preparation: Thoroughly mix the eriocitrin powder with the powdered HFD to ensure a homogenous distribution. The diet can then be provided ad libitum.

  • Control Diet: The control group should receive the HFD without the addition of eriocitrin.

Assessment of Metabolic Parameters

A crucial aspect of evaluating the efficacy of eriocitrin is the comprehensive analysis of various metabolic, inflammatory, and oxidative stress markers.

Sample Collection
  • Blood Collection: Blood samples can be collected from the tail vein for periodic analysis or via cardiac puncture at the end of the study. Serum or plasma should be prepared and stored at -80°C.

  • Tissue Collection: At the end of the experimental period, euthanize the animals and collect tissues such as the liver, adipose tissue (e.g., epididymal, perirenal), and skeletal muscle. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C for further analysis.

Biochemical Assays

A variety of commercially available kits and standard laboratory methods can be used to measure the following parameters:

Parameter CategorySpecific MarkerSample Type
Glycemic Control Fasting Blood GlucoseBlood
Fasting InsulinSerum/Plasma
HOMA-IR (Homeostatic Model Assessment of Insulin Resistance)Calculated
Lipid Profile Total Cholesterol (TC)Serum/Plasma
Triglycerides (TG)Serum/Plasma
Low-Density Lipoprotein Cholesterol (LDL-c)Serum/Plasma
High-Density Lipoprotein Cholesterol (HDL-c)Serum/Plasma
Liver TriglyceridesLiver homogenate
Inflammation Tumor Necrosis Factor-alpha (TNF-α)Serum/Plasma, Tissue homogenate
Interleukin-6 (IL-6)Serum/Plasma, Tissue homogenate
ResistinSerum/Plasma
Oxidative Stress Lipid Peroxidation (e.g., Malondialdehyde - MDA)Serum/Plasma, Tissue homogenate

Quantitative Data Summary

The following tables summarize the reported effects of eriocitrin on key metabolic parameters in HFD-fed mice.

Table 1: Effects of Eriocitrin on Glycemic Control in HFD-fed Mice

ParameterEriocitrin Dose (mg/kg bw)Duration% Change vs. HFD ControlReference
Blood Glucose254 weeksLower[2]
Insulin254 weeksImproved levels[2]
HOMA-IR254 weeks-34%[3][6]
HOMA-IR1004 weeks-39%[3][6]

Table 2: Effects of Eriocitrin on Lipid Profile in HFD-fed Mice

ParameterEriocitrin Dose (mg/kg bw)Duration% Change vs. HFD ControlReference
Serum Triglycerides254 weeks-31%[3][6]
Total Cholesterol254 weeks-6%[3][6]
Liver Triglycerides254 weeks-28%[3][6]

Table 3: Effects of Eriocitrin on Inflammatory and Oxidative Stress Markers in HFD-fed Mice

ParameterEriocitrin Dose (mg/kg bw)Duration% Change vs. HFD ControlReference
Resistin254 weeks-15%[3][6]
Lipid Peroxidation254 weeks-19%[3][6]
Lipid Peroxidation1004 weeks-22%[3][6]

Signaling Pathways and Molecular Mechanisms

Eriocitrin has been shown to modulate several key signaling pathways involved in metabolic regulation.

Experimental Workflow for Investigating Eriocitrin's Effects

experimental_workflow cluster_setup Animal Model Setup cluster_intervention Intervention cluster_analysis Analysis cluster_outcome Outcome Assessment acclimatization Acclimatization (1 week, Standard Diet) grouping Random Grouping acclimatization->grouping std_diet Control Group (Standard Diet) grouping->std_diet hfd_diet HFD Group (High-Fat Diet) grouping->hfd_diet induction Metabolic Syndrome Induction (4-16 weeks) hfd_diet->induction eriocitrin_treatment Eriocitrin Administration (e.g., 4 weeks) induction->eriocitrin_treatment data_collection Sample Collection (Blood, Tissues) eriocitrin_treatment->data_collection biochemical_assays Biochemical Assays data_collection->biochemical_assays molecular_analysis Molecular Analysis (Western Blot, qPCR) data_collection->molecular_analysis histology Histological Examination data_collection->histology metabolic_phenotype Metabolic Phenotyping biochemical_assays->metabolic_phenotype pathway_analysis Signaling Pathway Analysis molecular_analysis->pathway_analysis

Caption: Experimental workflow for studying eriocitrin in HFD-induced metabolic syndrome.

Proposed Signaling Pathway of Eriocitrin in Metabolic Regulation

Eriocitrin is believed to exert its beneficial effects through the modulation of key metabolic regulators, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and by promoting mitochondrial biogenesis.[7][8][9]

eriocitrin_pathway cluster_input Input cluster_cellular_effects Cellular Effects cluster_downstream Downstream Metabolic Outcomes cluster_physiological Physiological Improvements eriocitrin Eriocitrin pparg PPARγ Activation (Partial Agonist) eriocitrin->pparg mitochondrial_biogenesis Increased Mitochondrial Biogenesis eriocitrin->mitochondrial_biogenesis antioxidant Antioxidant Effects eriocitrin->antioxidant fa_oxidation Increased Fatty Acid Oxidation pparg->fa_oxidation lipogenesis Decreased Lipogenesis pparg->lipogenesis glucose_uptake Improved Glucose Uptake pparg->glucose_uptake inflammation Reduced Inflammation pparg->inflammation mitochondrial_biogenesis->fa_oxidation oxidative_stress Reduced Oxidative Stress antioxidant->oxidative_stress reduced_dyslipidemia Reduced Dyslipidemia fa_oxidation->reduced_dyslipidemia attenuated_hepatic_steatosis Attenuated Hepatic Steatosis lipogenesis->attenuated_hepatic_steatosis improved_insulin_sensitivity Improved Insulin Sensitivity glucose_uptake->improved_insulin_sensitivity inflammation->improved_insulin_sensitivity oxidative_stress->improved_insulin_sensitivity reduced_dyslipidemia->attenuated_hepatic_steatosis

Caption: Proposed signaling pathway of eriocitrin in metabolic regulation.

These application notes and protocols provide a solid foundation for researchers investigating the therapeutic potential of eriocitrin in metabolic syndrome. Adherence to these standardized methods will enhance the reproducibility and comparability of findings across different studies.

References

Enhancing Eriocitrin Bioavailability: A Guide to Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Eriocitrin, a flavonoid predominantly found in citrus fruits, has garnered significant interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical translation is significantly hampered by poor aqueous solubility and low oral bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and absorption of eriocitrin. This document provides detailed application notes and experimental protocols for the formulation and evaluation of various eriocitrin delivery systems designed to improve its bioavailability.

Overview of Eriocitrin Delivery Systems

Several nano- and micro-scale delivery platforms can be employed to enhance the oral bioavailability of eriocitrin. These systems protect the flavonoid from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across intestinal barriers. The most promising approaches include:

  • Nanoemulsions: Oil-in-water (O/W) nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase, stabilized by surfactants. They can encapsulate lipophilic compounds like eriocitrin, increasing their solubility and absorption.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are solid at room and body temperature. SLNs combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled release.

  • Phytosomes: These are complexes formed between a natural active ingredient and a phospholipid, typically phosphatidylcholine. This complexation enhances the lipophilicity of the active compound, thereby improving its absorption and bioavailability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

While extensive research has demonstrated the potential of these systems for other flavonoids with similar bioavailability challenges, specific data on eriocitrin formulations is still emerging. The following sections provide detailed protocols and hypothetical data based on studies with structurally related flavonoids, offering a robust starting point for the development and evaluation of eriocitrin-loaded delivery systems.

Quantitative Data on Bioavailability Enhancement (Hypothetical Data for Eriocitrin)

The following tables summarize the expected physicochemical characteristics and pharmacokinetic parameters of different eriocitrin delivery systems, based on data from analogous flavonoid formulations.

Table 1: Physicochemical Properties of Eriocitrin Delivery Systems

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Eriocitrin-Nanoemulsion100 - 200< 0.3-20 to -30> 90
Eriocitrin-SLNs150 - 300< 0.3-15 to -25> 85
Eriocitrin-Phytosome100 - 250< 0.4-10 to -20> 90
Eriocitrin-SEDDS25 - 200 (droplet size)< 0.3N/A> 95

Table 2: Pharmacokinetic Parameters of Eriocitrin and its Delivery Systems (Oral Administration in Rats)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Free Eriocitrin50300 ± 170.1 ± 0.02525 ± 45100
Eriocitrin-Nanoemulsion501200 ± 1101.0 ± 0.24200 ± 350~800
Eriocitrin-SLNs50950 ± 902.0 ± 0.55250 ± 480~1000
Eriocitrin-Phytosome50750 ± 651.5 ± 0.33150 ± 290~600
Eriocitrin-SEDDS501800 ± 1500.5 ± 0.16300 ± 550~1200

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Preparation of Eriocitrin-Loaded Nanoemulsion

Principle: This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method. Eriocitrin is dissolved in the oil phase, which is then dispersed in an aqueous phase containing a surfactant to form a coarse emulsion. This pre-emulsion is then subjected to high-pressure homogenization to reduce the droplet size to the nanometer range.

Materials:

  • Eriocitrin

  • Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Protocol:

  • Oil Phase Preparation: Dissolve a specific amount of eriocitrin in MCT oil with gentle heating (40-50 °C) and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve Tween 80 and Transcutol P in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi).

  • Characterization: Analyze the resulting nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.

Preparation of Eriocitrin-Loaded Solid Lipid Nanoparticles (SLNs)

Principle: This protocol utilizes the hot homogenization and ultrasonication method to prepare SLNs. Eriocitrin is incorporated into a melted solid lipid, which is then emulsified in a hot aqueous surfactant solution. The resulting nanoemulsion is then cooled to allow the lipid to recrystallize, forming solid nanoparticles.

Materials:

  • Eriocitrin

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Protocol:

  • Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10 °C above its melting point. Dissolve the eriocitrin in the molten lipid.

  • Aqueous Phase Preparation: Heat the purified water containing Poloxamer 188 to the same temperature as the lipid phase.

  • Hot Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5 minutes) to form a hot pre-emulsion.

  • Ultrasonication: Subject the hot pre-emulsion to probe sonication for a defined period (e.g., 10 minutes) to further reduce the droplet size.

  • Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.

Preparation of Eriocitrin-Phytosome Complex

Principle: This method involves the formation of a complex between eriocitrin and a phospholipid in an aprotic solvent. The solvent is then removed to yield the phytosome complex.

Materials:

  • Eriocitrin

  • Phosphatidylcholine (from soy or egg)

  • Aprotic solvent (e.g., Dichloromethane or Acetone)

  • Anti-solvent (e.g., n-Hexane)

Protocol:

  • Complex Formation: Dissolve eriocitrin and phosphatidylcholine in a 1:1 or 1:2 molar ratio in the aprotic solvent in a round-bottom flask.

  • Refluxing: Reflux the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 40-50 °C).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin film of the complex on the flask wall.

  • Precipitation (Optional): Alternatively, after refluxing, add the anti-solvent (n-hexane) to the reaction mixture to precipitate the phytosome complex.

  • Drying and Collection: Collect the precipitated complex by filtration and dry it under vacuum.

  • Characterization: Characterize the eriocitrin-phytosome complex using techniques like FTIR, DSC, and evaluate its solubility and dissolution profile.

Preparation of Eriocitrin-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Principle: SEDDS are formulated by simply mixing the oil, surfactant, and co-surfactant. The drug is dissolved in this isotropic mixture. The selection of excipients is crucial for the spontaneous formation of a stable nanoemulsion upon dilution.

Materials:

  • Eriocitrin

  • Oil (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor RH40, Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

Protocol:

  • Excipient Screening: Determine the solubility of eriocitrin in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Pseudo-ternary Phase Diagram Construction: Construct pseudo-ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture gently (40 °C) and vortex until a clear, homogenous solution is formed.

  • Drug Loading: Add the required amount of eriocitrin to the mixture and stir until it is completely dissolved.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon dilution, drug content, and in vitro dissolution.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Eriocitrin

Eriocitrin has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.

Eriocitrin_Signaling_Pathways cluster_0 VEGFR2-Mediated PI3K/AKT/mTOR Pathway cluster_1 Nrf2/HO-1/NF-κB Pathway Eriocitrin_V Eriocitrin VEGFR2 VEGFR2 Eriocitrin_V->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration) mTOR->Angiogenesis Eriocitrin_N Eriocitrin Nrf2 Nrf2 Eriocitrin_N->Nrf2 Activates HO1 HO-1 Nrf2->HO1 NFkB NF-κB HO1->NFkB Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB->Inflammation

Caption: Eriocitrin's dual inhibitory and activatory signaling pathways.

Experimental Workflow for Bioavailability Assessment

The following workflow outlines the key steps in evaluating the in vivo bioavailability of eriocitrin-loaded delivery systems.

Bioavailability_Workflow cluster_workflow In Vivo Bioavailability Assessment Workflow Formulation Prepare Eriocitrin Formulation (e.g., Nanoemulsion, SLN) Animal_Admin Oral Administration to Rats Formulation->Animal_Admin Blood_Sampling Serial Blood Sampling Animal_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis of Eriocitrin Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability_Calc Calculate Relative Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for in vivo bioavailability assessment of eriocitrin.

Conclusion

The development of advanced drug delivery systems for eriocitrin holds immense potential for unlocking its therapeutic benefits. The protocols and data presented in this document provide a comprehensive framework for researchers to formulate and evaluate eriocitrin-loaded nanoemulsions, solid lipid nanoparticles, phytosomes, and self-emulsifying drug delivery systems. While the quantitative data provided is based on analogous flavonoids and should be experimentally verified for eriocitrin, the outlined methodologies offer a robust and scientifically sound approach to enhancing the oral bioavailability of this promising natural compound. Further research and optimization of these delivery systems will be crucial in translating the therapeutic potential of eriocitrin into effective clinical applications.

Application Notes and Protocols for Spectrophotometric Determination of Eriocitrin's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin is a flavonoid predominantly found in citrus fruits, particularly lemons.[1][2] It has garnered significant interest within the scientific community for its potent antioxidant properties, which are largely attributed to its molecular structure. This document provides detailed application notes and standardized protocols for the spectrophotometric assessment of Eriocitrin's antioxidant capacity using four widely recognized assays: DPPH, ABTS, FRAP, and CUPRAC. Adherence to these protocols will enable researchers to obtain reliable and reproducible data crucial for drug development and antioxidant research.

The antioxidant activity of flavonoids like Eriocitrin is a key mechanism in combating oxidative stress, a state implicated in the pathogenesis of numerous chronic diseases.[1] Eriocitrin exerts its antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular signaling pathways.[3]

Data Presentation

The antioxidant capacity of Eriocitrin can be quantified using various spectrophotometric assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or as Trolox equivalents (TE), which provide a standardized measure of antioxidant potency. While specific values for pure Eriocitrin can vary depending on experimental conditions, the following table summarizes representative data for citrus flavonoids.

AssayParameterReported Value for Citrus Flavonoid ExtractsStandard Reference
DPPH IC5019.53-41.88 mg/mL[4]Ascorbic Acid, Trolox
ABTS TEAC753.80 ± 5.79 mg TE/L[5]Trolox
FRAP FRAP Value49.79 µmol AAE/g[5]Ferrous Sulfate, Trolox
CUPRAC CUPRAC Value1.61 mmol TE/g (for green tea with lemon)[6]Trolox

Note: The values presented are for citrus extracts rich in flavonoids like Eriocitrin and may not represent the exact values for the purified compound. Researchers are encouraged to determine these values experimentally for pure Eriocitrin under their specific assay conditions.

Experimental Protocols

Accurate and reproducible measurement of antioxidant capacity is fundamental to the evaluation of compounds like Eriocitrin. Below are detailed protocols for four common spectrophotometric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[7] This reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Eriocitrin

  • Trolox or Ascorbic Acid (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Eriocitrin and Standard Solutions:

    • Prepare a stock solution of Eriocitrin in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of Eriocitrin or standard solutions to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol to a well.

    • For the control, add 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically at 734 nm.[8]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Eriocitrin

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Eriocitrin and Standard Solutions:

    • Prepare a stock solution of Eriocitrin in a suitable solvent (e.g., methanol or water).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the Trolox standard.

  • Assay Protocol:

    • To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various concentrations of Eriocitrin or Trolox solutions to different wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Capacity:

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[1] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[1] The magnitude of the absorbance change is proportional to the reducing power of the antioxidants in the sample.[10]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Eriocitrin

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Eriocitrin and Standard Solutions:

    • Prepare a stock solution of Eriocitrin in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • To a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the various concentrations of Eriocitrin or standard solutions to different wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power:

    • The antioxidant power is determined by comparing the absorbance of the sample with a standard curve of FeSO₄ or Trolox.

    • The results are expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant.[10] The resulting stable, colored complex has a maximum absorbance at 450 nm.[9] This method is advantageous as it is carried out at a physiological pH.[11]

Materials:

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • Eriocitrin

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the CuCl₂, neocuproine, and ammonium acetate buffer solutions.

  • Preparation of Eriocitrin and Standard Solutions:

    • Prepare a stock solution of Eriocitrin in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the Trolox standard.

  • Assay Protocol:

    • To a 96-well microplate, add in the following order:

      • 40 µL of CuCl₂ solution

      • 40 µL of neocuproine solution

      • 40 µL of ammonium acetate buffer

      • 40 µL of Eriocitrin or Trolox solution

      • 40 µL of distilled water

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

  • Calculation of Antioxidant Capacity:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of Trolox.

    • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis eriocitrin Eriocitrin Stock dilution Serial Dilutions eriocitrin->dilution standard Standard Stock (Trolox/Ascorbic Acid) standard->dilution reagents Assay Reagents (DPPH, ABTS, FRAP, CUPRAC) reaction Reaction Incubation reagents->reaction dilution->reaction measurement Spectrophotometric Measurement reaction->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Standard Curve calculation->plotting determination Determine IC50 / TEAC plotting->determination

Caption: General experimental workflow for spectrophotometric antioxidant capacity assays.

Signaling Pathway

signaling_pathway cluster_stress Oxidative Stress cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes Eriocitrin Eriocitrin Eriocitrin->ROS Scavenges Eriocitrin->Nrf2 Promotes Dissociation

References

Eriocitrin's Interaction with PPARγ: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of eriocitrin, a flavonoid found in citrus fruits, with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism.[1][2] The following sections detail the binding affinities observed in silico, standardized protocols for replicating these computational studies, and the relevant signaling pathways of PPARγ.

Data Presentation: Eriocitrin and Metabolite Binding Affinities with PPARγ

The interaction of eriocitrin and its primary metabolites with the ligand-binding domain of PPARγ has been evaluated using molecular docking simulations. The docking scores, representing the predicted binding affinity, were calculated using two distinct programs: AutoDock Vina and Schrodinger Glide.[2] For comparison, the well-known PPARγ agonist, pioglitazone, was used as a reference compound.[2]

CompoundAutoDock Vina Docking Score (kcal/mol)Schrodinger Glide Docking Score (kcal/mol)
Eriocitrin -10.2 -8.5
Eriodictyol-9.5-7.9
Homoeriodictyol-9.3-7.8
Eriodictyol 7-O-glucuronide-9.1-7.5
Homoeriodictyol 7-O-glucuronide-9.0-7.4
Eriodictyol 3'-O-glucuronide-8.9-7.2
Pioglitazone (Reference)-9.8-8.2

Data sourced from a 2022 study on the molecular docking of citrus nutraceuticals with PPARγ.[2]

Experimental Protocols: Molecular Docking of Eriocitrin with PPARγ

This section outlines a detailed protocol for performing molecular docking studies of eriocitrin with the PPARγ receptor, based on established methodologies.[2][3]

1. Software and Resource Requirements:

  • Molecular Docking Software: AutoDock Vina (v. 1.2.0 or later) or Schrodinger Glide

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio

  • Protein Data Bank (PDB) ID: 5YCP (Crystal structure of human PPARγ)[3]

  • Ligand Structure: 3D structure of Eriocitrin (obtainable from PubChem or other chemical databases)

2. Receptor Preparation:

  • Download the Receptor Structure: Obtain the 3D crystal structure of PPARγ (PDB ID: 5YCP) from the Protein Data Bank.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

3. Ligand Preparation:

  • Obtain Ligand Structure: Download the 3D structure of eriocitrin from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save the Ligand: Save the prepared ligand structure in the appropriate format (e.g., PDBQT for AutoDock Vina).

4. Molecular Docking Procedure (using AutoDock Vina):

  • Grid Box Generation: Define the binding site on the PPARγ receptor by creating a grid box. The grid box should encompass the active site residues of the receptor.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters.

  • Run Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. The software will perform multiple docking runs to find the best binding poses of the ligand.

  • Analysis of Results: Analyze the output files to determine the binding affinity (in kcal/mol) and visualize the predicted binding poses of the ligand within the receptor's active site using molecular visualization software.

5. Validation of Docking Results:

To ensure the reliability of the docking protocol, it is recommended to perform molecular dynamics simulations.[2] This involves simulating the dynamic behavior of the protein-ligand complex over time to assess the stability of the predicted interactions.[2]

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[4] PPARγ plays a crucial role in regulating glucose and lipid metabolism, making it a significant therapeutic target for metabolic diseases.[4][5] Upon activation by an agonist like eriocitrin, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[4][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] This signaling cascade ultimately influences processes such as adipogenesis, insulin sensitivity, and inflammation.[4][7][8]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriocitrin Eriocitrin (Agonist) PPARg_inactive Inactive PPARγ Eriocitrin->PPARg_inactive Binds and Activates PPARg_active Active PPARγ PPARg_inactive->PPARg_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Complex PPARγ-RXR Heterodimer PPARg_active->Complex RXR_active->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake, Lipid Metabolism) Gene_Expression->Metabolic_Regulation Leads to

Caption: The PPARγ signaling pathway activated by an agonist.

Molecular Docking Workflow

The process of molecular docking involves a series of computational steps to predict the binding orientation and affinity of a ligand to a target protein. The workflow begins with the preparation of both the receptor (PPARγ) and the ligand (eriocitrin). This is followed by the docking simulation itself, where various conformations of the ligand are sampled within the defined binding site of the receptor. The final step involves analyzing the results to identify the most favorable binding poses and their corresponding binding energies.

Docking_Workflow Start Start Prep_Receptor Receptor Preparation (PPARγ) Start->Prep_Receptor Prep_Ligand Ligand Preparation (Eriocitrin) Start->Prep_Ligand Docking Molecular Docking (e.g., AutoDock Vina) Prep_Receptor->Docking Prep_Ligand->Docking Analysis Result Analysis (Binding Affinity & Pose) Docking->Analysis Validation Validation (Molecular Dynamics) Analysis->Validation End End Validation->End

Caption: A generalized workflow for molecular docking studies.

References

Application Notes: Gene Expression Analysis in Response to Eriocitrin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eriocitrin, a flavanone-7-O-rutinoside, is a prominent flavonoid found in citrus fruits, particularly lemons.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[1][3] Recent research has highlighted its potential as a therapeutic agent by demonstrating its ability to modulate various signaling pathways and alter gene expression profiles associated with conditions like cancer, inflammation, oxidative stress, and metabolic diseases.[4][5][6] These application notes provide an overview of the molecular mechanisms affected by eriocitrin, quantitative data from relevant studies, and detailed protocols for analyzing gene expression changes in response to its treatment.

Molecular Mechanisms and Signaling Pathways

Eriocitrin exerts its biological effects by influencing several key signaling pathways. Its activity often involves the regulation of transcription factors that control the expression of genes related to inflammation, oxidative stress response, apoptosis, and cell cycle.

  • Nrf2/NF-κB Signaling: Eriocitrin has been shown to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][7][8] This activation leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and quinine oxidoreductase 1 (NQO1).[4][8] Concurrently, eriocitrin can inactivate the Nuclear Factor-kappa B (NF-κB) pathway, a key player in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][7] This dual regulation is partly mediated by the upregulation of Dual-specificity phosphatase 14 (DUSP14).[7][9]

  • VEGFR2-Mediated PI3K/AKT/mTOR Signaling: In the context of angiogenesis, eriocitrin can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10] This inhibition suppresses the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival, ultimately leading to anti-angiogenic effects.[10][11]

  • MAPK Signaling: Eriocitrin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and JNK.[3][5][10] By regulating the phosphorylation of these kinases, eriocitrin can influence cellular processes like proliferation, apoptosis, and inflammation. For instance, it can cause oxidative stress-mediated activation of JNK/p38 MAPK signaling to induce apoptosis in cancer cells.[5]

  • JAK2/STAT3 Signaling: In certain cancer cell lines, eriocitrin has been found to suppress the activation of the JAK2/STAT3 pathway.[5] This leads to reduced proliferation and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.[5]

Data Presentation: Quantitative Effects of Eriocitrin

The following tables summarize the quantitative effects of eriocitrin on key protein and gene expression levels as reported in preclinical studies.

Table 1: Effect of Eriocitrin on Nrf2 and NF-κB Pathway Markers in Rat Kidney Tissue

Treatment GroupDoseDUSP14 mRNA LevelDUSP14 Protein LevelNrf2 Protein Levelp-NF-κB p65 Protein Level
Sham-HighHighModerateLow
Ischemia/Reperfusion (IR)-Significantly DecreasedSignificantly DecreasedDecreasedSignificantly Increased
IR + Eriocitrin15 mg/kgIncreased vs. IRIncreased vs. IRIncreased vs. IRDecreased vs. IR
IR + Eriocitrin30 mg/kgFurther Increased vs. IRFurther Increased vs. IRFurther Increased vs. IRFurther Decreased vs. IR
IR + Eriocitrin60 mg/kgMarkedly Increased vs. IRMarkedly Increased vs. IRMarkedly Increased vs. IRMarkedly Decreased vs. IR
Data synthesized from studies on acute kidney injury models.[7][9]

Table 2: Effect of Eriocitrin on Angiogenesis-Related Protein Phosphorylation in HUVECs

Treatment GroupConcentrationp-VEGFR2 / VEGFR2p-PI3K / PI3Kp-AKT / AKTp-mTOR / mTOR
Control0 µM100%100%100%100%
Eriocitrin25 µMDecreasedDecreasedDecreasedDecreased
Eriocitrin50 µMFurther DecreasedFurther DecreasedFurther DecreasedFurther Decreased
Eriocitrin100 µMSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Data synthesized from in vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs).[10]

Table 3: Effect of Eriocitrin on Apoptosis-Related Proteins in MCF-7 Breast Cancer Cells

TreatmentBaxBcl-2Cleaved Caspase-9Cleaved Caspase-3
ControlLowHighLowLow
EriocitrinIncreasedDecreasedIncreasedIncreased
Data synthesized from studies on the pro-apoptotic effects of eriocitrin.[5]

Signaling Pathway Diagrams

eriocitrin_nrf2_nfkb cluster_stress Oxidative Stress / Inflammation cluster_eriocitrin Eriocitrin Action cluster_pathway Stress Cellular Stress (e.g., Ischemia-Reperfusion) DUSP14 DUSP14 Stress->DUSP14 inhibits NFkB NF-κB Stress->NFkB activates Eriocitrin Eriocitrin Eriocitrin->DUSP14 Nrf2 Nrf2 DUSP14->Nrf2 activates DUSP14->NFkB inhibits Antioxidant Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation

Caption: Eriocitrin modulates Nrf2 and NF-κB pathways.

eriocitrin_vegfr2_pi3k cluster_membrane Cell Membrane cluster_cytoplasm cluster_response VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Proliferation, Migration) mTOR->Angiogenesis Eriocitrin Eriocitrin Eriocitrin->VEGFR2 inhibits VEGF VEGF VEGF->VEGFR2 binds

Caption: Eriocitrin inhibits the VEGFR2-PI3K/AKT/mTOR pathway.

Experimental Protocols

This section provides detailed protocols for researchers investigating the effects of eriocitrin on gene expression.

Cell Culture and Eriocitrin Treatment

This protocol describes the general procedure for treating cultured cells with eriocitrin to prepare for gene expression analysis.

Materials:

  • Cell line of interest (e.g., HepG2, HUVEC, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Eriocitrin (purity ≥98%)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of eriocitrin (e.g., 100 mM) in DMSO. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, dilute the eriocitrin stock solution in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).[7][10] Prepare a vehicle control using the same final concentration of DMSO (typically ≤0.1%).

  • Cell Treatment: Remove the growth medium from the cells, wash once with PBS, and add the medium containing the desired concentration of eriocitrin or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours), depending on the experimental goals.

  • Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. The cells are now ready for RNA isolation.

RNA Isolation

This protocol outlines RNA extraction from cultured cells using a TRIzol-based method.[12][13]

Materials:

  • TRIzol® reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • RNase-free water (DEPC-treated)

  • RNase-free microcentrifuge tubes

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol® reagent directly to each well of the 6-well plate containing the washed cells. Pipette the lysate up and down several times to homogenize. Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic layer, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.

  • RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • Washing: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is considered pure.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps for cDNA synthesis and subsequent qRT-PCR to quantify the expression of specific genes.[14][15]

Materials:

  • Isolated RNA (1-2 µg)

  • Reverse transcriptase kit (with M-MLV or similar enzyme, random primers/oligo(dT))

  • SYBR® Green or TaqMan® qPCR Master Mix

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure: Part A: cDNA Synthesis (Reverse Transcription)

  • gDNA Removal (Optional but Recommended): Treat 1-2 µg of RNA with DNase I to remove any contaminating genomic DNA. Follow the manufacturer's protocol.

  • Reverse Transcription Reaction: In a PCR tube, combine 1 µg of DNase-treated RNA, random primers or oligo(dT), and nuclease-free water.

  • Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.

  • Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase enzyme.

  • Add the master mix to the RNA/primer mixture and incubate according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, then 37-42°C for 50-60 min).

  • Inactivate the enzyme by heating at 70°C for 10-15 minutes. The resulting cDNA can be stored at -20°C.

Part B: qPCR Reaction

  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. For each reaction, combine:

    • 10 µL of 2x SYBR® Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-free water (for a 20 µL total volume)

  • Controls: Include a no-template control (NTC) for each primer set and a no-reverse-transcriptase (-RT) control for each RNA sample.

  • Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard cycling program:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt Curve Analysis: To verify the specificity of the product.

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).

Experimental Workflow Diagrams

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Gene Expression Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture & Seeding treatment 2. Eriocitrin Treatment cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest rna_isolation 4. RNA Isolation harvest->rna_isolation qc 5. RNA Quality Control (NanoDrop) rna_isolation->qc qRT_PCR Targeted Analysis: qRT-PCR qc->qRT_PCR for specific genes microarray Global Analysis: Microarray / RNA-Seq qc->microarray for transcriptome data_analysis 7. Data Analysis (ΔΔCt, DEG Identification) qRT_PCR->data_analysis microarray->data_analysis bioinformatics 8. Bioinformatics (Pathway Analysis) data_analysis->bioinformatics conclusion 9. Biological Conclusion bioinformatics->conclusion

Caption: General workflow for gene expression analysis.

microarray_rnaseq_workflow cluster_microarray Microarray Workflow cluster_rnaseq RNA-Seq Workflow start High-Quality RNA (from Eriocitrin-treated cells) ma_cDNA cDNA Synthesis & Labeling start->ma_cDNA rna_lib Library Preparation start->rna_lib ma_hybrid Hybridization to Array ma_cDNA->ma_hybrid ma_scan Scanning & Image Analysis ma_hybrid->ma_scan ma_norm Data Normalization ma_scan->ma_norm end Differentially Expressed Genes (DEGs) List ma_norm->end rna_seq Next-Generation Sequencing (NGS) rna_lib->rna_seq rna_qc Raw Read Quality Control rna_seq->rna_qc rna_align Alignment to Reference Genome rna_qc->rna_align rna_count Read Counting rna_align->rna_count rna_count->end

Caption: Workflows for Microarray and RNA-Seq analysis.

References

Application Notes and Protocols for Studying Eriocitrin Metabolism in In Vitro Human Gut Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavanone-7-O-glycoside predominantly found in citrus fruits like lemons, has garnered significant attention for its potent antioxidant, anti-inflammatory, and lipid-lowering properties.[1][2][3] Understanding the metabolism of eriocitrin in the human gut is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent. The gut microbiota and intestinal epithelial cells play a pivotal role in the biotransformation of eriocitrin into its bioactive metabolites.[4][5] In vitro models of the human gut provide a controlled environment to investigate these metabolic processes, offering valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of eriocitrin.

This document provides detailed application notes and protocols for utilizing various in vitro models to study eriocitrin metabolism. These models range from simple cell cultures to complex microfluidic systems, each offering unique advantages for specific research questions.

In Vitro Models for Eriocitrin Metabolism Studies

Several in vitro models can be employed to simulate the human gut environment and study the metabolism of eriocitrin. The choice of model depends on the specific research objectives, such as investigating intestinal absorption, microbial metabolism, or the interplay between the two.

2.1. Caco-2 Cell Monolayer Model:

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6][7] This model is particularly useful for studying the absorption and metabolism of compounds by intestinal epithelial cells.[8][9]

2.2. Co-culture Models:

To better replicate the complexity of the intestinal mucosa, Caco-2 cells can be co-cultured with mucus-secreting HT29-MTX cells. This co-culture system provides a more physiologically relevant model for studying the influence of the mucus layer on eriocitrin absorption and metabolism.

2.3. Human Gut Microbiota Fermentation Model:

This model utilizes fecal slurries from healthy human donors to study the metabolic transformation of eriocitrin by the gut microbiota. It is a powerful tool to identify metabolites produced exclusively by microbial enzymatic activity.

2.4. Gut-on-a-Chip Models:

Microfluidic organ-on-a-chip technology allows for the creation of dynamic 3D models of the human intestine.[10][11][12] These "gut-on-a-chip" systems can incorporate various cell types, including intestinal epithelial cells, immune cells, and even live microbiota, under continuous flow and peristalsis-like mechanical cues, offering a highly physiological in vitro model.[13]

Experimental Protocols

3.1. Protocol 1: Eriocitrin Metabolism in Caco-2 Cell Monolayers

This protocol details the procedure for assessing the absorption and metabolism of eriocitrin using the Caco-2 cell model.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

  • Eriocitrin

  • Hanks' Balanced Salt Solution (HBSS)

  • Acetonitrile

  • Formic acid

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Seed Caco-2 cells onto Transwell® inserts at a density of 2.5 x 10^5 cells/cm².

    • Allow the cells to differentiate for 21 days, changing the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Eriocitrin Treatment:

    • Wash the differentiated Caco-2 monolayers with pre-warmed HBSS.

    • Prepare a stock solution of eriocitrin in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in HBSS.

    • Add the eriocitrin solution to the apical (AP) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C for a specified time course (e.g., 1, 2, 4, 24 hours).

  • Sample Collection and Preparation:

    • At each time point, collect samples from both the AP and BL compartments.

    • To stop the metabolic activity, add an equal volume of cold acetonitrile to each sample.

    • Vortex the samples and centrifuge to precipitate proteins.

    • Collect the supernatant for analysis.

    • To analyze intracellular metabolites, wash the cell monolayer with cold PBS, and then lyse the cells with a suitable solvent (e.g., 70% methanol).

  • Analysis by UHPLC-Q-TOF-MS/MS:

    • Analyze the collected samples using a UHPLC system coupled to a Q-TOF mass spectrometer.[1][2][3]

    • Chromatographic Conditions (example): [1]

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to separate the parent compound and its metabolites.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions (example):

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Acquisition Mode: Full scan and targeted MS/MS

      • Data Analysis: Use appropriate software to identify and quantify eriocitrin and its metabolites based on their accurate mass and fragmentation patterns.

3.2. Protocol 2: Eriocitrin Metabolism by Human Gut Microbiota

This protocol describes an in vitro fermentation method to study the metabolism of eriocitrin by the human gut microbiota.

Materials:

  • Fresh fecal samples from healthy human donors (screened for antibiotic use and gastrointestinal diseases)

  • Anaerobic incubation medium (e.g., pre-reduced peptone yeast extract broth)

  • Eriocitrin

  • Anaerobic chamber or system

  • Acetonitrile

Procedure:

  • Preparation of Fecal Slurry:

    • Immediately after collection, transfer the fecal sample to an anaerobic chamber.

    • Homogenize the fecal sample in the anaerobic incubation medium to create a 10% (w/v) fecal slurry.

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • In Vitro Fermentation:

    • In the anaerobic chamber, dispense the fecal slurry into sterile tubes.

    • Add eriocitrin solution (dissolved in a minimal amount of a suitable solvent) to the fecal slurry to achieve the desired final concentration.

    • Include a control group without eriocitrin.

    • Incubate the tubes anaerobically at 37°C for a defined period (e.g., 24, 48 hours).

  • Sample Collection and Preparation:

    • At the end of the incubation, stop the fermentation by adding cold acetonitrile to the samples.

    • Vortex and centrifuge the samples to pellet the fecal matter and precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis by UHPLC-Q-TOF-MS/MS:

    • Analyze the samples using the same analytical method described in Protocol 3.1.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Metabolites of Eriocitrin Identified in In Vitro Models

Metabolite IDMetabolite NameIn Vitro ModelMethod of Identification
M1EriodictyolGut Microbiota, Caco-2UHPLC-Q-TOF-MS/MS
M2HomoeriodictyolGut MicrobiotaUHPLC-Q-TOF-MS/MS
M3HesperetinGut MicrobiotaUHPLC-Q-TOF-MS/MS
M4Eriodictyol-O-glucuronideCaco-2UHPLC-Q-TOF-MS/MS
M5PhloroglucinolGut MicrobiotaUHPLC-Q-TOF-MS/MS
M63-hydroxyphenylpropionic acidGut MicrobiotaUHPLC-Q-TOF-MS/MS

Note: This table is a representative example. The actual metabolites identified may vary depending on the specific experimental conditions. A study identified a total of 27 metabolites of eriocitrin in vitro.[1][2][3]

Visualization of Workflows and Pathways

Experimental Workflow for Caco-2 Cell Model

experimental_workflow_caco2 cluster_prep Cell Culture and Differentiation cluster_treatment Eriocitrin Treatment cluster_analysis Sample Collection and Analysis caco2_culture Caco-2 Cell Culture seeding Seeding on Transwell® Inserts caco2_culture->seeding differentiation 21-Day Differentiation seeding->differentiation teer TEER Measurement differentiation->teer wash Wash Monolayer teer->wash treatment Add Eriocitrin (Apical) wash->treatment incubation Incubation (37°C) treatment->incubation collection Collect Apical & Basolateral Samples incubation->collection extraction Metabolite Extraction collection->extraction analysis UHPLC-Q-TOF-MS/MS Analysis extraction->analysis

Caption: Workflow for studying eriocitrin metabolism in Caco-2 cells.

Experimental Workflow for Gut Microbiota Model

experimental_workflow_microbiota cluster_prep Fecal Slurry Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Sample Collection and Analysis fecal_sample Collect Fecal Sample homogenize Homogenize in Anaerobic Medium fecal_sample->homogenize filter Filter Slurry homogenize->filter add_eriocitrin Add Eriocitrin filter->add_eriocitrin incubation Anaerobic Incubation (37°C) add_eriocitrin->incubation extraction Metabolite Extraction incubation->extraction analysis UHPLC-Q-TOF-MS/MS Analysis extraction->analysis

Caption: Workflow for studying eriocitrin metabolism by gut microbiota.

Simplified Signaling Pathway Potentially Affected by Eriocitrin Metabolites

signaling_pathway cluster_mapk MAPK Pathway cluster_stat JAK/STAT Pathway eriocitrin Eriocitrin Metabolites jnk_p38 JNK/p38 MAPK eriocitrin->jnk_p38 activates jak2 JAK2 eriocitrin->jak2 inhibits apoptosis Apoptosis jnk_p38->apoptosis stat3 STAT3 jak2->stat3 proliferation Cell Proliferation stat3->proliferation

Caption: Potential signaling pathways modulated by eriocitrin metabolites.[14]

Conclusion

The in vitro models and protocols described provide a robust framework for investigating the metabolism of eriocitrin in the human gut. By employing these methods, researchers can gain a deeper understanding of the biotransformation of this promising flavonoid, identify its key bioactive metabolites, and elucidate the mechanisms underlying its health benefits. This knowledge is essential for the development of eriocitrin-based functional foods and pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Eriocitrin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with dissolving eriocitrin for use in in vitro experiments.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving eriocitrin, a flavonoid with poor water solubility. This guide provides a systematic approach to overcoming these challenges.

Problem: Eriocitrin is not dissolving in my desired solvent.

Solution Workflow:

The following diagram outlines a step-by-step process to troubleshoot solubility issues with eriocitrin.

Eriocitrin_Solubility_Workflow start Start: Eriocitrin Solubility Issue check_solvent Step 1: Review Solvent Choice Is the solvent appropriate for eriocitrin? start->check_solvent organic_solvent Use an appropriate organic solvent (e.g., DMSO, Ethanol) check_solvent->organic_solvent No aq_buffer Is an aqueous buffer required for the assay? check_solvent->aq_buffer Yes prepare_stock Step 2: Prepare a Concentrated Stock Solution Dissolve eriocitrin in a recommended organic solvent first. organic_solvent->prepare_stock aq_buffer->prepare_stock dilute Step 3: Dilute Stock into Aqueous Buffer Serially dilute the stock solution into your final assay buffer. prepare_stock->dilute precipitation Is precipitation observed upon dilution? dilute->precipitation optimize Step 4: Optimize Protocol - Adjust final organic solvent concentration - Gently warm the solution - Adjust pH precipitation->optimize Yes end End: Eriocitrin Solubilized precipitation->end No optimize->precipitation cyclodextrin Step 5: Consider Solubility Enhancers Use cyclodextrins to form inclusion complexes. optimize->cyclodextrin Still issues cyclodextrin->end

Stability of Eriocitrin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Eriocitrin

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of eriocitrin in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Solution Preparation

  • Q: In which solvents is eriocitrin soluble?

    • A: Eriocitrin, a flavanone glycoside, exhibits varying solubility depending on the solvent system. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] Its solubility in aqueous buffers is limited.[1]

  • Q: I'm having trouble dissolving eriocitrin in an aqueous buffer for my cell culture experiment. What should I do?

    • A: For aqueous applications, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[1] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% DMSO for many cell cultures).

  • Q: My eriocitrin solution appears cloudy or has a precipitate after dilution in an aqueous buffer. How can I resolve this?

    • A: Cloudiness or precipitation upon dilution into an aqueous phase can occur if the solubility limit is exceeded. To address this, you can try:

      • Gently warming the solution.

      • Using a slightly higher percentage of the organic co-solvent if your experiment allows.

      • Preparing a more dilute stock solution to reduce the final concentration of eriocitrin.

      • Complexation with agents like hydroxypropyl-β-cyclodextrin has been shown to significantly increase the aqueous solubility of eriocitrin.[3]

2. Stability and Storage

  • Q: What are the recommended storage conditions for solid eriocitrin and its solutions?

    • A:

      • Solid Form: Eriocitrin in its solid, crystalline form is stable for at least four years when stored at -20°C.[1]

      • Organic Stock Solutions: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

      • Aqueous Solutions: Aqueous solutions of eriocitrin are not recommended for storage for more than one day.[1] It is best to prepare fresh aqueous solutions for each experiment.

  • Q: How do pH and temperature affect the stability of eriocitrin?

    • A:

      • pH: Eriocitrin is notably stable in acidic conditions. It has been shown to be stable even at a high temperature of 121°C for 15 minutes in a solution with a pH of 3.5.[2][4] A 0.05% aqueous solution of eriocitrin is weakly acidic, with a pH of approximately 4.2.[2][4] While specific degradation kinetics at neutral or alkaline pH are not extensively documented for pure eriocitrin, studies on lemon waste flours, where eriocitrin is a major component, have shown the total phenolic content to be stable at pH values of 3, 5, 7, and 9 over extended periods.[5] However, the antioxidant activity of these extracts was observed to decrease at a pH greater than 5.[5] Generally, flavonoids can be susceptible to degradation at alkaline pH.[6][7]

      • Temperature: High temperatures can accelerate the degradation of flavonoids. While stable at high temperatures in acidic conditions, prolonged exposure to elevated temperatures, especially at neutral or alkaline pH, should be avoided.

  • Q: Is eriocitrin sensitive to light?

    • A: Flavonoids can be susceptible to photodegradation. To ensure the stability of eriocitrin solutions, it is recommended to:

      • Use amber vials or wrap containers with aluminum foil to protect them from light.

      • Minimize exposure to direct light during experimental procedures.

3. Experimental Troubleshooting

  • Q: I am observing a decrease in the concentration of my eriocitrin standard over a short period. What could be the cause?

    • A: A rapid decrease in concentration could be due to several factors:

      • Solvent Instability: If dissolved in an aqueous buffer, especially at neutral or alkaline pH, eriocitrin may be degrading. Prepare fresh solutions daily.

      • Adsorption: Eriocitrin might adsorb to the surface of plastic containers. Using glass or low-adhesion microcentrifuge tubes can mitigate this.

      • Photodegradation: Ensure your solutions are protected from light.

      • Oxidation: Purging the solvent with an inert gas like nitrogen or argon before preparing the stock solution can help prevent oxidative degradation.[1]

  • Q: My HPLC analysis shows unexpected peaks in my eriocitrin sample. What do these peaks represent?

    • A: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The degradation of flavonoids can occur through hydrolysis of the glycosidic bond or oxidation of the phenolic rings. To investigate this, a forced degradation study can be performed to intentionally generate and identify potential degradation products.

Quantitative Data on Eriocitrin Stability

While extensive quantitative kinetic data for eriocitrin is limited in the literature, the following table summarizes the available information on its solubility and known stability conditions.

ParameterSolvent/ConditionValue/ObservationCitation(s)
Solubility Ethanol~1 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide~15 mg/mL[1]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[1]
Water, Methanol, EthanolReadily soluble[2]
Long-Term Stability Solid, stored at -20°C≥ 4 years[1]
Short-Term Stability Aqueous SolutionNot recommended for storage for more than one day.[1]
Thermal Stability pH 3.5Stable at 121°C for 15 minutes.[2][4]
pH of Solution 0.05% in waterpH 4.2[2][4]
pH Stability In lemon waste flour (pH 3, 5, 7, 9)Total phenolic content (eriocitrin is major) is stable for up to 400 days. Antioxidant activity decreases at pH > 5.[5]

Experimental Protocols

Protocol for Forced Degradation Study of Eriocitrin

This protocol is designed to intentionally degrade eriocitrin under various stress conditions to identify potential degradation products and establish its intrinsic stability profile.

  • Preparation of Stock Solution:

    • Prepare a stock solution of eriocitrin at a concentration of 1 mg/mL in methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial containing the solid eriocitrin powder and a separate vial with the eriocitrin stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the eriocitrin stock solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil under the same temperature conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and 0.1% formic acid in water).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent eriocitrin peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Eriocitrin Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (Light Exposure) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Evaluate Data: - Eriocitrin Purity (%) - Degradation Products - Mass Balance hplc->data

Caption: Workflow for a forced degradation study of eriocitrin.

troubleshooting_flowchart cluster_investigation Initial Checks cluster_aqueous Aqueous Solution Issues cluster_storage Storage Condition Issues start Stability Issue Encountered (e.g., concentration loss, new peaks) check_solution Is the solution aqueous? start->check_solution check_storage How is it stored? start->check_storage ph_check Check pH of the buffer check_solution->ph_check Yes light_exposure Exposed to light? check_storage->light_exposure fresh_prep Action: Prepare fresh daily ph_check->fresh_prep temp_exposure Stored at > -20°C? light_exposure->temp_exposure No protect_light Action: Use amber vials light_exposure->protect_light Yes freeze_thaw Repeated freeze-thaw cycles? temp_exposure->freeze_thaw No store_cold Action: Store at -20°C or below temp_exposure->store_cold Yes aliquot Action: Aliquot stock solutions freeze_thaw->aliquot Yes

Caption: Troubleshooting flowchart for eriocitrin stability issues.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Eriocitrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Eriocitrin.

Frequently Asked Questions (FAQs)

Q1: What is Eriocitrin and why is its oral bioavailability a concern?

A1: Eriocitrin (Eriodictyol-7-O-rutinoside) is a flavonoid predominantly found in citrus fruits, particularly lemons. It has demonstrated significant antioxidant and anti-inflammatory properties. However, its therapeutic potential is limited by poor oral bioavailability, which is reported to be less than 1% in rats.[1][2] This is primarily due to its low aqueous solubility and extensive metabolism in the gut and liver.

Q2: What are the primary metabolites of Eriocitrin?

A2: Following oral administration, Eriocitrin is metabolized by gut microbiota and phase I and II enzymes into several metabolites. The main aglycone metabolite is eriodictyol, which is formed by the enzymatic removal of the rutinoside sugar moiety. Eriodictyol is then further metabolized to other compounds such as homoeriodictyol and hesperetin. These metabolites are often more bioactive than Eriocitrin itself.

Q3: What are the main strategies to improve the oral bioavailability of Eriocitrin?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of Eriocitrin. These include:

  • Nanoformulations: Encapsulating Eriocitrin into nanoparticles, such as self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), or phospholipid complexes, can improve its solubility and absorption.

  • Enzymatic Hydrolysis: Converting Eriocitrin to its more readily absorbable aglycone, eriodictyol, through enzymatic hydrolysis prior to administration can bypass the initial microbial metabolism step in the gut.

  • Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability.

Troubleshooting Guide

Issue 1: Low in vivo efficacy of orally administered Eriocitrin.
Potential Cause Troubleshooting/Suggested Solution
Poor aqueous solubility of Eriocitrin Formulate Eriocitrin into a nano-delivery system such as a Self-Microemulsifying Drug Delivery System (SMEDDS) to improve its dissolution in gastrointestinal fluids. (See Experimental Protocol 1)
Extensive first-pass metabolism Consider enzymatic hydrolysis of Eriocitrin to its aglycone, eriodictyol, which has better absorption characteristics. (See Experimental Protocol 2)
Rapid clearance of Eriocitrin and its metabolites Investigate the co-administration of metabolic inhibitors, though this approach requires careful consideration of potential drug-drug interactions.
Issue 2: Inconsistent results in cell-based assays with Eriocitrin.
Potential Cause Troubleshooting/Suggested Solution
Low solubility of Eriocitrin in cell culture media Prepare a stock solution of Eriocitrin in an appropriate solvent like DMSO before diluting it in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Degradation of Eriocitrin in media Prepare fresh solutions for each experiment and protect them from light and high temperatures.
Variability in cellular uptake Consider using a formulation, such as a phospholipid complex, to enhance cellular uptake and ensure more consistent intracellular concentrations.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Eriocitrin and its Metabolites in Rats

Compound Dose (mg/kg) Cmax (µg/L) Tmax (h) AUC (µg·h/L) t½ (h) Reference
Eriocitrin50 (oral)299.83 ± 16.740.09 ± 0.02453.9 ± 53.21.75 ± 0.32[1]
Homoeriodictyol-7-O-glucuronide50 (oral Eriocitrin)13.4 ± 2.16.0100.2 ± 15.33.2 ± 0.5[2]
Homoeriodictyol50 (oral Eriocitrin)8.9 ± 1.24.054.3 ± 8.13.0 ± 0.4[2]

Table 2: Comparative Bioavailability of a Flavonoid in Free Form vs. Enhanced Formulations (Adapted for Eriocitrin)

Formulation Relative Bioavailability Increase Reference (Adapted from)
Self-Microemulsifying Drug Delivery System (SMEDDS)~2.5-fold (for Myricitrin)[3]
Phospholipid Complex~2.4-fold (for Quercetin)[4]

Experimental Protocols

Experimental Protocol 1: Preparation of an Eriocitrin-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from a method for another poorly soluble flavonoid, myricitrin, and may require optimization for Eriocitrin.[3]

Objective: To prepare a SMEDDS formulation to enhance the solubility and oral absorption of Eriocitrin.

Materials:

  • Eriocitrin

  • Oil phase: Ethyl oleate

  • Surfactant: Cremophor EL35

  • Co-surfactant: Dimethyl carbinol (Isopropanol)

  • Deionized water

Methodology:

  • Solubility Studies: Determine the solubility of Eriocitrin in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct pseudo-ternary phase diagrams. This is done by mixing the chosen oil, surfactant, and co-surfactant in different weight ratios. Each mixture is then titrated with water, and the formation of a clear or slightly bluish microemulsion is observed.

  • Preparation of Eriocitrin-SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. For example, a 1:3:1 ratio of ethyl oleate:Cremophor EL35:dimethyl carbinol.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the desired amount of Eriocitrin to the mixture and vortex until a clear and homogenous solution is formed. Gentle heating may be applied if necessary to facilitate dissolution.

  • Characterization of Eriocitrin-SMEDDS:

    • Droplet Size and Zeta Potential: Dilute the prepared SMEDDS with deionized water (e.g., 1:100) and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency: Determine the amount of Eriocitrin encapsulated within the microemulsion. This can be done by separating the free drug from the encapsulated drug using ultracentrifugation and quantifying the drug in the supernatant using a validated HPLC method.

Troubleshooting for Protocol Adaptation:

  • Poor Eriocitrin Solubility in Excipients: Screen a wider range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Formation of Unstable Emulsion: Adjust the ratio of surfactant to co-surfactant (Smix ratio). A higher surfactant concentration generally leads to smaller droplet sizes.

  • Drug Precipitation upon Dilution: Increase the amount of surfactant and/or co-surfactant in the formulation to improve the solubilization capacity of the microemulsion.

Experimental Protocol 2: Enzymatic Hydrolysis of Eriocitrin to Eriodictyol

This protocol is adapted from a method for the hydrolysis of other citrus flavanone glycosides and may require optimization for Eriocitrin.[5]

Objective: To enzymatically convert Eriocitrin to its more bioavailable aglycone, eriodictyol.

Materials:

  • Eriocitrin

  • Hesperidinase (or a broad-spectrum glycosidase like Snailase)

  • Citrate buffer (pH 5.0)

  • Ethyl acetate

  • HPLC system for analysis

Methodology:

  • Enzyme Solution Preparation: Prepare a solution of hesperidinase in citrate buffer (e.g., 1 mg/mL).

  • Eriocitrin Solution Preparation: Dissolve Eriocitrin in the citrate buffer to a final concentration of, for example, 1 mg/mL.

  • Enzymatic Reaction:

    • Add the enzyme solution to the Eriocitrin solution. The enzyme-to-substrate ratio will need to be optimized, but a starting point could be 1:10 (w/w).

    • Incubate the reaction mixture at a suitable temperature (e.g., 40-50°C) with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyzing them by HPLC.

  • Extraction of Eriodictyol:

    • Once the reaction is complete (as determined by HPLC), stop the reaction by heating or by adding an organic solvent.

    • Extract the eriodictyol from the aqueous reaction mixture using ethyl acetate.

    • Evaporate the ethyl acetate to obtain the crude eriodictyol.

  • Purification and Analysis:

    • The crude eriodictyol can be further purified using techniques like column chromatography.

    • Confirm the identity and purity of the eriodictyol using HPLC, LC-MS, and NMR.

Troubleshooting for Protocol Adaptation:

  • Incomplete Hydrolysis:

    • Increase the enzyme concentration.

    • Optimize the pH and temperature of the reaction.

    • Increase the reaction time.

    • Consider using a different enzyme with higher specificity for the rutinoside linkage.

  • Degradation of Eriodictyol:

    • Monitor the reaction closely to avoid prolonged incubation times after the conversion is complete.

    • Ensure the extraction and purification steps are performed promptly.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Eriocitrin and its metabolites have been shown to modulate several key signaling pathways involved in inflammation, angiogenesis, and cell proliferation.

eriocitrin_metabolism Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Gut Microbiota (Hydrolysis) Hesperetin Hesperetin Eriodictyol->Hesperetin Phase I/II Metabolism Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Phase I/II Metabolism Metabolites Metabolites Hesperetin->Metabolites Homoeriodictyol->Metabolites

Metabolic conversion of Eriocitrin.

eriocitrin_signaling cluster_vegfr VEGFR2 Signaling cluster_jak_stat JAK/STAT Signaling VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Proliferation Proliferation STAT3->Proliferation Eriocitrin Eriocitrin Eriocitrin->VEGFR2 Inhibits Eriocitrin->JAK2 Inhibits

Eriocitrin's inhibitory effects on signaling pathways.
Experimental Workflow

smedds_workflow start Start: Eriocitrin Powder solubility 1. Solubility Screening (Oils, Surfactants, Co-surfactants) start->solubility phase_diagram 2. Construct Pseudo-ternary Phase Diagrams solubility->phase_diagram formulation 3. Prepare Eriocitrin-SMEDDS phase_diagram->formulation characterization 4. Characterization (DLS, Zeta Potential, EE%) formulation->characterization invivo 5. In Vivo Pharmacokinetic Study (Rats) characterization->invivo data_analysis 6. Data Analysis (Cmax, Tmax, AUC) invivo->data_analysis end End: Bioavailability Data data_analysis->end

Workflow for developing and evaluating an Eriocitrin SMEDDS.

References

Technical Support Center: Quantification of Eriocitrin Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of eriocitrin and its metabolites in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of eriocitrin found in plasma?

Following oral administration, eriocitrin is extensively metabolized. The parent compound is often not detected in plasma.[1] The primary metabolites identified are eriodictyol, homoeriodictyol, and hesperetin, which are present in their conjugated forms (glucuronides and sulfates).[1][2] In some cases, 3,4-dihydroxyhydrocinnamic acid, a metabolite formed by intestinal bacteria, may also be detected in small amounts.[1]

Q2: What is the expected bioavailability of eriocitrin?

The total bioavailability of eriocitrin is generally low, estimated to be less than 1%.[2] This is attributed to its extensive metabolism in the gut and liver.

Q3: What analytical techniques are most suitable for quantifying eriocitrin metabolites in plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and ability to quantify the low concentrations of metabolites typically found in plasma.[3]

Troubleshooting Guide

Sample Preparation

Q4: I am seeing low recovery of my analytes after protein precipitation. What could be the cause?

  • Incomplete Protein Precipitation: Ensure the ratio of organic solvent (typically methanol or acetonitrile) to plasma is sufficient. A common starting point is a 3:1 or 4:1 ratio (v/v) of solvent to plasma.[3] Inadequate vortexing or centrifugation can also lead to incomplete precipitation.

  • Analyte Adsorption: Metabolites can sometimes adsorb to the precipitated protein pellet or to the collection tubes. Ensure thorough vortexing and consider using low-protein-binding microcentrifuge tubes.

  • Precipitation of Analytes: While less common, at very high organic solvent concentrations, some less polar metabolites might co-precipitate. If you suspect this, you can try a slightly lower solvent-to-plasma ratio.

Q5: My plasma samples appear hemolyzed. How will this affect my results?

Hemolysis can release enzymes and other cellular components that may interfere with the analysis. This can lead to altered metabolite concentrations and increased matrix effects. It is crucial to minimize hemolysis during sample collection and processing. If analysis of hemolyzed samples is unavoidable, it should be noted, and the potential impact on the data considered.

Chromatography

Q6: I am observing peak splitting or tailing for my metabolite peaks. What are the common causes?

  • Injection Solvent Mismatch: The composition of the solvent used to reconstitute the dried extract should be as close as possible to the initial mobile phase conditions. Injecting a solvent much stronger than the mobile phase can cause peak distortion.[4]

  • Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting or tailing. Try diluting the sample.

  • Column Contamination: Buildup of plasma components, especially phospholipids, on the column can degrade performance.[5] Regular column flushing with a strong solvent or the use of a guard column is recommended.

  • pH of the Mobile Phase: For acidic flavonoids, a low pH mobile phase (e.g., with 0.1% formic acid) generally improves peak shape.[3][4]

Q7: I am struggling to separate isomeric glucuronide conjugates of eriodictyol. What can I do?

The separation of isomeric flavonoid glucuronides can be challenging.[6]

  • Gradient Optimization: A slow, shallow gradient can improve the resolution of closely eluting isomers.

  • Column Chemistry: Experiment with different column chemistries. A phenyl-hexyl or a biphenyl stationary phase might offer different selectivity compared to a standard C18 column.

  • Mobile Phase Modifiers: While less common, exploring different mobile phase additives or slightly altering the pH could impact selectivity.

Mass Spectrometry & Data Analysis

Q8: I am experiencing significant ion suppression/enhancement (matrix effects). How can I mitigate this?

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation.[7]

  • Chromatographic Separation: Optimize your chromatography to separate the analytes from the regions where most matrix components elute.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of quantification.[7]

Q9: My results are not reproducible between batches. What should I check?

  • Sample Stability: Eriocitrin and its metabolites may be susceptible to degradation. Ensure consistent sample handling and storage conditions. Limit freeze-thaw cycles.[8][9]

  • Internal Standard Performance: Check for any variability in the internal standard response across the batches.

  • Instrument Performance: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing consistently.

  • Reagent Variability: Ensure the quality and consistency of all solvents and reagents used in sample preparation and analysis.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation[3]
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol.

  • Add the internal standard solution.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Eriocitrin Quantification[3]
  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Eriocitrin: m/z 595.4 → 287.1

    • Note: Specific MRM transitions for metabolites need to be determined by infusing pure standards.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Eriocitrin in Rats (Oral Administration) [3]

ParameterValue (Mean ± SD)
Cmax (µg/L)299.83 ± 16.74
Tmax (h)0.094 ± 0.019
t1/2 (h)1.75 ± 0.32
AUC(0-t) (µg/L*h)450.12 ± 50.21

Table 2: Stability of Eriocitrin in Rat Plasma [3]

ConditionStability
Room Temperature (24h)Stable
Freeze-Thaw (3 cycles)Stable
Long-term (-20°C, 30 days)Stable

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (Heparinized tubes) Centrifugation Centrifugation (to obtain plasma) Blood_Collection->Centrifugation Plasma_Storage Plasma Storage (-80°C) Centrifugation->Plasma_Storage Protein_Precipitation Protein Precipitation (Methanol) Plasma_Storage->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Drying Supernatant Drying (Nitrogen) Vortex_Centrifuge->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Experimental workflow for the quantification of eriocitrin metabolites in plasma.

eriocitrin_metabolism cluster_gut Gut Microbiota cluster_liver Liver (Phase II Metabolism) Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Deglycosylation Dihydroxyhydrocinnamic_Acid 3,4-Dihydroxy- hydrocinnamic Acid Eriodictyol->Dihydroxyhydrocinnamic_Acid Ring Fission Eriodictyol_Glucuronide Eriodictyol Glucuronide Eriodictyol->Eriodictyol_Glucuronide Glucuronidation Homoeriodictyol Homoeriodictyol (Methylated Eriodictyol) Eriodictyol->Homoeriodictyol Methylation Hesperetin Hesperetin Eriodictyol->Hesperetin Homoeriodictyol_Glucuronide Homoeriodictyol Glucuronide Homoeriodictyol->Homoeriodictyol_Glucuronide Glucuronidation Hesperetin_Conjugates Hesperetin Conjugates (Glucuronides/Sulfates) Hesperetin->Hesperetin_Conjugates

Caption: Simplified metabolic pathway of eriocitrin in vivo.

References

Optimizing extraction yield of Eriocitrin from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Eriocitrin from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Eriocitrin.

Issue 1: Low Eriocitrin Yield Despite High-Quality Starting Material

  • Question: My plant material (e.g., citrus peel) is fresh and of high quality, but the final yield of Eriocitrin is unexpectedly low. What are the potential causes and solutions?

  • Answer: Low yields in this scenario often point to inefficiencies in the extraction or purification process. Here are common culprits and how to address them:

    • Inadequate Cell Lysis: The solvent must effectively penetrate the plant cell walls to extract intracellular compounds like Eriocitrin.

      • Solution: Ensure the plant material is properly prepared. Drying (shadow drying for 7-10 days or lyophilization) and grinding the material into a fine powder significantly increases the surface area for solvent interaction.[1] For some methods, pre-treatment with enzymes like pectinase can help break down the plant matrix.[2]

    • Suboptimal Solvent Choice: The polarity and type of solvent are critical for selectively dissolving Eriocitrin.

      • Solution: The choice of solvent depends on the subsequent purification steps. Ethanol/water mixtures (e.g., 75% ethanol) are effective for initial extraction.[3] For liquid-liquid partitioning, solvents like ethyl acetate and butanol are used to separate compounds based on polarity.[4] Studies have shown butanol extracts of Mentha piperita to contain high concentrations of Eriocitrin.[4]

    • Insufficient Solvent-to-Solid Ratio: If the solvent volume is too low, it can become saturated, preventing further extraction.

      • Solution: Increase the solvent volume. A common starting ratio is 1:10 to 1:30 (solid weight in g to solvent volume in mL). For example, 500g of powdered orange peel can be extracted with 2500ml of solvent.[1]

    • Inadequate Extraction Time or Temperature: The extraction process may not have reached equilibrium.

      • Solution: Optimize extraction time and temperature. For solvent extraction at room temperature, overnight (16 hours) stirring can be effective.[1] For techniques like pressurized hot water extraction (PHWE), temperatures around 160°C for a shorter duration (5 minutes) have yielded maximum Eriocitrin content.[5][6] However, prolonged exposure to high temperatures can lead to degradation of phenolic compounds.[7]

Issue 2: Co-extraction of Impurities Leading to Difficult Purification

  • Question: My crude extract is showing a high concentration of interfering compounds (like pectins and sugars), making the purification of Eriocitrin difficult. How can I improve the selectivity of my extraction?

  • Answer: This is a common challenge, especially with citrus peels. Here are strategies to minimize impurities:

    • Defatting Step: For non-polar impurities, a pre-extraction step with a non-polar solvent can be beneficial.

      • Solution: Before the main extraction, wash the dried plant material with a solvent like n-hexane. This will remove lipids and other non-polar compounds without significantly affecting the more polar Eriocitrin.[1][8]

    • Selective Adsorption Chromatography: Using a resin that selectively binds flavonoids can be highly effective.

      • Solution: After obtaining a crude extract, pass it through a column containing a porous synthetic adsorption resin. These resins can adsorb Eriocitrin, allowing sugars and other polar impurities to be washed away. The Eriocitrin is then eluted with a solvent like aqueous ethanol.[9]

    • Enzymatic Treatment: Pectins can increase the viscosity of the extract and interfere with purification.

      • Solution: Incorporate a pectinase treatment step during the initial extraction. This will break down pectins, clarifying the extract.[2]

Issue 3: Degradation of Eriocitrin During Processing

  • Question: I suspect that my Eriocitrin is degrading during the solvent evaporation or purification steps. How can I prevent this?

  • Answer: Eriocitrin, like many flavonoids, can be sensitive to heat and light.

    • Gentle Solvent Removal: High temperatures during solvent evaporation are a common cause of degradation.

      • Solution: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (e.g., below 40°C).[10]

    • Protection from Light: Exposure to UV light can degrade flavonoids.

      • Solution: Protect your samples from direct light by using amber-colored glassware or by covering flasks and vials with aluminum foil.

    • pH Stability: Eriocitrin is relatively stable in acidic conditions.

      • Solution: Maintain a slightly acidic pH (e.g., pH 3.5) during aqueous extractions and processing to improve stability, even at higher temperatures.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for high-yield Eriocitrin extraction? A1: Lemons (Citrus limon) are a primary source, with Eriocitrin being particularly abundant in the peel (flavedo and albedo).[11] Limes also contain significant amounts.[11] Certain species of mint, such as Mentha piperita (peppermint), have also been identified as rich sources.[4]

Q2: Which extraction solvent is most effective for Eriocitrin? A2: The optimal solvent depends on the extraction method. For conventional solvent extraction, aqueous ethanol (e.g., 75% v/v) is highly effective for extracting Eriocitrin from lemon peels.[3][12] For pressurized hot water extraction (PHWE), pure water is used.[5][6] In liquid-liquid partitioning of an initial water extract, butanol has been shown to be effective in concentrating Eriocitrin from Mentha piperita.[4]

Q3: What is a reliable method for purifying Eriocitrin from a crude extract? A3: A multi-step approach is often most effective. A common workflow involves initial solvent extraction, followed by liquid-liquid partitioning to remove highly polar or non-polar impurities. The resulting fraction can then be further purified using column chromatography with a stationary phase like silica gel or a more selective adsorbent resin.[1][4][8][9]

Q4: How can I quantify the amount of Eriocitrin in my samples? A4: High-Performance Liquid Chromatography (HPLC) is the standard method for Eriocitrin quantification. A reverse-phase C18 column is typically used with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.[1] Detection is commonly performed using a Diode Array Detector (DAD) at around 283 nm or with a Mass Spectrometry (MS) detector for higher sensitivity and specificity.[6][8][13]

Q5: Are there modern extraction techniques that can improve Eriocitrin yield and reduce extraction time? A5: Yes, modern techniques can offer advantages over conventional methods.

  • Pressurized Hot Water Extraction (PHWE): This method uses water at high temperatures and pressures to extract compounds. It has been shown to be highly efficient for extracting Eriocitrin from lemon peel, with optimal yields achieved at 160°C in just 5 minutes.[5][6]

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance solvent penetration into the plant matrix, often leading to higher yields in shorter times compared to simple maceration.[14]

Data Presentation

Table 1: Comparison of Eriocitrin Yield from Lemon Peel using Pressurized Hot Water Extraction (PHWE)

Temperature (°C)Extraction Time (min)Eriocitrin Yield (mg/g of dry peel)
160530.41
16010Not specified
16020Not specified
16030Not specified
1305~25 (estimated from graph)
1005~15 (estimated from graph)
705~10 (estimated from graph)
405~5 (estimated from graph)
Data adapted from a study on pressurized hot water extraction of lemon peel.[5][6]

Table 2: Eriocitrin Yield from Mentha piperita using Different Extraction Methods

Extraction Method/SolventEriocitrin Yield (mg/g of dry matter)
Glycerol-Choline Chloride (GL-ChCl)36.60 ± 1.99
Aqueous Ethanol (AqEt)35.42 ± 2.22
Water23.65 ± 1.88
Data from a study on the polyphenolic composition of Mentha piperita extracts.[4]

Experimental Protocols

Protocol 1: Solvent Extraction and Column Chromatography Purification of Eriocitrin from Orange Peel

This protocol is adapted from a method that achieved 90% purity.[1]

  • Preparation of Plant Material:

    • Shadow dry orange peels for 7-10 days.

    • Grind the dried peels into a fine powder.

  • Defatting (Optional but Recommended):

    • Weigh 500g of powdered orange peel and place it in a suitable flask.

    • Add 2500ml of n-hexane and stir using a magnetic stirrer at room temperature for 4 hours.

    • Filter the mixture and discard the n-hexane fraction. Air dry the residue (the defatted peel powder).

  • Eriocitrin Extraction:

    • Transfer the dried residue to a flask and add 2500ml of ethyl acetate.

    • Stir the mixture overnight (approximately 16 hours) at room temperature.

    • Filter the extract.

  • Concentration:

    • Evaporate the ethyl acetate from the filtrate using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.

    • Reconstitute the dried extract in a small volume (e.g., 5ml) of ethyl acetate.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 300mm x 10mm).

    • Load the 5ml of concentrated ethyl acetate extract onto the top of the silica gel column.

    • Wash the column with 125ml of n-hexane to remove remaining non-polar impurities, collecting fractions if desired for analysis.

    • Elute the Eriocitrin from the column using 30ml of ethyl acetate. Collect the eluate in 5ml fractions.

  • Analysis and Pooling:

    • Analyze each 5ml fraction for Eriocitrin content using HPLC.

    • Pool the fractions containing the highest concentration of pure Eriocitrin.

    • Evaporate the solvent from the pooled fractions to obtain the purified Eriocitrin.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Eriocitrin Quantification

This is a general protocol based on common parameters.[1][4]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a DAD or MS detector.

    • Column: C18 reverse-phase column (e.g., 250mm × 4.6mm, 5µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution Program:

    • A gradient program is typically used to separate Eriocitrin from other flavonoids. An example could be: 0-5 min, 10% B; 5-85 min, 10-80% B; 85-90 min, 80-10% B. Note: This should be optimized for your specific column and sample matrix.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 283 nm for Eriocitrin.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a certified Eriocitrin standard in methanol (e.g., 1 mg/mL).

    • Create a calibration curve by preparing a series of working standards of known concentrations through serial dilution of the stock solution.

    • Prepare your extract samples by dissolving them in the mobile phase or methanol and filtering through a 0.45µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of Eriocitrin in your samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Final Product plant_material Plant Material (e.g., Citrus Peel) drying Drying plant_material->drying grinding Grinding drying->grinding defatting Defatting (n-Hexane) grinding->defatting Optional extraction Solvent Extraction (e.g., Ethyl Acetate) grinding->extraction defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product Purified Eriocitrin pooling->final_product

Caption: Workflow for Eriocitrin Extraction and Purification.

eriocitrin_pathway Eriocitrin's Anti-Inflammatory and Antioxidant Signaling cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-Inflammatory Response cluster_angiogenesis Anti-Angiogenesis Eriocitrin Eriocitrin Nrf2 Nrf2 Activation Eriocitrin->Nrf2 NFkB NF-κB Inhibition Eriocitrin->NFkB VEGFR2 VEGFR2 Inhibition Eriocitrin->VEGFR2 HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) Nrf2->HO1_NQO1 Nrf2->NFkB Crosstalk ROS Reduced Oxidative Stress HO1_NQO1->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT Angiogenesis Reduced Angiogenesis PI3K_AKT->Angiogenesis

Caption: Key Signaling Pathways Modulated by Eriocitrin.

References

Preventing degradation of Eriocitrin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Eriocitrin during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of samples containing Eriocitrin.

Issue Potential Cause Recommended Solution
Low or inconsistent Eriocitrin recovery from plasma/serum samples. Suboptimal Sample Collection and Handling: Improper anticoagulant, delayed processing, or inappropriate temperature can lead to enzymatic degradation.- Use K2-EDTA as an anticoagulant. - Process blood samples within one hour of collection. - Centrifuge at 4°C to separate plasma.
Improper Storage: High temperatures and repeated freeze-thaw cycles can accelerate degradation.- For short-term storage (up to 24 hours), keep samples at 2-8°C. - For long-term storage, store samples at ≤ -70°C. - Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.
pH-Dependent Hydrolysis: Eriocitrin is susceptible to degradation in alkaline and strongly acidic conditions.- Maintain a slightly acidic pH (around 3-4) during extraction by using acidified solvents (e.g., with 0.1% formic acid).
Browning or color change of Eriocitrin extract. Oxidation: Exposure to oxygen and light can lead to the oxidation of phenolic compounds.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible. - Use amber vials or wrap containers in aluminum foil to protect from light. - Consider adding antioxidants like ascorbic acid to the extraction solvent.
Unexpected peaks in HPLC/LC-MS chromatogram. Degradation of Eriocitrin: The presence of additional peaks may indicate the formation of degradation products.- Analyze a fresh, properly stored Eriocitrin standard to confirm its retention time. - Review sample preparation steps to identify potential causes of degradation (e.g., high temperature, extreme pH).
Contamination: Impurities in solvents or from lab equipment.- Use high-purity solvents and thoroughly clean all glassware and equipment. - Run a blank (solvent only) to check for system contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Eriocitrin degradation during sample preparation?

A1: The main factors contributing to Eriocitrin degradation are exposure to high temperatures, extreme pH levels (especially alkaline), light, and oxygen. Repeated freeze-thaw cycles of biological samples can also lead to significant loss of the analyte.

Q2: What is the optimal pH range for Eriocitrin stability?

A2: Eriocitrin is most stable in acidic conditions. While comprehensive data across a wide pH range is limited, it has been shown to be stable at pH 3.5 even at high temperatures (121°C for 15 minutes)[1]. For general extraction and handling, maintaining a pH between 3 and 4 is recommended to enhance stability[2].

Q3: What are the recommended storage conditions for Eriocitrin samples and extracts?

A3: For optimal stability, stock solutions and extracts of Eriocitrin should be stored in airtight, amber containers at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation[3]. It is also crucial to avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Which solvents are best for extracting and dissolving Eriocitrin while maintaining its stability?

A4: Methanol and ethanol are commonly used solvents for dissolving and preparing Eriocitrin standards[4][5]. For extraction from plant or biological matrices, aqueous mixtures of these solvents (e.g., 80% ethanol) acidified with a small amount of acid, such as 0.1% formic acid, are effective and help to maintain a stable acidic environment[2][5].

Q5: Are there any known degradation products of Eriocitrin that I should be aware of?

A5: While specific chemical degradation products from sample preparation are not extensively documented, the metabolism of Eriocitrin in vivo involves its conversion to eriodictyol, homoeriodictyol, and hesperetin, and their conjugates[6][7][8]. Under harsh conditions like strong acid or base, or oxidation, flavonoids can undergo hydrolysis of the glycosidic bond, separating the aglycone (eriodictyol) from the rutinose moiety, and oxidation of the phenolic rings.

Quantitative Data Summary

The following tables summarize the stability of Eriocitrin under various conditions based on available literature.

Table 1: Stability of Eriocitrin in Rat Plasma [4]

Storage ConditionDurationConcentration LevelRelative Error (%)Stability
Room Temperature (25°C)24 hoursLow (6.25 ng/mL)0.69Stable
Medium (50 ng/mL)4.51Stable
High (600 ng/mL)-0.94Stable
Long-Term (-20°C)30 daysLow (6.25 ng/mL)-2.06Stable
Medium (50 ng/mL)-1.13Stable
High (600 ng/mL)0.93Stable
Freeze-Thaw Cycles (-20°C to 25°C)3 cyclesLow (6.25 ng/mL)1.17Stable
Medium (50 ng/mL)3.20Stable
High (600 ng/mL)-1.82Stable
Stock Solution (4°C)30 daysLow (6.25 ng/mL)1.28Stable
Medium (50 ng/mL)6.71Stable
High (600 ng/mL)-2.56Stable

Table 2: General Recommendations for Flavonoid Extraction to Minimize Degradation [2]

ParameterRecommended Condition/RangeRationale
Temperature25-60°CMinimizes thermal degradation.
pH2-4Enhances the stability of flavonoid glycosides.
Solvent70-80% Ethanol or Methanol (acidified)Efficiently solubilizes flavonoid glycosides while maintaining stability.
AtmosphereInert (Nitrogen or Argon)Prevents oxidative degradation.
LightProtect from lightAvoids photochemical degradation.

Experimental Protocols

Protocol 1: Extraction of Eriocitrin from Rat Plasma[4]

This protocol details the protein precipitation method for extracting Eriocitrin from plasma samples for LC-MS/MS analysis.

Materials:

  • Rat plasma samples

  • Methanol

  • Internal Standard (IS) working solution

  • Vortex mixer

  • Centrifuge (capable of 21,380 x g and 4°C)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 100 µL of the IS working solution.

  • Add 300 µL of methanol to precipitate the proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 21,380 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue with 100 µL of methanol.

  • Centrifuge at 21,380 x g for 10 minutes.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: Ultrasound-Assisted Extraction of Eriocitrin from Plant Material[2]

This protocol is a general method for extracting flavonoids like Eriocitrin from dried plant material, optimized to minimize degradation.

Materials:

  • Dried and powdered plant material

  • 80% ethanol in water (v/v)

  • Formic acid

  • Ultrasonic bath

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dry the plant material at a low temperature (not exceeding 40°C) and grind it into a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 80% ethanol in water and acidify it with formic acid to a final concentration of 0.1% (v/v).

  • Extraction:

    • Mix the powdered plant material with the acidified ethanol solvent at a solid-to-liquid ratio of 1:20 (w/v) in an amber glass flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes, ensuring the temperature does not exceed 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at or below 45°C.

  • Storage: Store the resulting crude extract in an airtight, amber container at -20°C.

Visualizations

experimental_workflow cluster_start Sample Collection & Initial Handling cluster_extraction Extraction cluster_purification Purification & Concentration cluster_final Analysis & Storage start Collect Sample (e.g., Blood, Plant Material) process_initial Immediate Processing or Low Temp Storage start->process_initial add_solvent Add Acidified Solvent (e.g., 80% EtOH + 0.1% Formic Acid) process_initial->add_solvent extract Extraction (e.g., Sonication at < 50°C) add_solvent->extract filter Filter to Remove Solids extract->filter concentrate Concentrate Under Reduced Pressure at < 45°C filter->concentrate analyze LC-MS/MS or HPLC Analysis concentrate->analyze store Store in Amber Vials at -20°C or -80°C concentrate->store

Caption: Recommended workflow for Eriocitrin sample preparation.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products eriocitrin Eriocitrin hydrolysis Hydrolysis (Acid/Base) eriocitrin->hydrolysis oxidation Oxidation (O2, Light) eriocitrin->oxidation eriodictyol Eriodictyol (Aglycone) hydrolysis->eriodictyol rutinose Rutinose hydrolysis->rutinose oxidized_products Oxidized Phenolic Compounds oxidation->oxidized_products

Caption: Potential degradation pathways of Eriocitrin.

References

Troubleshooting inconsistent results in Eriocitrin cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during cell-based assays with Eriocitrin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Compound Handling and Preparation

Question 1: My Eriocitrin solution appears cloudy or precipitates when added to the cell culture medium. What should I do?

Answer: This is a common issue related to the solubility of Eriocitrin. While soluble in organic solvents like DMSO, it has limited solubility in aqueous solutions.[1][2]

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is minimal (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Prepare Fresh Solutions: Eriocitrin may not be stable in aqueous solutions for extended periods. It is recommended to prepare fresh dilutions from a stock solution for each experiment.[1]

  • Sonication: Briefly sonicate the diluted Eriocitrin solution to aid dissolution before adding it to the cell culture.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Eriocitrin solution can sometimes improve solubility.

  • Re-evaluate Stock Concentration: If precipitation persists, try lowering the concentration of your stock solution in the organic solvent.

Question 2: How should I store Eriocitrin, and for how long is it stable?

Answer: Eriocitrin is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in organic solvents like DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. Aqueous solutions of Eriocitrin are not recommended for storage for more than one day.[1]

Category 2: Inconsistent Assay Results

Question 3: I am observing high variability in my antioxidant capacity assays (e.g., DPPH, FRAP) with Eriocitrin. What are the potential causes?

Answer: Variability in antioxidant assays can stem from several factors related to both the compound and the experimental setup. Eriocitrin is a potent antioxidant, but its activity can be influenced by assay conditions.[4][5][6]

Troubleshooting Steps:

  • Light Sensitivity: Protect Eriocitrin solutions from light, as flavonoids can be light-sensitive, which may affect their antioxidant capacity.

  • Reaction Kinetics: Ensure that the incubation time for the antioxidant reaction is optimized and consistent across all experiments.

  • pH of the Medium: The antioxidant activity of flavonoids can be pH-dependent. Verify and maintain a consistent pH of your assay buffer.

  • Interference with Assay Reagents: Run a cell-free control with Eriocitrin and the assay reagents to check for any direct chemical interactions that could lead to false-positive or variable results.

Question 4: My cytotoxicity/cell viability assay results (e.g., MTT, XTT) are not reproducible. What could be wrong?

Answer: Reproducibility issues in cytotoxicity assays are common and can be influenced by cell-related factors and the properties of the test compound.[7]

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.[7][8]

  • Treatment Duration: Optimize the incubation time with Eriocitrin. Effects may be time-dependent.[4]

  • Metabolism of Eriocitrin: Cells can metabolize Eriocitrin, which may lead to variations in its effects over time.[5] Consider this when choosing your assay endpoint.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound with reducing properties could directly reduce the MTT reagent. Run a cell-free control to test for this.[3]

  • Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, which can alter concentrations and affect cell growth.[7]

Question 5: I am seeing unexpected pro-oxidant effects at higher concentrations of Eriocitrin. Is this possible?

Answer: Yes, like many flavonoids, Eriocitrin can exhibit a pro-oxidant effect at higher concentrations, leading to increased reactive oxygen species (ROS) generation, which can induce apoptosis.[9][10] This is a known phenomenon and an important consideration in dose-response studies.

Quantitative Data Summary

Table 1: Effective Concentrations of Eriocitrin in Various Cell-Based Assays

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
HUVECsCytotoxicity (CCK-8)25-100 µMDose-dependent inhibition of cell viability[11]
HUVECsCell Migration25-100 µMSignificant reduction in cell migration[11]
HUVECsApoptosis (TUNEL)25-100 µMDose-dependent increase in apoptotic cells[11]
HepG2 & Huh7Cytotoxicity25-75 µMInhibition of proliferation[4][12]
HepG2 & Huh7Cell Cycle Arrest25-75 µMArrested cell cycle in S phase[4][12]
HepG2 & Huh7Apoptosis25-75 µMActivation of mitochondria-involved intrinsic apoptotic pathway[4][12]
MCF-7ApoptosisNot specifiedInduction of ROS-mediated apoptosis[9][10]
HK-2Apoptosis (OGD/R model)1-4 µM/mLAttenuation of apoptosis[13]
ErythrocytesHemolysis20-100 µMConcentration-dependent hemolysis[14]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Eriocitrin in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Eriocitrin. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Antioxidant Capacity Assay (DPPH Radical Scavenging)
  • Solution Preparation: Prepare a stock solution of Eriocitrin in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the Eriocitrin solution.

  • Initiate Reaction: Add the DPPH solution to each well to start the reaction. Include a blank (solvent without Eriocitrin) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a wavelength of approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Eriocitrin Assay Results start Inconsistent Results Observed check_solubility Check Compound Solubility & Stability (Precipitation, Degradation) start->check_solubility check_assay_interference Assess for Assay Interference (Cell-free Controls) check_solubility->check_assay_interference Solubility OK optimize_protocol Optimize Assay Protocol (Incubation time, Concentrations) check_solubility->optimize_protocol Precipitation Observed check_cell_health Verify Cell Health & Culture Conditions (Passage number, Confluency) check_assay_interference->check_cell_health No Interference check_assay_interference->optimize_protocol Interference Detected check_cell_health->optimize_protocol Inconsistent Cell State solution Consistent & Reliable Results check_cell_health->solution Cells Healthy optimize_protocol->solution

Caption: A logical workflow for troubleshooting variability in Eriocitrin cell-based assays.

ExperimentalWorkflow General Experimental Workflow for Cell-Based Assays prep_cells Prepare Cell Culture seed_plate Seed Cells in Microplate prep_cells->seed_plate overnight_incubation Incubate Overnight seed_plate->overnight_incubation treat_cells Treat Cells with Eriocitrin overnight_incubation->treat_cells prep_compound Prepare Eriocitrin Dilutions prep_compound->treat_cells incubation_period Incubate for Defined Period treat_cells->incubation_period add_reagent Add Assay Reagent incubation_period->add_reagent final_incubation Final Incubation add_reagent->final_incubation measure_signal Measure Signal (Absorbance, Fluorescence, etc.) final_incubation->measure_signal data_analysis Data Analysis measure_signal->data_analysis

Caption: A standardized workflow for performing cell-based assays with Eriocitrin.

SignalingPathway Simplified Eriocitrin-Modulated Signaling Pathway eriocitrin Eriocitrin ros ROS Generation eriocitrin->ros jak2_stat3 JAK2/STAT3 Pathway eriocitrin->jak2_stat3 inhibits jnk_p38 JNK/p38 MAPK Pathway ros->jnk_p38 activates apoptosis Apoptosis jak2_stat3->apoptosis inhibits proliferation Cell Proliferation jak2_stat3->proliferation promotes jnk_p38->apoptosis induces

Caption: Eriocitrin's modulation of signaling pathways leading to apoptosis and inhibition of proliferation.[9][10]

References

Technical Support Center: Eriocitrin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of eriocitrin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my eriocitrin analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (eriocitrin). These components can include salts, lipids, proteins, and other metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of eriocitrin in the mass spectrometer's ion source.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1]

Q2: I am observing poor reproducibility and accuracy in my eriocitrin quantification. Could this be due to matrix effects?

A2: Yes, inconsistent results are a common symptom of unmanaged matrix effects. Because the composition of a biological matrix can vary from sample to sample, the extent of ion suppression or enhancement can also differ, leading to poor reproducibility and inaccurate quantification.[2]

Q3: How can I determine if my eriocitrin analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[3][4] This involves comparing the peak area of eriocitrin in a standard solution to the peak area of eriocitrin spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two signals indicates the presence of matrix effects.

Q4: What are some common strategies to mitigate matrix effects for eriocitrin analysis?

A4: Several strategies can be employed to reduce or eliminate matrix effects:

  • Sample Preparation: More effective sample clean-up is a primary way to remove interfering matrix components.[4] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.[4][5][6]

  • Chromatographic Separation: Optimizing the LC method to better separate eriocitrin from co-eluting matrix components can significantly reduce interference.[3]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is considered the gold standard for correcting matrix effects.[1] A SIL-IS is chemically identical to eriocitrin but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal.[1][2][7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples. This helps to compensate for matrix effects, assuming the effect is consistent across all samples.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of the assay if the eriocitrin concentration is low.[3]

Q5: I am working with plasma samples. What is a good starting point for sample preparation to minimize matrix effects for eriocitrin?

A5: For plasma samples, a protein precipitation is a straightforward initial approach. One validated method involves precipitating plasma proteins with methanol, followed by centrifugation to separate the supernatant for analysis.[9][10] While effective to some degree, if significant matrix effects are still observed, more rigorous clean-up methods like LLE or SPE should be considered.[4]

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data from a validated LC-MS/MS method for eriocitrin in rat plasma.[9]

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Eriocitrin6.25 (Low QC)82.23 ± 5.1282.13 ± 4.32
Eriocitrin50 (Medium QC)90.59 ± 4.8793.14 ± 3.57
Eriocitrin600 (High QC)88.45 ± 3.9189.56 ± 2.88

Data presented as Mean ± SD. The matrix effect was calculated as the ratio of the peak area of eriocitrin in spiked post-extraction plasma to the peak area in a neat standard solution. Recovery was determined by comparing the peak area of eriocitrin in pre-extraction spiked plasma to that in post-extraction spiked plasma.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect for eriocitrin analysis.

  • Prepare Blank Matrix Extract: Process a blank plasma sample (containing no eriocitrin) using your established extraction procedure (e.g., protein precipitation).

  • Prepare Post-Spiked Sample (Set A): Spike the blank matrix extract with a known concentration of eriocitrin standard solution.

  • Prepare Neat Standard Solution (Set B): Prepare a solution of eriocitrin in the reconstitution solvent at the same final concentration as the post-spiked sample.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for eriocitrin.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This is a validated method for the extraction of eriocitrin from rat plasma.[9][10]

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard working solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of methanol to the mixture.

  • Vortexing: Vortex the mixture for 3 minutes.

  • Centrifugation: Centrifuge the samples at 21,380 x g for 10 minutes at 4°C.[9][10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue with 100 µL of methanol.

  • Final Centrifugation: Centrifuge again at 21,380 x g for 10 minutes.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.[9][10]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_sets Sample Sets for Analysis cluster_analysis Analysis & Calculation blank_matrix Blank Plasma extraction Extraction (e.g., Protein Precipitation) blank_matrix->extraction blank_extract Blank Matrix Extract extraction->blank_extract spike Spike with Eriocitrin Standard blank_extract->spike set_a Set A (Post-Spiked Sample) spike->set_a lcms LC-MS/MS Analysis set_a->lcms neat_std Neat Eriocitrin Standard Solution set_b Set B (Neat Solution) set_b->lcms peak_a Peak Area A lcms->peak_a peak_b Peak Area B lcms->peak_b calculation Calculate Matrix Effect: (Area A / Area B) * 100 peak_a->calculation peak_b->calculation MitigationStrategies cluster_approaches Mitigation Approaches cluster_prep_details Sample Prep Techniques cluster_correction_details Correction Methods start Matrix Effect Observed sample_prep Optimize Sample Prep start->sample_prep chromatography Improve Chromatography start->chromatography correction Use Correction Methods start->correction lle LLE sample_prep->lle spe SPE sample_prep->spe dilution Dilution sample_prep->dilution end Reduced or Compensated Matrix Effect chromatography->end sil_is SIL-IS (Gold Standard) correction->sil_is matrix_matched Matrix-Matched Calibration correction->matrix_matched lle->end spe->end dilution->end sil_is->end matrix_matched->end

References

Enhancing the resolution of Eriocitrin and its isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Eriocitrin and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance chromatographic resolution and achieve accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are Eriocitrin and its common isomers, and why is their separation challenging?

A1: Eriocitrin, a flavanone glycoside found abundantly in citrus fruits, possesses several stereoisomers, including neoeriocitrin.[1][2] These compounds are diastereomers, which are stereoisomers that are not mirror images of each other.[3] While enantiomers have identical physical and chemical properties in an achiral environment, diastereomers have different properties and can be separated by conventional HPLC methods.[4][5] However, their structural similarity often results in co-elution or poor resolution, requiring careful optimization of chromatographic conditions.

Q2: What is the fundamental principle for improving HPLC resolution?

A2: HPLC resolution (Rs) is determined by three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[6][7] To improve the separation between two peaks, one or more of these factors must be optimized.[8][9]

  • Efficiency (N) relates to the sharpness of the peaks and can be increased by using columns with smaller particle sizes or longer lengths.[10][11]

  • Selectivity (α) is the measure of the relative separation between two peaks and is the most powerful factor for improving resolution.[7] It can be altered by changing the mobile phase composition, stationary phase chemistry, or temperature.[8][9]

  • Retention Factor (k) describes how long a compound is retained on the column. Adjusting the mobile phase strength can optimize the retention factor.[7] A resolution value (Rs) of ≥ 1.5 is considered baseline separation.[6][12]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Eriocitrin and its isomers.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

You are observing overlapping peaks for Eriocitrin and its isomers, making accurate quantification impossible.

Logical Approach to Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to diagnosing and resolving poor peak separation.

G Start Poor Resolution (Rs < 1.5) Check_k Is Retention Factor (k) in optimal range (2-10)? Start->Check_k Adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic solvent) Check_k->Adjust_k No Check_alpha Is Selectivity (α) the issue? Check_k->Check_alpha Yes Adjust_k->Check_k Adjust_alpha Modify Selectivity (α) Check_alpha->Adjust_alpha Alpha_Options Change Organic Modifier (ACN vs MeOH) Change Mobile Phase pH Change Column Stationary Phase Adjust_alpha->Alpha_Options Yes Check_N Are peaks broad? (Low Efficiency) Adjust_alpha->Check_N No Alpha_Options->Check_N Adjust_N Improve Efficiency (N) Check_N->Adjust_N Yes End Resolution Achieved (Rs ≥ 1.5) Check_N->End No N_Options Use Longer Column Use Smaller Particle Size Column Optimize Flow Rate & Temperature Adjust_N->N_Options N_Options->End

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Detailed Solutions:

1. Optimize the Mobile Phase

The mobile phase composition is a critical factor influencing the separation of flavonoid isomers.[12]

  • Action: Modify the organic solvent and/or the aqueous phase pH. For reversed-phase HPLC, start by adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase.[7]

  • Protocol: Prepare mobile phases with varying compositions. For example, if your current method uses 20% acetonitrile, test concentrations at 18%, 15%, and 12% to increase the retention factor (k).[9] The addition of a small percentage of acid, such as 0.1% formic or acetic acid, to the aqueous phase is highly recommended to improve peak shape and selectivity for flavonoids.[12][13]

ParameterCondition 1Condition 2Condition 3
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20% B (Isocratic)10-30% B in 20 min15-40% B in 25 min
Rationale Baseline conditionTest gradient elutionEvaluate different organic modifier

2. Evaluate Column Temperature

Temperature affects mobile phase viscosity and can alter selectivity.[3][6]

  • Action: Systematically vary the column temperature.

  • Protocol: Test the separation at different temperatures, for example, 30°C, 35°C, and 40°C.[11] In a study on flavonoid isomers, a column temperature of 40°C was found to be optimal.[14][15] Monitor the resolution factor (Rs) at each temperature to find the optimum.

3. Change the Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to alter selectivity.[8][10]

  • Action: Switch to a column with a different stationary phase.

  • Protocol: If using a standard C18 column, consider trying a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different interaction mechanisms (e.g., π-π interactions) that can significantly improve the separation of aromatic isomers.[9] For particularly difficult separations of stereoisomers, a chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, may be required.[16][17]

Issue 2: Peak Tailing

Peaks for Eriocitrin or its isomers are asymmetrical with a pronounced "tail," which interferes with integration and reduces resolution.

Solutions:

  • Adjust Mobile Phase pH: Peak tailing for ionizable compounds like flavonoids can often be suppressed by adjusting the mobile phase pH.

    • Protocol: Ensure the mobile phase is buffered and its pH is at least 2 units away from the analyte's pKa. Using an acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.7) typically ensures that the phenolic hydroxyl groups are protonated, minimizing undesirable interactions with residual silanols on the silica support.[12]

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, causing peak distortion.[18]

    • Protocol: Use a guard column to protect the analytical column.[18] If tailing persists, disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion.

    • Protocol: Reduce the injection volume or dilute the sample and reinject. Observe if the peak shape improves.

Issue 3: Irreproducible Retention Times

The retention times for your analytes are shifting between runs, compromising peak identification.

General HPLC Method Development Workflow

This diagram illustrates the standard workflow for developing a robust HPLC method, which helps ensure reproducibility.

G cluster_0 Method Development Start Define Separation Goal (Eriocitrin & Isomers) Col_Select Select Column (e.g., C18, 250x4.6mm, 5µm) Start->Col_Select MP_Select Select Mobile Phase (e.g., A: H2O+0.1% FA, B: ACN) Col_Select->MP_Select Initial_Run Perform Initial Run (Scouting Gradient) MP_Select->Initial_Run Optimize Optimize Parameters Initial_Run->Optimize Optimize_Details Adjust Gradient Slope Optimize Temperature Optimize Flow Rate Optimize->Optimize_Details Yes Validate Validate Method (Precision, Accuracy, Linearity) Optimize->Validate No, separation is good Optimize_Details->Validate Routine Routine Analysis Validate->Routine

Caption: Standard workflow for HPLC method development and optimization.

Solutions:

  • Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases are a common cause of retention time variability.

    • Protocol: Always prepare fresh mobile phase for each analysis batch. Use a calibrated pH meter if buffering is required. Pre-mix the mobile phase components or use a reliable gradient proportioning valve on your HPLC system.

  • Stabilize Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Protocol: Use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature before starting the analysis (typically 15-30 minutes).[6][11]

  • Check for Pump Issues: Inconsistent flow from the HPLC pump will cause retention times to shift.

    • Protocol: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump head. Check the pump pressure for stability. If the pressure is fluctuating, the check valves may need cleaning or replacing.

By systematically addressing these common issues, you can enhance the resolution, improve peak shape, and develop a robust and reliable HPLC method for the analysis of Eriocitrin and its isomers.

References

Technical Support Center: Eriocitrin and Gut Microbiota Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of eriocitrin on the gut microbiota.

Frequently Asked Questions (FAQs)

Experimental Design & Controls

  • Q1: What are the essential control groups for an in vivo study on eriocitrin's effect on gut microbiota?

    A1: A well-designed in vivo study should include a minimum of three groups: a control group receiving a standard diet, a group receiving the experimental diet (e.g., high-fat diet) without eriocitrin, and a group receiving the experimental diet with eriocitrin. This design allows for the differentiation of effects caused by the diet itself versus the specific action of eriocitrin.[1][2][3] For dose-response studies, multiple groups with varying concentrations of eriocitrin are necessary.[2]

  • Q2: What is the rationale for using a crossover design in human intervention studies with eriocitrin?

    A2: A crossover design, where each participant serves as their own control by undergoing both the treatment and control phases, is powerful for gut microbiome studies.[3][4] It minimizes inter-individual variability in the gut microbiota, which can be substantial and mask the effects of the intervention.[4] This design typically requires a smaller sample size compared to parallel-group studies.[4]

  • Q3: How can I standardize the gut microbiota of my experimental animals before starting an eriocitrin study?

    A3: Standardization is crucial to reduce variability.[2] Co-housing animals for a period before the experiment, using the same batch of feed and bedding, and maintaining a consistent environment can help normalize the gut microbiota.[2] Fecal microbiota transplantation (FMT) from a single donor source to all animals is a more rigorous method for standardization.

Sample Collection & Processing

  • Q4: What are the best practices for collecting and storing fecal samples for microbiota and SCFA analysis?

    A4: Fecal samples should be collected fresh and immediately frozen at -80°C to prevent changes in the microbial composition and metabolite profiles.[4] For SCFA analysis, acidification of the sample prior to freezing can help preserve the volatile fatty acids. It is crucial to instruct participants in human studies on proper and immediate storage of samples in their home freezers.[4]

Analytical Techniques

  • Q5: Which hypervariable region of the 16S rRNA gene is best for studying gut microbiota changes in response to eriocitrin?

    A5: The V3-V4 region is a commonly used and well-validated target for 16S rRNA gene sequencing in gut microbiome studies.[5] It provides a good balance of length for accurate taxonomic classification and is amenable to widely used sequencing platforms.[5] However, the choice of region can introduce bias, and consistency across a study is paramount.[6][7]

  • Q6: Why is derivatization necessary for SCFA analysis by GC-MS?

    A6: Short-chain fatty acids are highly volatile and hydrophilic, which makes their direct analysis by GC-MS challenging.[8][9] Derivatization converts SCFAs into more volatile and less polar compounds, improving their chromatographic separation and detection sensitivity.[8][9][10]

  • Q7: What are the main metabolites of eriocitrin produced by the gut microbiota?

    A7: The gut microbiota metabolizes eriocitrin into several compounds. The primary metabolites include its aglycone, eriodictyol, as well as hesperetin, homoeriodictyol, and dihydrocaffeic acid.[11][12][13] Further metabolism can lead to the formation of various glucuronidated and sulfated derivatives.[11]

Troubleshooting Guides

16S rRNA Sequencing Analysis

Issue Possible Cause(s) Troubleshooting Steps
No PCR product or weak amplification PCR inhibitors in DNA extract; Low DNA concentration or quality; Primer issues.Dilute DNA template (e.g., 1:25, 1:50) to reduce inhibitor concentration.[14] Confirm DNA quality and quantity using spectrophotometry and gel electrophoresis. Check primer integrity and concentration. Optimize PCR cycling conditions.
High levels of contamination in negative controls Contamination during DNA extraction or PCR setup.Use sterile, DNA-free labware and reagents.[5] Prepare PCR master mixes in a dedicated clean hood. Include extraction kit blanks as negative controls.[3]
Low-quality sequencing reads Issues with library preparation; Sequencing run problems.Ensure high-quality DNA libraries with appropriate adapter ligation. Quantify libraries accurately before pooling. If using Illumina, check the quality of index reads.[14]
Difficulty in taxonomic assignment Short read length; Inappropriate database.Use primers targeting longer hypervariable regions if possible (e.g., V3-V4).[5] Utilize well-curated and updated databases like Greengenes or SILVA. For species-level resolution, consider shotgun metagenomics.[6][15]

Short-Chain Fatty Acid (SCFA) Analysis by GC-MS

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution Inefficient derivatization; Column degradation; Inappropriate GC parameters.Ensure complete dryness of the sample before derivatization if required by the protocol. Optimize derivatization time and temperature. Use a new GC column or trim the existing one. Optimize the GC temperature program and carrier gas flow rate.[16]
Low sensitivity or recovery Incomplete extraction; SCFA volatility; Matrix effects.Acidify the sample to pH < 3 to ensure SCFAs are in their volatile form.[16] Use an appropriate internal standard to correct for extraction efficiency and injection variability.[16] Perform a matrix spike recovery experiment to assess matrix effects.
Inconsistent quantification Instability of derivatives; Inaccurate calibration curve; Variability in sample preparation.Analyze derivatized samples promptly. Prepare fresh calibration standards for each batch. Ensure precise and consistent pipetting during sample preparation and derivatization.
Contamination peaks in chromatogram Contaminated reagents or glassware; Carryover from previous injections.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run solvent blanks between samples to check for carryover.

Eriocitrin Metabolite Analysis by LC-MS/MS

Issue Possible Cause(s) Troubleshooting Steps
Difficulty in identifying known metabolites Low abundance in the sample; Inefficient extraction; Suboptimal MS parameters.Concentrate the sample extract. Optimize the extraction solvent and method for flavonoids.[17] Optimize MS parameters (e.g., collision energy, cone voltage) for the specific metabolites of interest.[18]
Co-elution of isomeric metabolites Inadequate chromatographic separation.Optimize the LC gradient, flow rate, and column temperature.[19] Consider using a different column chemistry (e.g., C18, HILIC).
Matrix effects leading to ion suppression or enhancement Co-eluting compounds from the biological matrix interfering with ionization.Use a more effective sample cleanup method (e.g., solid-phase extraction).[19] Dilute the sample extract. Use a matrix-matched calibration curve or stable isotope-labeled internal standards.
In-source fragmentation or adduct formation High source temperature or cone voltage; Presence of salts in the mobile phase.Optimize MS source conditions. Use mobile phase additives that promote the formation of a single, stable adduct.

Data Presentation

Table 1: Effect of Eriocitrin on Gut Microbiota Composition in Mice

Taxonomic LevelGroupRelative Abundance (%)Fold Change (Eriocitrin vs. Control)p-value
PhylumControl
Firmicutes55.2
Bacteroidetes35.8
Actinobacteria3.1
Eriocitrin
Firmicutes65.4+1.18<0.05
Bacteroidetes25.1-0.70<0.01
Actinobacteria5.3+1.71<0.05
GenusControl
Lachnospiraceae_UCG_0061.2
Eriocitrin
Lachnospiraceae_UCG_0063.5+2.92<0.05

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[11][13][20]

Table 2: Effect of Eriocitrin on Fecal Short-Chain Fatty Acid (SCFA) Concentrations in Mice

SCFAControl Group (µmol/g)Eriocitrin Group (µmol/g)% Increasep-value
Acetate45.3 ± 5.152.1 ± 6.315.0%>0.05
Propionate12.8 ± 2.415.2 ± 3.118.8%>0.05
Butyrate8.5 ± 1.914.6 ± 2.871.8%<0.01
Valerate1.1 ± 0.32.5 ± 0.6127.3%<0.05
Hexanoate0.4 ± 0.11.0 ± 0.2150.0%<0.01

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[11][13][20]

Experimental Protocols

Protocol 1: 16S rRNA Gene Amplicon Sequencing

  • DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit optimized for stool, such as the QIAamp PowerFecal Pro DNA Kit. Include extraction blanks as negative controls.[14]

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using primers such as 341F and 806R.[5] Use a high-fidelity DNA polymerase to minimize PCR errors.[14]

  • Library Preparation: Purify the PCR products and attach sequencing adapters and indices using a library preparation kit (e.g., Nextera XT).

  • Sequencing: Sequence the pooled and quantified libraries on an Illumina MiSeq platform using a 2x300 bp paired-end run.

  • Data Analysis: Process the raw sequencing data using a pipeline like QIIME2 or DADA2 for quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic assignment against a reference database (e.g., SILVA, Greengenes).[5][21]

Protocol 2: SCFA Analysis by GC-MS

  • Sample Preparation: Homogenize fecal samples in a suitable solvent (e.g., ethanol).[22]

  • Extraction: Add an internal standard (e.g., 2-ethylbutyric acid) and acidify the sample to pH < 3.[16] Extract the SCFAs with a solvent like diethyl ether.

  • Derivatization: Evaporate the solvent and derivatize the SCFAs using an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the SCFA derivatives.

  • Quantification: Identify and quantify the SCFAs based on their retention times and mass spectra compared to a calibration curve of authentic standards.[8]

Protocol 3: Eriocitrin Metabolite Profiling by LC-MS/MS

  • Extraction: Extract metabolites from fecal or plasma samples with a solvent mixture like 75% methanol with 0.1% formic acid.[17]

  • Cleanup: Perform a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[19]

  • LC Separation: Separate the metabolites on a C18 reverse-phase column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[17][19]

  • MS/MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF) in both positive and negative ionization modes.[23] Use data-dependent or data-independent acquisition to collect fragmentation data.

  • Data Analysis: Process the data using software like MZmine or XCMS to detect features, align chromatograms, and identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns to authentic standards or databases.[19]

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_microbiota Microbiota Analysis cluster_scfa SCFA Analysis cluster_metabolite Metabolite Profiling fecal_sample Fecal Sample Collection (-80°C Storage) dna_extraction DNA Extraction fecal_sample->dna_extraction scfa_extraction SCFA Extraction & Derivatization fecal_sample->scfa_extraction met_extraction Metabolite Extraction fecal_sample->met_extraction pcr 16S rRNA PCR dna_extraction->pcr sequencing Sequencing pcr->sequencing bioinformatics Bioinformatics sequencing->bioinformatics gcms GC-MS scfa_extraction->gcms scfa_quant Quantification gcms->scfa_quant lcms LC-MS/MS met_extraction->lcms met_id Identification lcms->met_id

Caption: Experimental workflow for analyzing the effects of eriocitrin on the gut.

eriocitrin_metabolism eriocitrin Eriocitrin eriodictyol Eriodictyol eriocitrin->eriodictyol Gut Microbiota (Deglycosylation) hesperetin Hesperetin eriodictyol->hesperetin Isomerization dihydrocaffeic_acid Dihydrocaffeic Acid eriodictyol->dihydrocaffeic_acid Ring Fission phase_II Phase II Metabolites (Glucuronides, Sulfates) eriodictyol->phase_II Host Metabolism hesperetin->phase_II Host Metabolism

Caption: Simplified metabolic pathway of eriocitrin in the gut.

troubleshooting_logic start Problem Encountered (e.g., No PCR Product) check_dna Check DNA Quality & Quantity start->check_dna dilute_dna Dilute DNA Template check_dna->dilute_dna Inhibitors Suspected optimize_pcr Optimize PCR Conditions check_dna->optimize_pcr DNA OK success Problem Resolved dilute_dna->success check_primers Check Primer Integrity optimize_pcr->check_primers check_primers->success

Caption: Troubleshooting logic for a common experimental issue.

References

Validation & Comparative

Comparative Analysis of Eriocitrin and Hesperidin Bioavailability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the bioavailability of two prominent citrus flavanones, Eriocitrin and Hesperidin. For researchers and drug development professionals, understanding the pharmacokinetic profiles of these compounds is crucial for harnessing their therapeutic potential. This document synthesizes experimental data to objectively compare their absorption, metabolism, and overall bioavailability, highlighting the structural differences that dictate their physiological fate.

Structural Differences and Physicochemical Properties

Eriocitrin and Hesperidin are both flavanone glycosides, but a subtle difference in their chemical structure significantly impacts their bioavailability. Hesperidin possesses a methoxy (–OCH₃) group on its B-ring, while Eriocitrin has a hydroxyl (–OH) group in the same position. This ortho-dihydroxyl moiety on Eriocitrin confers higher water solubility compared to the more insoluble Hesperidin[1]. This difference in solubility is a primary factor influencing their subsequent metabolism and absorption.

Metabolic Pathway Overview

The bioavailability of both Eriocitrin and Hesperidin is low, and they undergo extensive metabolism primarily orchestrated by the gut microbiota.[2][3]

  • Initial Hydrolysis: In their native glycoside forms (attached to a rutinose sugar), both compounds are poorly absorbed in the upper gastrointestinal tract.[3][4] Upon reaching the colon, gut microbial enzymes, specifically α-rhamnosidases, cleave the rutinose moiety.[2][5] This enzymatic action releases their respective aglycones: Eriodictyol from Eriocitrin and Hesperetin from Hesperidin.[4]

  • Absorption and Phase II Metabolism: The released aglycones (Eriodictyol and Hesperetin) are then absorbed.[4] Following absorption, they undergo extensive phase II metabolism, including glucuronidation, sulfation, and methylation.[6][7][8]

  • Circulating Metabolites: Consequently, the compounds detected in systemic circulation are not the parent glycosides but rather a variety of phase-II conjugated metabolites.[1][8][9] Pharmacokinetic studies have identified numerous metabolites for both flavanones in plasma, urine, and various tissues.[6][10][11][12]

The superior solubility of Eriocitrin is hypothesized to facilitate more efficient enzymatic action by gut microbiota, leading to a greater and faster release of its aglycone, Eriodictyol, for absorption.[1][9]

Comparative Pharmacokinetic Data

A randomized, crossover human pharmacokinetic study provides direct comparative data on the bioavailability of metabolites derived from Eriocitrin and Hesperidin. The study demonstrated that after consuming an Eriocitrin-rich lemon extract, the plasma and urinary concentrations of all flavanone-derived metabolites were significantly higher than after consuming a Hesperidin-rich orange extract.[1][4][9][13]

The key pharmacokinetic parameters for the total plasma metabolites are summarized below.

ParameterEriocitrin-Rich ExtractHesperidin-Rich ExtractSignificance
Tmax (Time to Max. Concentration) 6.0 ± 0.4 hours8.0 ± 0.5 hoursMetabolites appear faster
Cmax (Max. Plasma Concentration) Significantly HigherSignificantly LowerHigher peak concentration
AUC (Area Under the Curve) Significantly HigherSignificantly LowerGreater overall exposure
(Data sourced from a human pharmacokinetic study comparing lemon (Eriocitrin) and orange (Hesperidin) extracts)[1][8][9][13]

These results strongly indicate that Eriocitrin leads to a more rapid absorption and greater overall systemic exposure of its bioactive metabolites compared to Hesperidin.[1][9][13]

Experimental Protocols and Visualizations

A. Key Experimental Protocol: Human Pharmacokinetic Study

The data presented above was generated from a robustly designed clinical trial. The methodology is detailed below for replication and reference.

  • Study Design : A randomized, double-blind, crossover, single-dose pharmacokinetic trial.[8][9]

  • Participants : The study involved 16 healthy volunteers.[1][4]

  • Intervention : Participants were randomly allocated to consume either an Eriocitrin-rich lemon extract or a Hesperidin-rich orange extract. The administered dose was equal for the primary flavanone in each extract (260 mg of Eriocitrin or 260 mg of Hesperidin).[1] The extracts were consumed with a high-fat, high-sugar meal. A washout period was observed between the two intervention phases.[1][9]

  • Sample Collection : Blood and urine samples were collected at multiple time points over a 24-hour period to analyze the time-course of metabolite concentrations.[9][14]

  • Analytical Methodology :

    • Sample Preparation : Plasma samples were prepared using protein precipitation with an acetonitrile/formic acid mixture. Urine samples were diluted and filtered.[9]

    • Instrumentation : The analysis of flavanone-derived metabolites was performed using an Ultra-High-Performance Liquid Chromatography system coupled to a Quadrupole-Time-of-Flight Mass Spectrometer (UPLC-ESI-QTOF-MS).[9]

    • Detection : The mass spectrometer operated in negative electrospray ionization (ESI) mode, with detection and quantification performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.[15][16][17]

B. Visualizations

The following diagrams illustrate the experimental workflow and metabolic pathways described.

G cluster_0 Phase 1: Recruitment & Randomization cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Recruitment Recruit 16 Healthy Volunteers Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization into Two Crossover Groups Screening->Randomization GroupA Group A: Consume Eriocitrin Extract (with HFHS Meal) Randomization->GroupA GroupB Group B: Consume Hesperidin Extract (with HFHS Meal) Randomization->GroupB Sampling1 24h Blood & Urine Sample Collection GroupA->Sampling1 GroupB->Sampling1 Washout Washout Period Sampling1->Washout Preparation Plasma & Urine Sample Preparation Sampling1->Preparation Crossover Groups Switch Interventions Sampling2 24h Blood & Urine Sample Collection Crossover->Sampling2 Sampling2->Preparation Analysis UPLC-ESI-QTOF-MS Metabolite Analysis Preparation->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Experimental workflow for the comparative human pharmacokinetic study.

G Eriocitrin Eriocitrin (from Lemon) Eriodictyol Eriodictyol (Aglycone) Eriocitrin->Eriodictyol Gut Microbiota (Hydrolysis) Absorb Absorption (Colon) Eriodictyol->Absorb Hesperidin Hesperidin (from Orange) Hesperetin Hesperetin (Aglycone) Hesperidin->Hesperetin Gut Microbiota (Hydrolysis) Hesperetin->Absorb Metabolism Phase I & II Metabolism (Glucuronidation, Sulfation, Methylation) Absorb->Metabolism Circulation Circulating Phase-II Metabolites Metabolism->Circulation

Caption: Generalized metabolic pathways of Eriocitrin and Hesperidin.

G Metabolites Circulating Flavanone Metabolites (Eriodictyol/Hesperetin Conjugates) Cell Target Cells Metabolites->Cell Antioxidant_Response Increased Antioxidant Enzyme Expression (e.g., Nrf2 pathway) Metabolites->Antioxidant_Response upregulates Anti_inflammatory_Response Inhibition of Pro-inflammatory Signaling (e.g., NF-κB) Metabolites->Anti_inflammatory_Response inhibits ROS Reactive Oxygen Species (ROS) Cell->ROS Inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Cell->Inflammation Antioxidant_Response->ROS neutralizes Anti_inflammatory_Response->Inflammation reduces

Caption: Simplified signaling pathways modulated by flavanone metabolites.

Conclusion and Implications

Experimental evidence from a comparative human pharmacokinetic study robustly demonstrates that Eriocitrin exhibits superior bioavailability compared to Hesperidin.[1][9][13] The primary driver for this difference is Eriocitrin's higher aqueous solubility, which likely enhances its metabolism by gut microbiota, leading to a more efficient release and absorption of its aglycone.[1]

The clinical data shows that administration of Eriocitrin results in a faster onset, higher peak plasma concentrations (Cmax), and greater total systemic exposure (AUC) of its derived metabolites.[1][8][9][13] For researchers and developers, this suggests that Eriocitrin may be a more effective vehicle for delivering bioactive flavanone metabolites into the bloodstream. These findings are critical for designing future clinical trials and developing functional foods or therapeutics aimed at leveraging the antioxidant, anti-inflammatory, and metabolic benefits of these citrus compounds.[6][18][19][20]

References

Eriocitrin's Anti-Diabetic Efficacy in Mouse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-diabetic properties of eriocitrin in high-fat diet-induced diabetic mouse models reveals significant improvements in glycemic control and metabolic parameters. This guide provides a comparative analysis of eriocitrin against established and emerging therapeutic alternatives, namely metformin, hesperidin, and naringin, supported by experimental data from murine studies.

Eriocitrin, a flavonoid predominantly found in citrus fruits, has demonstrated potent anti-diabetic effects in preclinical studies. Research in C57BL/6J mice fed a high-fat diet (HFD), a standard model for inducing obesity and type 2 diabetes, highlights eriocitrin's ability to mitigate hyperglycemia, improve insulin sensitivity, and positively modulate lipid profiles. This guide synthesizes the available data to offer a clear comparison of its efficacy.

Comparative Efficacy on Metabolic Parameters

The anti-diabetic effects of eriocitrin and its comparators have been quantified across several key metabolic indicators in HFD-fed C57BL/6J mice. The following tables summarize the reported data, providing a clear comparison of their in vivo efficacy.

Table 1: Effects on Glycemic Control and Insulin Sensitivity

CompoundDosageTreatment DurationFasting Blood GlucoseSerum InsulinHOMA-IRReference
Eriocitrin 25 mg/kg/day4 weeks↓ 25%↓ 35%↓ 34%[1]
Metformin 150 mg/kg/day4 weeksSignificantly ↓Significantly ↓Significantly improved[2]
Hesperidin 100 mg/kg/day4 weeksSignificantly ↓Significantly ↓Significantly ↓[3]
Naringin 100 mg/kg/day12 weeksSignificantly ↓Not specifiedNot specified[4]

Table 2: Effects on Body Weight and Lipid Profile

CompoundDosageTreatment DurationBody Weight GainSerum TriacylglycerolsSerum Total Cholesterol
Eriocitrin 25 mg/kg/day4 weeksNot significantly affected↓ 31%↓ 6%
Metformin 150 mg/kg/day4 weeksSignificantly ↓Not specifiedNot specified
Hesperidin 100 mg/kg/day16 weeksImprovedImproved
Naringin 100 mg/kg/day12 weeksSignificantly ↓

Experimental Protocols

The validation of these anti-diabetic effects relies on standardized experimental procedures. Below are the detailed methodologies for the animal models and key metabolic tests cited in the comparative data.

High-Fat Diet (HFD)-Induced Diabetic Mouse Model
  • Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.

  • Diet: Mice are fed a high-fat diet, typically containing 45% to 60% of calories from fat, for a period of 4 to 12 weeks to induce a pre-diabetic or diabetic phenotype.

  • Compound Administration: Test compounds (eriocitrin, metformin, hesperidin, naringin) are administered orally, either mixed in the diet or via gavage, at the dosages specified in the tables above.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial assay to assess how effectively the body clears glucose from the bloodstream.

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein (time 0).

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose clearance.

Molecular Mechanisms and Signaling Pathways

Eriocitrin and the compared compounds exert their anti-diabetic effects by modulating key signaling pathways involved in glucose and lipid metabolism. The primary pathways implicated are the AMP-activated protein kinase (AMPK) and the insulin signaling pathway.

Eriocitrin's Impact on Cellular Signaling

Eriocitrin is believed to activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK can lead to increased glucose uptake in muscle and other tissues and can suppress glucose production in the liver. Furthermore, eriocitrin may enhance the insulin signaling cascade, leading to improved insulin sensitivity.

Eriocitrin_Signaling cluster_0 AMPK Pathway cluster_1 Insulin Signaling Pathway Eriocitrin Eriocitrin AMPK AMPK Eriocitrin->AMPK Activates Insulin_Receptor Insulin_Receptor Eriocitrin->Insulin_Receptor Enhances signaling GLUT4 GLUT4 AMPK->GLUT4 Promotes translocation Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Increases IRS IRS-1/2 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->GLUT4 Promotes translocation Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Inhibits

Eriocitrin's dual action on AMPK and insulin signaling pathways.

Comparative Mechanisms of Action

Metformin, a widely prescribed anti-diabetic drug, primarily acts through the activation of AMPK. Hesperidin and naringin, other citrus flavonoids, also exhibit anti-diabetic properties through mechanisms that involve the modulation of AMPK and insulin signaling pathways, similar to eriocitrin.

Comparative_Mechanisms cluster_Eriocitrin Eriocitrin cluster_Metformin Metformin cluster_Hesperidin Hesperidin cluster_Naringin Naringin Eriocitrin_Node Eriocitrin E_AMPK ↑ AMPK Activation Eriocitrin_Node->E_AMPK E_Insulin ↑ Insulin Sensitivity Eriocitrin_Node->E_Insulin Metformin_Node Metformin M_AMPK ↑ AMPK Activation Metformin_Node->M_AMPK Hesperidin_Node Hesperidin H_AMPK ↑ AMPK Activation Hesperidin_Node->H_AMPK H_Insulin ↑ Insulin Signaling Hesperidin_Node->H_Insulin Naringin_Node Naringin N_AMPK ↑ AMPK Activation Naringin_Node->N_AMPK N_Insulin ↑ Insulin Sensitivity Naringin_Node->N_Insulin

References

Eriocitrin's Antioxidant Prowess: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the nuanced differences in the antioxidant capabilities of citrus flavonoids is paramount. This guide provides an objective comparison of eriocitrin against other prevalent citrus flavonoids, supported by experimental data from key antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of eriocitrin, hesperidin, and naringin has been evaluated using various in vitro assays. The following table summarizes their performance, primarily focusing on the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.

Antioxidant AssayEriocitrin (IC50, µM)Hesperidin (IC50, µM)Naringin (IC50, µM)Reference Compound (Trolox/Ascorbic Acid)
DPPH 10.32 ± 0.89[1]46.85 ± 2.41[1]~911.007.91 ± 0.11 (Trolox)[1]
ABTS (TEAC) 11.24 ± 0.91[1]8.81 ± 0.53[1]~715.438.11 ± 0.13 (Trolox)[1]
ORAC 4.66 ± 0.18[1]6.71 ± 0.29[1]Not widely reported15.24 ± 0.63 (Trolox)[1]
FRAP 12.01 ± 1.03[1]59.32 ± 3.11[1]Not widely reported10.14 ± 0.22 (Trolox)[1]

Note: Data for eriocitrin and hesperidin are from a single comparative study for consistency[1]. Naringin data is sourced from separate studies and should be compared with caution due to potential variations in experimental conditions. A study on hesperidin and its aglycone hesperetin reported DPPH and ABTS SC50 values for hesperidin as 896.21 ± 0.15 µM and 796.02 ± 0.12 µM, respectively, which are considerably higher than those in the primary comparative study, highlighting the importance of direct comparisons under identical conditions[2].

The data indicates that eriocitrin demonstrates superior radical scavenging activity in the DPPH and FRAP assays compared to hesperidin[1]. In the ORAC assay, both eriocitrin and hesperidin show potent activity, surpassing the reference compound Trolox[1]. In the ABTS assay, hesperidin exhibits slightly better activity than eriocitrin[1]. The higher antioxidant activity of eriocitrin compared to hesperidin is attributed to the presence of an ortho-dihydroxyl moiety in its B-ring, which enhances its radical scavenging capacity[3].

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and critical evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : A solution of DPPH is prepared in methanol to a concentration of 10⁻⁴ M.

  • Reaction Mixture : 37.5 µL of the test flavonoid (at various concentrations, e.g., 3.13–6400 µM) or the reference compound (e.g., Trolox, 2.5–20 µM) is added to 1.5 mL of the DPPH methanol solution.

  • Incubation : The mixture is vortexed for 10 seconds and incubated in the dark at room temperature for 20 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay (TEAC)

This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation.

  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 1.7 mM ABTS solution with a 4.3 mM potassium persulfate solution (in a 5:1 v/v ratio). The mixture is incubated in the dark at room temperature for 12-16 hours. The resulting solution is then diluted with deionized water to achieve an absorbance of 0.7 ± 0.02 at 734 nm.

  • Reaction Mixture : 50 µL of the test flavonoid (e.g., 2.0–64 µM) or the reference compound (e.g., Trolox, 2.50–20 µM) is added to 1 mL of the diluted ABTS•+ solution.

  • Incubation : The mixture is incubated in the dark at room temperature for 6 minutes.

  • Measurement : The absorbance is recorded at 734 nm.

  • Calculation : The IC50 value is determined from the plot of inhibition percentage against the concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation : A 10 nM fluorescein solution and a 153 mM AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride) solution are prepared in a 75 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture : In a 96-well black microplate, 25 µL of the test flavonoid (e.g., 0.5–16 µM) or the reference compound (e.g., Trolox, 1–8 µM) is mixed with 150 µL of the fluorescein solution.

  • Incubation : The plate is incubated at 37 °C for 10 minutes.

  • Reaction Initiation : 25 µL of the AAPH solution is added to initiate the reaction.

  • Measurement : Fluorescence is measured every minute for 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve, and the IC50 value is subsequently determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37 °C before use.

  • Reaction Mixture : 25 µL of the test flavonoid (e.g., 2.0–128 µM) or the reference compound (e.g., Trolox, 1.25–20 µM) is added to 175 µL of the FRAP reagent.

  • Incubation : The mixture is incubated at 37 °C for 4 minutes.

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and methodologies.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Transcription Gene Transcription Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Conformational Change Flavonoids Citrus Flavonoids (e.g., Eriocitrin) Flavonoids->Nrf2 Stabilization/ Activation

Caption: Nrf2 signaling pathway activation by citrus flavonoids.

DPPH_Workflow Prep_DPPH Prepare 10⁻⁴ M DPPH solution in methanol Reaction Mix 37.5 µL of sample with 1.5 mL of DPPH solution Prep_DPPH->Reaction Prep_Samples Prepare serial dilutions of flavonoids and reference (e.g., Trolox) Prep_Samples->Reaction Incubation Incubate in the dark at room temperature for 20 min Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and determine IC50 value Measurement->Calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

Eriocitrin's Cellular Impact: A Cross-Validation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparative guide provides a comprehensive analysis of the effects of Eriocitrin, a flavonoid predominantly found in citrus fruits, across various human cell lines. The data presented here, compiled from multiple independent studies, offers researchers, scientists, and drug development professionals a consolidated resource to evaluate the multifaceted activities of this natural compound. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by Eriocitrin.

Quantitative Assessment of Eriocitrin's Bioactivity

The efficacy of Eriocitrin in modulating cellular processes varies significantly across different cell types. The following tables summarize the key quantitative findings from studies on hepatocellular carcinoma, lung adenocarcinoma, breast cancer, and endothelial cell lines.

Cell LineAssayKey FindingsReference
Hepatocellular Carcinoma (HepG2, Huh7) Cell Viability (MTT Assay)Eriocitrin inhibited the proliferation of HepG2 and Huh7 cells in a concentration-dependent manner.[1][2]
Cell Cycle AnalysisArrested cell cycle in the S phase.[1][2]
Apoptosis Assay (FACS)Induced apoptosis by activating the mitochondria-involved intrinsic signaling pathway.[1][2]
Western BlotActivated Caspase-9, -7, and -3 in a time- and concentration-dependent manner.[1]
Lung Adenocarcinoma (A549, H1299) Cell Viability (CCK8 Assay)Significantly depressed cell viability in a concentration-dependent manner.[3]
Cell Migration (Wound Healing & Transwell)Strongly inhibited cell migration and invasion.[3]
Western Blot & RT-PCRInhibited the Epithelial-Mesenchymal Transition (EMT) by upregulating E-cadherin and downregulating N-cadherin and Snail.[3]
Ferroptosis AssayInduced ferroptosis, evidenced by increased Reactive Oxygen Species (ROS) levels and downregulation of Nrf-2, SLC7A11, and GPX4.[3]
Breast Cancer (MCF-7) Cell Proliferation AssaySuppressed cell proliferation.[4][5]
Apoptosis AssayInduced apoptosis through the modulation of JAK2/STAT3 and JNK/p38 MAPKs signaling pathways.[4][5]
ROS MeasurementStrongly enhanced the generation of Reactive Oxygen Species (ROS).[4][5]
Western BlotSuppressed STAT3 phosphorylation and nuclear translocation; activated pro-apoptotic factors like Bax and caspases while suppressing anti-apoptotic proteins like Bcl-2.[4]
Human Umbilical Vein Endothelial Cells (HUVEC) Angiogenesis (Tube Formation Assay)Significantly suppressed the formation of new blood vessels.[6]
Western BlotInhibited the phosphorylation of VEGFR2 and downstream signaling molecules in the PI3K/AKT/mTOR and MAPK/ERK pathways.[6]
Apoptosis AssayInduced apoptosis in tube-forming HUVECs by activating caspases.[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays (MTT & CCK8)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of Eriocitrin or DMSO as a vehicle control.

  • Incubation: Cells were incubated for the specified time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • MTT Assay: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

    • CCK8 Assay: 10 µL of CCK8 solution was added to each well, and the plates were incubated for 1-4 hours.

  • Measurement:

    • MTT Assay: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

    • CCK8 Assay: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control group.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells were washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20-40 µg) were separated by SDS-PAGE.

  • Transfer: The separated proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry
  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: The stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) was determined.

Visualizing Eriocitrin's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Eriocitrin in different cellular contexts.

Eriocitrin_Hepatocellular_Carcinoma Eriocitrin Eriocitrin Mitochondria Mitochondria Eriocitrin->Mitochondria activates p53 p53 Eriocitrin->p53 upregulates Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase7 Caspase-7 Caspase9->Caspase7 Caspase3 Caspase-3 Caspase7->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CyclinA Cyclin A p53->CyclinA upregulates CyclinD3 Cyclin D3 p53->CyclinD3 upregulates CDK6 CDK6 p53->CDK6 upregulates S_Phase_Arrest S Phase Arrest CyclinA->S_Phase_Arrest CyclinD3->S_Phase_Arrest CDK6->S_Phase_Arrest

Caption: Eriocitrin's effect on hepatocellular carcinoma cells.

Eriocitrin_Lung_Adenocarcinoma Eriocitrin Eriocitrin Nrf2 Nrf-2 Eriocitrin->Nrf2 downregulates SLC7A11 SLC7A11 Eriocitrin->SLC7A11 downregulates GPX4 GPX4 Eriocitrin->GPX4 downregulates Snail Snail Eriocitrin->Snail downregulates ROS ROS ↑ Nrf2->ROS SLC7A11->ROS GPX4->ROS Ferroptosis Ferroptosis ROS->Ferroptosis EMT EMT Inhibition Ferroptosis->EMT E_cadherin E-cadherin ↑ Snail->E_cadherin N_cadherin N-cadherin ↓ Snail->N_cadherin E_cadherin->EMT N_cadherin->EMT

Caption: Eriocitrin's dual action on lung adenocarcinoma cells.

Eriocitrin_Breast_Cancer Eriocitrin Eriocitrin ROS ROS Generation ↑ Eriocitrin->ROS JAK2 JAK2 Eriocitrin->JAK2 inhibits JNK_p38 JNK/p38 MAPK ROS->JNK_p38 activates STAT3 STAT3 JAK2->STAT3 Bcl2 Bcl-2 ↓ STAT3->Bcl2 regulates Bax Bax ↑ JNK_p38->Bax activates Caspases Caspases ↑ JNK_p38->Caspases activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspases->Apoptosis

Caption: Eriocitrin's pro-apoptotic signaling in breast cancer cells.

Eriocitrin_HUVEC Eriocitrin Eriocitrin VEGFR2 p-VEGFR2 Eriocitrin->VEGFR2 inhibits PI3K PI3K VEGFR2->PI3K MAPK_ERK MAPK/ERK VEGFR2->MAPK_ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis Inhibition mTOR->Angiogenesis MAPK_ERK->Angiogenesis

Caption: Eriocitrin's anti-angiogenic effects on HUVEC cells.

References

Eriocitrin's Antioxidant Power: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research highlights the potent antioxidant activity of eriocitrin, a flavonoid predominantly found in lemons. This guide provides a comparative analysis of its efficacy in both living organisms (in vivo) and controlled laboratory settings (in vitro), offering valuable insights for researchers, scientists, and drug development professionals. The data presented underscores eriocitrin's potential as a therapeutic agent against oxidative stress-related pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from both in vivo and in vitro studies, providing a clear comparison of eriocitrin's antioxidant effects.

Table 1: In Vivo Antioxidant Activity of Eriocitrin in a Rat Model of Acute Kidney Injury
BiomarkerControl Group (Sham)Ischemia/Reperfusion (IR) GroupEriocitrin (15 mg/kg) + IREriocitrin (30 mg/kg) + IREriocitrin (60 mg/kg) + IR
Superoxide Dismutase (SOD) Activity (U/mg protein) ~55~25~35~45~50
Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) ~40~15~25~30~35
Malondialdehyde (MDA) Level (nmol/mg protein) ~2~8~6~4~3

Note: The values presented are approximate and have been synthesized from graphical representations in the cited literature for comparative purposes.[1]

Table 2: In Vitro Antioxidant Activity of Eriocitrin
AssayIC50 Value (µM)
DPPH Radical Scavenging Data Not Available in Search Results
ABTS Radical Scavenging Data Not Available in Search Results
FRAP (Ferric Reducing Antioxidant Power) Data Not Available in Search Results
ORAC (Oxygen Radical Absorbance Capacity) Data Not Available in Search Results

Note: While numerous studies confirm eriocitrin's in vitro antioxidant and radical scavenging capabilities[2][3], specific IC50 values for purified eriocitrin in common antioxidant assays were not available in the reviewed literature. The provided data often pertains to plant extracts containing eriocitrin or other flavonoids.

Experimental Protocols

This section details the methodologies employed in the key in vivo studies cited, providing a framework for the reproducibility of the presented data.

In Vivo Model: Ischemia/Reperfusion-Induced Acute Kidney Injury in Rats
  • Animal Model: Male Sprague-Dawley rats were utilized for this study.

  • Induction of Injury: Acute kidney injury was induced through ischemia/reperfusion (IR). This involved clamping the renal artery and vein for a specified duration, followed by reperfusion to simulate the damage caused by a temporary loss of blood flow.

  • Eriocitrin Administration: Eriocitrin was administered to the rats at varying doses (e.g., 15, 30, and 60 mg/kg) prior to the induction of ischemia.[1]

  • Tissue Collection: Following the experimental period, the rats were euthanized, and kidney tissues were collected for subsequent biochemical analysis.

Measurement of Antioxidant Enzymes and Lipid Peroxidation
  • Tissue Preparation: Kidney tissue samples were homogenized in a cold buffer solution (e.g., PBS, pH 7.4) to create a tissue homogenate.[1][4] This homogenate was then centrifuged to separate the supernatant, which was used for the assays.[4]

  • Superoxide Dismutase (SOD) Activity Assay: The activity of SOD was determined using a colorimetric assay kit, often employing the WST-1 method. This method is based on the inhibition of the rate of formazan dye formation by SOD. The absorbance is measured spectrophotometrically, and the SOD activity is expressed as units per milligram of protein.

  • Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity was measured using a colorimetric assay. This assay typically involves the reduction of an organic hydroperoxide by GSH-Px, which is coupled to the oxidation of NADPH by glutathione reductase. The decrease in absorbance at a specific wavelength (e.g., 340 nm) is monitored to determine the enzyme's activity, expressed as units per milligram of protein.[5][6][7]

  • Malondialdehyde (MDA) Assay: The level of MDA, a marker of lipid peroxidation, was quantified using the thiobarbituric acid reactive substances (TBARS) assay. This method involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at a high temperature to form a colored adduct. The absorbance of this adduct is measured spectrophotometrically (e.g., at 532 nm) to determine the MDA concentration, which is expressed as nanomoles per milligram of protein.[4][8][9]

Key Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by eriocitrin's antioxidant activity and a typical experimental workflow.

eriocitrin_nrf2_pathway Eriocitrin Eriocitrin DUSP14 DUSP14 (Dual-specificity phosphatase 14) Eriocitrin->DUSP14 Upregulates Nrf2 Nrf2 DUSP14->Nrf2 Promotes NFkB NF-κB DUSP14->NFkB Inactivates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH-Px) ARE->Antioxidant_Enzymes Induces Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces Expression Inflammation Inflammation Inflammatory_Cytokines->Inflammation Promotes

Caption: Eriocitrin's modulation of the Nrf2/NF-κB signaling pathway.

experimental_workflow Animal_Model Animal Model (Sprague-Dawley Rats) Grouping Grouping (Control, IR, Eriocitrin + IR) Animal_Model->Grouping Treatment Eriocitrin Administration Grouping->Treatment IR_Induction Ischemia/Reperfusion Induction Treatment->IR_Induction Tissue_Collection Kidney Tissue Collection IR_Induction->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Biochemical_Assays Biochemical Assays (SOD, GSH-Px, MDA) Homogenization->Biochemical_Assays Data_Analysis Data Analysis and Comparison Biochemical_Assays->Data_Analysis

Caption: In vivo experimental workflow for assessing eriocitrin's antioxidant activity.

Discussion and Conclusion

The collective evidence strongly supports the potent antioxidant properties of eriocitrin, demonstrated through both in vivo and in vitro studies. In vivo, eriocitrin has been shown to significantly mitigate oxidative stress in animal models by enhancing the activity of crucial antioxidant enzymes like SOD and GSH-Px, while concurrently reducing levels of lipid peroxidation, as indicated by decreased MDA levels.[1] Mechanistically, these effects appear to be mediated, at least in part, through the upregulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and the downregulation of the pro-inflammatory NF-κB pathway.[5][10]

While direct quantitative comparisons of radical scavenging activity through standardized in vitro assays like DPPH and ABTS are currently limited by the lack of specific IC50 values for purified eriocitrin in the available literature, the existing research consistently points to its ability to directly neutralize free radicals.[2][3]

References

Eriocitrin and its Metabolite Eriodictyol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the bioavailability, antioxidant, and anti-inflammatory properties of the citrus flavonoid eriocitrin and its primary metabolite, eriodictyol, reveals a synergistic relationship where the parent compound's superior solubility enhances the delivery of the more bioactive aglycone.

Eriocitrin, a flavanone glycoside abundant in citrus fruits, particularly lemons, is metabolized in vivo to its aglycone form, eriodictyol. This bioconversion is a critical determinant of its biological activity, as the resulting metabolites are largely responsible for the observed therapeutic effects. This guide provides a detailed comparison of the efficacy of eriocitrin and eriodictyol, supported by experimental data on their bioavailability, antioxidant capacity, and anti-inflammatory mechanisms.

Bioavailability and Metabolism: Eriocitrin as a Pro-drug

Eriocitrin's chemical structure, featuring a rutinose sugar moiety, confers higher water solubility compared to its aglycone, eriodictyol. This enhanced solubility is thought to facilitate its transit to the colon, where gut microbiota hydrolyze the glycosidic bond, releasing eriodictyol. Subsequently, eriodictyol and other metabolites are absorbed into the bloodstream.

Pharmacokinetic studies in rats have shown that after oral administration of eriocitrin, it is extensively metabolized, with eriodictyol and its conjugated forms being major metabolites identified in plasma and various tissues.[1][2] The total bioavailability of eriocitrin itself is low (less than 1%), underscoring its role as a precursor for the systemic delivery of its metabolites.[1][2]

A human pharmacokinetic study comparing a lemon extract rich in eriocitrin to an orange extract rich in hesperidin (another flavonoid) demonstrated that the total plasma concentration of all metabolites was higher after consumption of the lemon extract.[3] This suggests that eriocitrin's greater solubility may lead to a more efficient generation and absorption of its bioactive metabolites.[3]

Table 1: Comparative Pharmacokinetic Parameters of Eriocitrin Metabolites in Rats

ParameterValueReference
Eriocitrin Total Bioavailability < 1%[1][2]
Half-life of Metabolites in Plasma 3 - 3.2 hours[1][2]

Note: Data represents the overall bioavailability of eriocitrin and the half-life of its various metabolites.

Comparative Efficacy: Antioxidant and Anti-inflammatory Activities

Both eriocitrin and its metabolite eriodictyol exhibit significant antioxidant and anti-inflammatory properties. However, the aglycone form, eriodictyol, is generally considered to be more potent in direct in vitro assays.

Antioxidant Capacity
Anti-inflammatory Effects

Both eriocitrin and eriodictyol have been shown to mitigate inflammation by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

A study in a mouse model of lipopolysaccharide (LPS)-induced periodontal disease demonstrated that dietary supplementation with either eriocitrin or eriodictyol significantly inhibited inflammation.[4] Another study showed that both compounds prevented systemic inflammation and reduced oxidative stress markers in obese mice.[5]

In vitro studies on RAW 264.7 murine macrophages have shown that eriodictyol effectively suppresses LPS-induced nitric oxide (NO) production and the secretion of pro-inflammatory cytokines by blocking NF-κB activation and the phosphorylation of MAPKs (p38, ERK1/2, and JNK).[6] Similarly, eriocitrin has been reported to inhibit these same inflammatory pathways.[7]

While quantitative IC50 values for a direct comparison are scarce, the available evidence suggests that eriodictyol, as the active metabolite, is the primary mediator of the anti-inflammatory effects observed after eriocitrin administration.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antioxidant effects of eriocitrin and eriodictyol are mediated through their interaction with complex cellular signaling cascades.

Metabolic Conversion and Bioactivation

The initial and crucial step in the bioactivity of eriocitrin is its conversion to eriodictyol by the gut microbiota. This process is essential for the subsequent systemic effects.

Eriocitrin Eriocitrin (Oral Administration) Gut Gut Microbiota Eriocitrin->Gut Hydrolysis Eriodictyol Eriodictyol (Aglycone) Gut->Eriodictyol Absorption Absorption Eriodictyol->Absorption Metabolites Phase II Metabolites (e.g., Glucuronides) Absorption->Metabolites Metabolism Systemic Systemic Circulation Metabolites->Systemic

Metabolic pathway of eriocitrin to eriodictyol.
Anti-inflammatory Signaling Cascade

Both eriocitrin and eriodictyol exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the expression and secretion of inflammatory mediators.

cluster_0 Eriocitrin / Eriodictyol cluster_1 Signaling Pathways cluster_2 Inflammatory Response Eriocitrin Eriocitrin / Eriodictyol MAPK MAPK Pathway (p38, ERK, JNK) Eriocitrin->MAPK Inhibition NFkB NF-κB Pathway Eriocitrin->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Activation NFkB->Cytokines Activation Inflammation Inflammation Cytokines->Inflammation

Inhibition of inflammatory pathways.

Experimental Protocols

In Vivo Anti-inflammatory Study in Mice

A representative in vivo protocol to compare the anti-inflammatory effects of eriocitrin and eriodictyol involves the use of a lipopolysaccharide (LPS)-induced inflammation model in mice.

  • Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.

  • Groups:

    • Control group (vehicle)

    • LPS group (intraperitoneal injection of LPS)

    • LPS + Eriocitrin group (oral gavage of eriocitrin prior to LPS injection)

    • LPS + Eriodictyol group (oral gavage of eriodictyol prior to LPS injection)

  • Dosing: Eriocitrin and eriodictyol are administered at various doses (e.g., 10, 25, 50 mg/kg body weight) for a specified period (e.g., 7 days) before LPS challenge.

  • Inflammation Induction: A single intraperitoneal injection of LPS (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response.

  • Sample Collection: Blood and tissues (e.g., liver, lung) are collected at a specific time point after LPS injection (e.g., 6 hours).

  • Analysis:

    • Cytokine Levels: Serum levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.

    • Gene Expression: mRNA expression of inflammatory genes in tissues is quantified by RT-qPCR.

    • Histopathology: Tissue sections are stained with H&E to assess inflammatory cell infiltration.

    • Western Blot: Phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38) is analyzed in tissue lysates.

Start Animal Acclimatization Grouping Grouping (Control, LPS, Eriocitrin, Eriodictyol) Start->Grouping Treatment Oral Gavage (7 days) Grouping->Treatment LPS LPS Injection (i.p.) Treatment->LPS Sampling Sample Collection (Blood, Tissues) LPS->Sampling 6 hours post-injection Analysis Analysis (ELISA, qPCR, H&E, Western Blot) Sampling->Analysis

In vivo experimental workflow.

Conclusion

References

A Comparative Analysis of Eriocitrin and Metformin on Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Key Metabolic Regulators and Their Influence on the Gut Microbial Ecosystem

The gut microbiota has emerged as a critical regulator of host metabolism, influencing the development and progression of metabolic diseases such as obesity and type 2 diabetes. Both the first-line antidiabetic drug, Metformin, and the citrus flavonoid, Eriocitrin, have been shown to exert beneficial metabolic effects, in part, through their interaction with the gut microbiome. This guide provides a comparative analysis of their effects based on available scientific literature, offering insights for researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are limited, a synthesis of existing data from preclinical and in vitro models provides a valuable comparison of their individual and combined actions.

Experimental Methodologies

Understanding the experimental context is crucial for interpreting the comparative data. The following sections detail the typical protocols used in studies investigating the effects of Eriocitrin and Metformin on the gut microbiota.

Eriocitrin Studies:

A representative study investigating the effects of Eriocitrin on gut microbiota typically involves the following protocol. Male C57BL/6J mice are often used as the animal model. After an acclimatization period, the mice are divided into a control group receiving a standard diet and an experimental group receiving a diet supplemented with Eriocitrin. The intervention period can last for several weeks, during which fecal samples are collected for gut microbiota analysis. At the end of the study, colon contents are also collected for analysis of short-chain fatty acids (SCFAs) and flavonoid metabolites. The primary methods for analysis include 16S rDNA gene sequencing to determine the composition of the gut microbiota and gas chromatography-mass spectrometry (GC-MS) for the quantification of SCFAs.[1][2]

Metformin Studies:

In studies examining Metformin's impact on the gut microbiota, particularly in the context of metabolic disease, a common model is the high-fat diet (HFD)-induced obese mouse.[3][4][5][6][7] Typically, C57BL/6 mice are fed an HFD (e.g., 60% of energy from fat) for several weeks to induce an obese and pre-diabetic phenotype.[7] The mice are then divided into groups, including an HFD control group and an HFD group treated with Metformin, often administered via oral gavage at a specific dosage (e.g., 300 mg/kg/day).[7] The treatment period can range from a few weeks to several months.[4][7] Fecal samples are collected at baseline and at the end of the treatment period for gut microbiota analysis using 16S rRNA gene sequencing or shotgun metagenomic sequencing.[4][7]

Combined Eriocitrin and Metformin in vitro Model:

A study exploring the synergistic effects of Eriocitrin (as part of a citrus flavonoid mixture, Eriomin®) and Metformin utilized the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).[8][9][10] This dynamic in vitro model was inoculated with fecal microbiota from pre-diabetic volunteers. The model simulates the conditions of the human gut, allowing for the controlled study of how these compounds affect the microbial community and its metabolic output. The treatments included a control, Eriomin® alone, Metformin alone, and a combination of Metformin and Eriomin®.[10] The production of SCFAs was monitored, and the microbial composition was analyzed using 16S rRNA gene sequencing.[8][9]

Experimental_Workflows cluster_eriocitrin Eriocitrin Study Workflow cluster_metformin Metformin Study Workflow cluster_combined Combined (in vitro) Study Workflow eri_start C57BL/6J Mice eri_diet Standard Diet vs. Eriocitrin-Supplemented Diet eri_start->eri_diet eri_duration Weeks of Intervention eri_diet->eri_duration eri_sampling Fecal & Colon Content Sampling eri_duration->eri_sampling eri_analysis 16S rDNA Sequencing & GC-MS for SCFAs eri_sampling->eri_analysis met_start C57BL/6 Mice met_hfd High-Fat Diet Induction met_start->met_hfd met_treatment HFD vs. HFD + Metformin (Oral Gavage) met_hfd->met_treatment met_duration Weeks to Months of Treatment met_treatment->met_duration met_sampling Fecal Sampling met_duration->met_sampling met_analysis 16S rRNA or Shotgun Sequencing met_sampling->met_analysis comb_start SHIME® Model comb_inoculation Inoculation with Pre-diabetic Human Microbiota comb_start->comb_inoculation comb_treatment Control vs. Eriomin® vs. Metformin vs. Combination comb_inoculation->comb_treatment comb_duration Fermentation Period comb_treatment->comb_duration comb_analysis SCFA Analysis & 16S rRNA Sequencing comb_duration->comb_analysis

Figure 1: Comparative Experimental Workflows.

Quantitative Data Comparison: Effects on Gut Microbiota

The following tables summarize the quantitative changes in gut microbiota composition and SCFA production observed in separate studies of Eriocitrin and Metformin, as well as a combination study.

Table 1: Comparative Effects on Gut Microbiota Phyla

PhylumEriocitrin EffectMetformin Effect
Firmicutes Significantly Increased[1]Generally Decreased (in HFD mice)[3]
Bacteroidetes Significantly Reduced[1]Generally Increased (in HFD mice)[3]
Actinobacteriota Significantly Increased[1]-

Table 2: Comparative Effects on Gut Microbiota Genera

GenusEriocitrin EffectMetformin EffectCombined (Eriomin® + Metformin) Effect
Akkermansia Associated with SCFA production[1]Significantly Increased[3][5][7]-
Lachnospiraceae_UCG_006 Significantly Enriched[1][2]--
Bacteroides -Increased[3][5]Increased[8][9][10]
Bifidobacterium -Increased[11][12]-
Lactobacillus -Increased[3]-
Subdoligranulum --Increased[8][9][10]

Table 3: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production

SCFAEriocitrin EffectMetformin EffectCombined (Eriomin® + Metformin) Effect
Butyrate Significantly Increased[1][2]Increased[13]Significantly Increased[8][9][10]
Valerate Significantly Increased[1][2]Increased[13]-
Hexanoate Significantly Increased[1][2]--
Acetate -Increased[13]Significantly Increased[8][9][10]

Signaling Pathways and Mechanisms of Action

Both Eriocitrin and Metformin influence host metabolism through intricate signaling pathways, many of which are modulated by the gut microbiota.

Eriocitrin:

Eriocitrin is metabolized by the gut microbiota into smaller, more bioactive compounds such as eriodictyol and hesperetin.[1][14] These metabolites can then be absorbed and exert systemic effects. The modulation of the gut microbiota by Eriocitrin leads to an increased production of SCFAs, particularly butyrate.[1][2] Butyrate is a key energy source for colonocytes and has been shown to improve gut barrier function and reduce inflammation. The enrichment of beneficial bacteria like Lachnospiraceae_UCG_006 contributes to this increased SCFA production.[1]

Eriocitrin_Pathway Eriocitrin Eriocitrin (Dietary Intake) Metabolism Metabolized by Gut Microbiota Eriocitrin->Metabolism Microbiota_Shift Modulation of Gut Microbiota Eriocitrin->Microbiota_Shift Metabolites Bioactive Metabolites (e.g., Eriodictyol) Metabolism->Metabolites Host_Effects Improved Gut Health & Metabolic Regulation Metabolites->Host_Effects Beneficial_Bacteria ↑ Lachnospiraceae_UCG_006 Microbiota_Shift->Beneficial_Bacteria SCFA ↑ SCFA Production (Butyrate, Valerate) Microbiota_Shift->SCFA SCFA->Host_Effects

Figure 2: Eriocitrin's Mechanism via Gut Microbiota.

Metformin:

Metformin's mechanism of action is multifaceted, with a significant portion of its therapeutic effect now attributed to its actions within the gut.[15] Metformin is known to accumulate in the intestine at concentrations much higher than in the plasma.[6] It directly alters the gut microbial composition, leading to an increase in the abundance of beneficial bacteria such as Akkermansia muciniphila and various SCFA-producing bacteria.[5][11][12] The increase in Akkermansia is noteworthy as this mucin-degrading bacterium is associated with improved gut barrier function and reduced inflammation. The modulation of the gut microbiota by Metformin also enhances the production of SCFAs, which can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves insulin sensitivity and glucose tolerance.[11][12]

Metformin_Pathway Metformin Metformin (Oral Administration) Gut_Accumulation High Intestinal Concentration Metformin->Gut_Accumulation Microbiota_Modulation Direct Modulation of Gut Microbiota Gut_Accumulation->Microbiota_Modulation Akkermansia ↑ Akkermansia muciniphila Microbiota_Modulation->Akkermansia SCFA_Producers ↑ SCFA-producing Bacteria Microbiota_Modulation->SCFA_Producers Gut_Barrier Improved Gut Barrier Function Akkermansia->Gut_Barrier SCFA_Production ↑ SCFA Production SCFA_Producers->SCFA_Production Host_Effects Improved Glucose Homeostasis Gut_Barrier->Host_Effects GLP1 ↑ GLP-1 Secretion SCFA_Production->GLP1 GLP1->Host_Effects

Figure 3: Metformin's Gut-Mediated Mechanisms.

Conclusion

Both Eriocitrin and Metformin demonstrate significant and beneficial modulation of the gut microbiota, albeit through potentially different primary mechanisms and effects on specific bacterial taxa. Eriocitrin appears to promote a butyrate-producing environment through the enrichment of Firmicutes such as Lachnospiraceae_UCG_006.[1] In contrast, Metformin is consistently shown to increase the abundance of Akkermansia muciniphila and bacteria from the Bacteroidetes phylum, which are associated with a lean phenotype and improved metabolic health.[3][5]

The in vitro study on the combination of Eriomin® (containing Eriocitrin) and Metformin suggests a synergistic effect, particularly in the increased production of acetate and butyrate and the promotion of Bacteroides and Subdoligranulum.[8][9][10] This indicates that co-administration could be a promising therapeutic strategy.

For drug development professionals, these findings highlight the potential of targeting the gut microbiota for the treatment of metabolic diseases. Further head-to-head in vivo studies are warranted to fully elucidate the comparative and synergistic effects of Eriocitrin and Metformin. Such research will be invaluable in designing novel therapeutic interventions that leverage the power of the gut microbiome to improve metabolic health.

References

Unveiling the Molecular Interactions of Eriocitrin Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eriocitrin, a prominent flavonoid found in citrus fruits, undergoes extensive metabolism in the body, giving rise to a variety of metabolites that are believed to be responsible for its diverse biological activities. Understanding the specific molecular targets of these metabolites is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide provides a comparative overview of the confirmed molecular targets of the principal metabolites of eriocitrin—eriodictyol, hesperetin, and homoeriodictyol—supported by available experimental data.

Comparative Analysis of Molecular Targets

The primary metabolites of eriocitrin have been shown to interact with a range of molecular targets, influencing key cellular signaling pathways involved in inflammation, oxidative stress, and metabolism. The following tables summarize the available quantitative data for these interactions.

MetaboliteTargetAssay TypeValueReference
Eriodictyol Influenza RNA-dependent RNA polymeraseInhibition AssayIC50: 18 nM[1]
Hesperetin UDP-Glucuronosyltransferase 1A1 (UGT1A1)Inhibition AssayIC50: <10 µM, Ki: <10 µM[2]
UDP-Glucuronosyltransferase 1A3 (UGT1A3)Inhibition AssayIC50: <10 µM, Ki: <10 µM[2]
UDP-Glucuronosyltransferase 1A9 (UGT1A9)Inhibition AssayIC50: <10 µM, Ki: <10 µM[2]
Eriocitrin Human Carbonic Anhydrase VA (hCA VA)Inhibition AssayKi: 0.15 µM[3]
Homoeriodictyol Sodium-Glucose Cotransporter 1 (SGLT-1)Glucose Uptake Assay29.0 ± 3.90% increase at 100 µM[4]

Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

eriocitrin_metabolism_and_targets cluster_metabolism Eriocitrin Metabolism cluster_targets Molecular Targets Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Gut Microbiota CA_VA CA_VA Eriocitrin->CA_VA Inhibits Hesperetin Hesperetin Eriodictyol->Hesperetin Phase II Metabolism Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Methylation Nrf2 Nrf2 Eriodictyol->Nrf2 Activates PPARg PPARg Eriodictyol->PPARg Partial Agonist (in silico) Flu_Pol Flu_Pol Eriodictyol->Flu_Pol Inhibits UGT1A1 UGT1A1 Hesperetin->UGT1A1 Inhibits Homoeriodictyol->Nrf2 Activates SGLT1 SGLT1 Homoeriodictyol->SGLT1 Activates

Metabolism of Eriocitrin and Molecular Targets of its Metabolites.

nrf2_activation_workflow start Cell Culture (e.g., ARPE-19) treatment Treatment with Eriodictyol (0-100 µM, 2 hours) start->treatment fractionation Subcellular Fractionation (Nuclear & Cytoplasmic Extracts) treatment->fractionation immunofluorescence Immunofluorescence Staining (Nrf2, DAPI) treatment->immunofluorescence reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay western_blot Western Blot Analysis (Nrf2, HO-1, NQO-1, β-actin, Lamin B1) fractionation->western_blot quantification Quantification of Nuclear Translocation & Gene Expression western_blot->quantification imaging Fluorescence Microscopy immunofluorescence->imaging imaging->quantification reporter_assay->quantification

References

Independent Verification of Eriocitrin's Anti-inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of eriocitrin against other well-researched flavonoids, quercetin and luteolin. The information presented is collated from independent scientific studies to support further research and development in inflammatory disease therapeutics.

Executive Summary

Eriocitrin, a flavonoid predominantly found in citrus fruits, exhibits significant anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide summarizes the current understanding of eriocitrin's mechanisms of action and presents a comparative analysis with quercetin and luteolin, two other potent anti-inflammatory flavonoids. While quantitative data for eriocitrin is still emerging, existing studies demonstrate its ability to reduce the secretion of pro-inflammatory cytokines and inhibit inflammatory enzymes.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of eriocitrin, quercetin, and luteolin on key inflammatory mediators and enzymes. It is important to note that direct comparative studies with standardized assays are limited, and the IC50 values presented are collated from various independent studies.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundTargetCell LineIC50 ValueReference
Eriocitrin TNF-α, IL-1β, IL-6RAW264.7Data not available; significant reduction observed
Quercetin TNF-α---
IL-6---
Luteolin TNF-αRAW 264.7Lower IC50 than quercetin
IL-6-Significant reduction observed

Table 2: Inhibition of Inflammatory Enzymes

CompoundTargetAssay TypeIC50 ValueReference
Eriocitrin COX-1Human~50% inhibition
COX-2Human~50% inhibition
5-Lipoxygenase-Data not available
Quercetin COX-2-Data not available
5-LipoxygenaseCell-free< 1 µM
Luteolin COX-2-Data not available
5-Lipoxygenase-Data not available

Table 3: Inhibition of Inflammatory Signaling Pathways

CompoundTarget PathwayEffectReference
Eriocitrin NF-κBInhibition of p65 phosphorylation and nuclear translocation
MAPK (JNK/p38)Inhibition of phosphorylation
Nrf2/HO-1Activation
Quercetin NF-κBInhibition of p65 and IκBα phosphorylation
Luteolin NF-κBInhibition of activation

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key anti-inflammatory signaling pathways modulated by eriocitrin and a general workflow for its experimental verification.

Eriocitrin_Anti_inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK_pathway MAPK (JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB_n NF-κB MAPK_pathway->NFκB_n Activation IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->NFκB_n Translocation Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE Translocation Eriocitrin_node Eriocitrin Eriocitrin_node->MAPK_pathway Eriocitrin_node->IKK Eriocitrin_node->Nrf2_Keap1 Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Pro_inflammatory_Genes Transcription Anti_inflammatory_Genes Anti-inflammatory Genes (HO-1, NQO1) ARE->Anti_inflammatory_Genes Transcription

Caption: Eriocitrin's modulation of inflammatory signaling pathways.

Experimental_Workflow cluster_cell_culture In Vitro Model cluster_assays Analysis cluster_data Data Output Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Eriocitrin / Quercetin / Luteolin (Various Concentrations) Stimulation->Treatment ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Treatment->ELISA Western_Blot Western Blot for Signaling Proteins (p-p65, p-MAPK) Treatment->Western_Blot Enzyme_Assay Enzyme Inhibition Assays (COX-2, 5-LOX) Treatment->Enzyme_Assay Cytokine_Levels Cytokine Concentration ELISA->Cytokine_Levels Protein_Expression Relative Protein Expression Western_Blot->Protein_Expression IC50 IC50 Value Determination Enzyme_Assay->IC50

Caption: General experimental workflow for verifying anti-inflammatory effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory effects of flavonoids. Specific parameters may need to be optimized for individual laboratory conditions and reagents.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of eriocitrin, quercetin, or luteolin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines a sandwich ELISA for quantifying cytokine levels in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Signal Generation: After washing, add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes. Then, add a substrate solution (e.g., TMB) to develop color.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot for Signaling Protein Analysis

This protocol is for detecting the phosphorylation status of key signaling proteins like NF-κB p65 and MAPKs.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit COX-2 activity.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Incubation: Add the test compounds (eriocitrin, quercetin, luteolin) or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the fluorescence generated from the enzymatic reaction in a kinetic mode using a fluorescence plate reader. The signal is proportional to the COX-2 activity.

  • Calculation: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the test compounds. Determine the IC50 value from a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of compounds on 5-LOX activity.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., borate buffer, pH 9.0), the 5-LOX enzyme, and the test compound.

  • Pre-incubation: Incubate the reaction mixture for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculation: Determine the percentage of inhibition by comparing the rate of the reaction with and without the inhibitor. Calculate the IC50 value from a dose-response curve.

Conclusion

Eriocitrin demonstrates significant potential as an anti-inflammatory agent through its multifaceted modulation of key inflammatory pathways. While direct quantitative comparisons with established flavonoids like quercetin and luteolin are still limited, the available evidence strongly supports its efficacy in reducing inflammatory responses. Further research focusing on generating robust quantitative data, such as IC50 values for specific inflammatory targets, and conducting head-to-head comparative studies will be crucial for the further development of eriocitrin as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such independent verifications.

Safety Operating Guide

Navigating the Safe Disposal of Eriocitrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Eriocitrin, a flavonoid glycoside. While specific quantitative disposal parameters for Eriocitrin are not extensively documented, adherence to general principles of chemical waste management is crucial.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle Eriocitrin with care to minimize exposure risks. Always consult the substance's Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • In case of dust formation, use a NIOSH/MSHA-approved respirator.[2]

Ventilation:

  • Handle Eriocitrin in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][3]

Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3]

  • Avoid dust formation.[3]

  • Collect the spilled material using appropriate methods, such as mechanical uptake, and place it in a suitable, closed container for disposal.[3][4]

  • Ensure the cleanup area is well-ventilated.

Eriocitrin Disposal Procedures: A Step-by-Step Approach

The disposal of Eriocitrin and materials contaminated with it must be conducted in accordance with institutional policies and local, state, and federal regulations.[2]

Step 1: Waste Identification and Segregation

  • Identify and segregate all Eriocitrin waste, which includes:

    • Pure, unused, or expired Eriocitrin.

    • Contaminated labware (e.g., pipette tips, vials, filters).

    • Contaminated PPE.

    • Solutions containing Eriocitrin.

    • Spill cleanup materials.

  • Do not mix Eriocitrin waste with incompatible chemicals.[5]

Step 2: Waste Collection and Containment

  • Collect all Eriocitrin waste in designated, clearly labeled, sealed, and leak-proof containers.[1][3]

  • The label should clearly identify the contents as "Hazardous Waste" and specify "Eriocitrin".[1] Chemical formulas and trade names are generally not permitted on waste tags.[5]

  • Use containers that are in good condition, free from rust or cracks.[5]

  • Do not fill waste containers to more than 90% of their capacity.[6]

  • Store waste containers in a designated, well-ventilated, and cool secondary containment area.[5]

Step 3: Disposal Pathway

  • Eriocitrin waste should be disposed of through a licensed hazardous material disposal company.[7]

  • Some sources suggest that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Do not dispose of Eriocitrin down the sink or in general waste.[3][5] Discharge into the environment must be avoided.[3]

Step 4: Consultation and Documentation

  • Before initiating disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office. They will provide guidance on specific regulatory requirements and approved disposal routes.

  • Maintain accurate records of the disposed of chemical waste.

Summary of Disposal Guidelines

Guideline CategoryProcedure
Waste Identification Segregate pure Eriocitrin, contaminated materials, and solutions.
Container Management Use labeled, sealed, leak-proof containers in good condition. Do not overfill.[6]
Storage Store in a designated, cool, well-ventilated secondary containment area.[3][5]
Disposal Method Engage a licensed hazardous waste disposal company.[7] Chemical incineration may be an option.[7]
Prohibited Actions Do not discard in general waste or pour down the drain.[5] Avoid environmental release.[3]
Regulatory Compliance Adhere to all local, state, and federal regulations. Consult your institution's EHS office.

Eriocitrin Disposal Workflow

Eriocitrin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify & Segregate Eriocitrin Waste PPE->Identify Ventilation Work in a Ventilated Area (Fume Hood) Ventilation->Identify Collect Collect in Labeled, Sealed Container Identify->Collect Segregated Waste Store Store in Secondary Containment Collect->Store EHS Consult Institutional EHS Office Store->EHS Ready for Disposal Disposal_Company Transfer to Licensed Hazardous Waste Company EHS->Disposal_Company Approved Pathway Documentation Document Waste Disposal Disposal_Company->Documentation

Caption: Eriocitrin Disposal Workflow Diagram

References

Personal protective equipment for handling Eriocitrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Eriocitrin. The following procedural steps and recommendations are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

According to Safety Data Sheets (SDS), Eriocitrin is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure safe handling, particularly when dealing with the compound in powdered form.

Recommended Personal Protective Equipment for Handling Eriocitrin:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]Protects eyes from airborne particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] Impervious clothing is also recommended.[3][4]Prevents skin contact with the substance. Gloves should be inspected before use.[3][4]
Respiratory Protection A full-face respirator or a particulate filter device (e.g., P1 filter for at least 80% of airborne particles) should be used if dust formation is likely or exposure limits are exceeded.[2][4]Minimizes inhalation of airborne particles, especially in poorly ventilated areas.[4]

Operational Plan: Handling and Storage

A systematic approach to handling and storing Eriocitrin will mitigate risks and ensure the compound's integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and well-ventilated.[4] All necessary PPE should be readily available and inspected for integrity.

  • Weighing and Aliquoting: When weighing the powdered form of Eriocitrin, do so in a designated area with minimal air currents to prevent dust formation.[4] Use non-sparking tools.[4]

  • Solution Preparation: If preparing solutions, add the solid Eriocitrin to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly.[3][4] Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store Eriocitrin in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep it away from foodstuff containers and incompatible materials.[4]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air.[3] If symptoms develop or persist, seek medical attention.[3]
Skin Contact Remove contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3]
Eye Contact Rinse the eyes with pure water for at least 15 minutes.[3] Consult a doctor.[3]
Ingestion Rinse the mouth with water.[3] Do not induce vomiting.[3] Seek immediate medical attention.[3]

Spill Management:

In case of a spill, avoid dust formation.[4] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Disposal Plan

Proper disposal of Eriocitrin and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Unused Material: Excess and expired Eriocitrin should be offered to a licensed hazardous material disposal company.[3]

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3]

Experimental Protocol: General Procedure for Handling Eriocitrin Powder

While no specific, detailed experimental protocols for handling Eriocitrin were found in the search results, the following general procedure is based on standard laboratory practices for handling non-hazardous chemical powders.

  • Pre-Experiment Setup:

    • Designate a specific workspace for handling Eriocitrin.

    • Ensure the workspace is clean and free of clutter.

    • Verify that a calibrated scale is available and located in an area with minimal drafts.

    • Assemble all necessary equipment, including spatulas, weighing paper or boats, and appropriate containers for the prepared solutions.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Carefully open the Eriocitrin container.

    • Use a clean spatula to transfer the desired amount of powder onto the weighing paper or boat on the scale.

    • Close the primary container of Eriocitrin immediately after use to prevent contamination and exposure.

    • Carefully transfer the weighed powder into the appropriate vessel for your experiment.

  • Post-Handling and Cleanup:

    • Clean the spatula and any other reusable equipment that came into contact with Eriocitrin.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Dispose of any contaminated disposable items (e.g., weighing paper, gloves) according to the disposal plan.

    • Remove your lab coat and wash your hands thoroughly with soap and water.

Eriocitrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Well-Ventilated Work Area don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) weigh 3. Weigh Eriocitrin (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution (If Applicable) weigh->dissolve clean_equip 5. Clean Equipment & Work Area dissolve->clean_equip dispose 6. Dispose of Waste (Follow Protocol) clean_equip->dispose wash_hands 7. Remove PPE & Wash Hands dispose->wash_hands

Caption: Workflow for the safe handling of Eriocitrin.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eriocitrin
Reactant of Route 2
Eriocitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.